Product packaging for Methyl 4-O-feruloylquinate(Cat. No.:CAS No. 195723-10-5)

Methyl 4-O-feruloylquinate

Cat. No.: B1163848
CAS No.: 195723-10-5
M. Wt: 382.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-O-feruloylquinate is a natural product found in Stemona japonica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O9 B1163848 Methyl 4-O-feruloylquinate CAS No. 195723-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAJVICHISXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of Methyl 4-O-feruloylquinate (CAS No: 195723-10-5), a natural product isolated from plants such as Stemona japonica.[1][2] This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols for its analysis, and presents logical workflows for these procedures.

Core Physicochemical Properties

This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[1][2] Its structure combines a quinic acid methyl ester with a ferulic acid moiety. The following table summarizes its key quantitative properties based on available data.

PropertyValueSource
CAS Number 195723-10-5[3]
Molecular Formula C18H22O9[3]
Molecular Weight 382.36 g/mol [1][4]
Purity >97.5%[2][3]
Melting Point Data not available[5]
Boiling Point Data not available[5]
Solubility No quantitative data available. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[3] Stock solutions of 10 mM can be prepared.[1]
pKa Data not available

Analytical and Experimental Protocols

This section details the methodologies pertinent to the characterization and evaluation of this compound.

HPLC is a standard method for assessing the purity of chemical compounds.[3] The protocol involves separating the compound from any impurities based on differential partitioning between a stationary and a mobile phase.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact ratio is determined through method development.

  • Standard and Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Create a series of dilutions for calibration if quantitation is needed. Dissolve the sample for purity analysis in the same solvent.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector - DAD or UV-Vis).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25-40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Program a gradient or isocratic elution profile for the mobile phase.

    • Set the detector wavelength to the absorbance maximum of this compound.

  • Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram, expressed as a percentage.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc HPLC System (Pump, Column, Detector) prep_mobile->hplc prep_sample Sample/Standard Preparation injection Sample Injection prep_sample->injection chromatogram Generate Chromatogram hplc->chromatogram injection->hplc integration Peak Integration & Area Calculation chromatogram->integration purity Calculate Purity (%) integration->purity

Workflow for Purity Determination using HPLC.

NMR spectroscopy is used to elucidate the molecular structure of a compound, confirming the connectivity of atoms. The consistency of the NMR spectrum with the proposed structure is a key quality control parameter.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer. Acquire standard 1D spectra, including ¹H (proton) and ¹³C (carbon) NMR. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be run to confirm specific structural assignments.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns) of the signals to identify the different types of protons and their neighboring atoms.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR: Use correlation peaks to establish C-H and H-H connectivity, confirming the feruloyl and quinate moieties and their linkage.

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] RP-TLC is a common experimental method for its determination.[7][8]

Experimental Protocol:

  • Plate and Mobile Phase Preparation: Use RP-TLC plates (e.g., RP-18 F254). Prepare a series of mobile phases consisting of a polar buffer (e.g., TRIS buffer, pH 7.4) and an organic modifier (e.g., acetone, methanol) in varying concentrations (e.g., 50%, 60%, 70%, 80% organic modifier).

  • Sample Application: Spot a small amount of the dissolved compound onto the starting line of the TLC plates.

  • Chromatographic Development: Place the plates in a chromatography tank saturated with the mobile phase vapor and allow the solvent front to move up the plate.

  • Spot Visualization and Rf Measurement: After development, visualize the spots (e.g., under UV light) and measure the distance traveled by the compound and the solvent front to calculate the Rf value for each mobile phase concentration.

  • RM Calculation: Convert each Rf value to an RM value using the formula: RM = log((1/Rf) - 1).

  • Extrapolation to RM0: Plot the calculated RM values against the concentration of the organic modifier. Extrapolate the resulting linear regression to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is the RM0 value, which is a measure of lipophilicity.[7]

Lipophilicity_Workflow A Prepare Mobile Phases (Varying Organic Modifier %) B Spot Compound on RP-TLC Plates A->B C Develop Plates in Tanks B->C D Calculate Rf for each Plate C->D E Convert Rf to Rm values (Rm = log(1/Rf - 1)) D->E F Plot Rm vs. Organic Modifier % E->F G Linear Regression Analysis F->G H Extrapolate to 0% Organic (Y-intercept = RM0) G->H

Workflow for Lipophilicity (RM0) Determination via RP-TLC.

Derivatives of ferulic acid are known for their antioxidant properties.[9] Standard assays can be used to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox).

  • Reaction: In a microplate well or cuvette, mix a volume of the sample or standard solution with a volume of the DPPH solution. Include a control containing only the solvent and DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.

  • Calculation: The scavenging activity is calculated as a percentage of discoloration using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

Antioxidant_Mechanism cluster_reaction Radical Scavenging ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Stable_ROS Stable Molecule (e.g., H2O, ROH) ROS->Stable_ROS is reduced Antioxidant This compound (Phenolic -OH group) Antioxidant->ROS   Interaction Stable_Antioxidant Stable Antioxidant Radical (Resonance Stabilized) Antioxidant->Stable_Antioxidant is oxidized (donates H•)

Conceptual Diagram of Phenolic Antioxidant Action.

References

Spectroscopic Profile of Methyl 4-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-O-feruloylquinate, a natural product with recognized biological activities. The information presented herein is essential for its identification, characterization, and further investigation in drug discovery and development. While the primary literature detailing the full spectroscopic analysis was not fully accessible, this document compiles and presents the available data and outlines the standard methodologies for its determination.

Data Presentation

The following tables summarize the available and inferred spectroscopic data for this compound and its constituent parts.

Table 1: NMR Spectroscopic Data

Complete, experimentally verified NMR data for this compound is not publicly available in the aggregated search results. The structural elucidation has been reported using NMR spectroscopy. A certificate of analysis for a commercial sample of this compound states that the NMR spectrum is "Consistent with structure," but does not provide the specific chemical shifts or coupling constants.

For reference, predicted ¹H NMR data for the closely related compound, 4-Feruloylquinic acid, is available. The key difference in this compound is the methylation of the carboxylic acid on the quinic acid moiety, which would primarily affect the chemical shifts of adjacent protons.

Note: The following data is for the related compound 4-Feruloylquinic acid and should be used for reference purposes only.

Proton (tentative assignment) Predicted ¹H Chemical Shift (ppm) in D₂O
Feruloyl - Olefinic H7.0 - 7.5
Feruloyl - Aromatic H6.5 - 7.2
Feruloyl - OCH₃~3.8
Quinate - H4 (ester linkage)4.5 - 5.0
Quinate - Other CH/CH₂1.5 - 4.0
Table 2: Mass Spectrometry (MS) Data

The molecular formula for this compound is C₁₈H₂₂O₉, with a molecular weight of approximately 382.36 g/mol . The structure was confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). While the specific fragmentation pattern for the methyl ester is not detailed in the available results, data for the parent compound, 4-O-Feruloylquinic acid, can provide insight into the expected fragmentation of the feruloyl and quinic acid moieties.

Analysis Type Precursor Ion (m/z) Key Fragment Ions (m/z) - for 4-O-Feruloylquinic acid
ESI-MSExpected [M+H]⁺: ~383.13, [M+Na]⁺: ~405.11193 (Feruloyl moiety), 177, 145, 117
Table 3: UV Spectroscopic Data

The UV spectrum of this compound was used in its initial structural elucidation. The UV absorption maxima (λmax) are characteristic of the ferulic acid chromophore.

Solvent λmax (nm)
Methanol or Ethanol (typical)~325 nm and ~290 nm (expected based on feruloyl moiety)

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are described in the primary literature by Ge et al. (2007). While the full text of this specific publication is not available, this section outlines the general, standardized methodologies for such analyses.

Isolation and Purification

This compound is a natural product that can be isolated from plant sources, such as Stemona japonica. The general workflow for its purification involves:

  • Extraction: The plant material is typically dried, ground, and extracted with a suitable organic solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned between solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility.

  • Chromatography: The fraction containing the target compound is subjected to one or more chromatographic techniques for purification. This often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure and assign all proton and carbon signals.

  • Instrumentation: ESI-MS is a common technique for the analysis of polar natural products like this compound.

  • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is typically operated in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths (typically 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are indicative of the chromophores present in the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Extraction Extraction Fractionation Fractionation Extraction->Fractionation Prep_HPLC Prep_HPLC Fractionation->Prep_HPLC Pure_Compound Pure Methyl 4-O-feruloylquinate Prep_HPLC->Pure_Compound >95% Purity NMR NMR (1H, 13C, 2D) Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS MS (ESI, HRMS) MS->Structure_Elucidation UV UV-Vis UV->Structure_Elucidation Pure_Compound->NMR Pure_Compound->MS Pure_Compound->UV

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Logical_Relationship cluster_compound This compound cluster_data Spectroscopic Data Feruloyl Feruloyl Moiety NMR_data NMR Data (Chemical Shifts, Coupling Constants) Feruloyl->NMR_data Aromatic & Olefinic Signals MS_data MS Data (Molecular Ion, Fragments) Feruloyl->MS_data Characteristic Fragments UV_data UV Data (λmax) Feruloyl->UV_data Chromophore Quinate Methyl Quinate Moiety Quinate->NMR_data Aliphatic Signals Quinate->MS_data Characteristic Fragments

Caption: Logical relationship between the chemical structure and the resulting spectroscopic data for this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Compounds from Stemona Species

The genus Stemona has been a cornerstone in traditional medicine, particularly in China and Southeast Asia, for treating respiratory ailments and as an insecticide.[1][2] Modern phytochemical research has unveiled a rich diversity of unique alkaloids, primarily characterized by a pyrrolo[1,2-a]azepine core, as the main bioactive constituents.[1][3][4] This technical guide provides a comprehensive overview of the key biological activities of compounds derived from Stemona species, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antitussive Activity

One of the most well-documented therapeutic uses of Stemona is for cough suppression.[5] Several species, including S. tuberosa, S. japonica, and S. sessilifolia, are officially listed in the Chinese Pharmacopoeia as antitussive herbs.[2]

Quantitative Data: Antitussive Effects

Bioactivity-guided fractionation has identified several stenine-type and stemoninine-type alkaloids as the primary active components responsible for the antitussive effects.[6][7]

CompoundSpecies SourceAdministrationDoseCough Inhibition (%)ID50 (mmol/kg)Reference
Neotuberostemonine (1)S. tuberosai.p.25 mg/kg~60%-[6]
Neostenine (5)S. tuberosai.p.25 mg/kg~60%-[6]
Tuberostemonine H (3)S. tuberosai.p.50 mg/kg~55%-[2]
Tuberostemonine J (2)S. tuberosai.p.50 mg/kg~40%-[2]
Stemoninoamide (6)S. tuberosaOral--0.33[7]
Stemoninine (7)S. tuberosaOral--0.26[7]
StemokerrinS. kerriii.p.70 mg/kg~62%-[7]

Note: i.p. refers to intraperitoneal administration.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

The primary model for evaluating the antitussive activity of Stemona compounds is the induction of cough in guinea pigs using a chemical irritant.[6][7][8]

  • Animal Preparation : Male guinea pigs are used for the experiment.

  • Cough Induction : The animals are exposed to a nebulized solution of citric acid (typically 0.1 M) for a set duration to induce coughing.

  • Compound Administration : Test compounds (isolated alkaloids or extracts) are administered to the animals, usually via oral or intraperitoneal injection, at a specific time before citric acid exposure.

  • Data Collection : The number of coughs is counted for a defined period after induction.

  • Analysis : The percentage of cough inhibition is calculated by comparing the number of coughs in the treated group to a vehicle-treated control group. The dose required to inhibit coughing by 50% (ID50) can also be determined.[7]

Structure-Activity Relationship (SAR) for Antitussive Alkaloids

Studies on stenine-type alkaloids have revealed key structural features necessary for antitussive activity.

cluster_SAR Structure-Activity Relationship (Antitussive) KeyStructure Saturated Tricyclic pyrrolo[3,2,1-jk]benzazepine Nucleus HighActivity Significant Antitussive Activity KeyStructure->HighActivity is primary key structure for OptimalConfig All Cis Configurations at Ring Junctions OptimalConfig->HighActivity is optimal structure for LowActivity Reduced or No Antitussive Activity Unsaturation Unsaturated Nucleus (e.g., epi-bisdehydrotuberostemonine J) Unsaturation->LowActivity leads to

Caption: Key structural determinants for the antitussive activity of stenine-type Stemona alkaloids.[6]

Insecticidal Activity

The use of Stemona roots as natural pesticides is a well-established traditional practice.[1][9] This activity is primarily attributed to protostemonine-type alkaloids.[3][10]

Quantitative Data: Insecticidal Effects

The insecticidal potency of Stemona compounds is often evaluated against pest insects like Spodoptera littoralis (tobacco cutworm).

CompoundSpecies SourceTest OrganismAssay TypeLC50EC50Reference
StemofolineS. curtisiiS. littoralisChronic Feeding2.4 ppm0.98 ppm[9]
DidehydrostemofolineS. collinsiaeS. littoralisChronic FeedingHigh Toxicity-[11]
OxystemokerrineS. kerrii / S. curtisiiS. littoralisChronic Feeding5.9 ppm-[12]
DehydroprotostemonineS. sp.S. littoralisChronic Feeding6.1 ppm-[12]
ProtostemonineS. sp.S. littoralisChronic Feeding17.7 ppm-[12]
TuberostemonineS. tuberosaS. littoralisChronic FeedingLow Toxicity-[3][11]
Dichloromethane ExtractS. tuberosaAedes aegyptiAqueous Dispersion13 ppm (F6 fraction)-[13]

Note: LC50 (Lethal Concentration, 50%) is the concentration that kills half the test subjects. EC50 (Effective Concentration, 50%) is the concentration that causes a 50% reduction in growth.

Experimental Protocol: Chronic Feeding Bioassay

This method assesses the toxicity and growth-inhibitory effects of compounds when ingested by insects over a period.[3][9]

  • Diet Preparation : An artificial diet for the insect larvae is prepared. The test compounds (extracts or isolated alkaloids) are incorporated into the diet at various concentrations.

  • Assay Setup : Neonate (newly hatched) larvae of Spodoptera littoralis are placed individually into wells of a microplate containing the treated diet.

  • Incubation : The plates are incubated under controlled conditions (temperature, humidity, light cycle) for a standard period (e.g., 7 days).

  • Data Collection : Larval mortality is recorded to calculate the LC50 value. The weight of surviving larvae is measured and compared to a control group to determine the EC50 for growth inhibition.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Some Stemona alkaloids exert their insecticidal effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[14]

Compound/ExtractSpecies SourceIC50 (AChE Inhibition)Reference
DidehydrostemofolineS. collinsiae131.3 µM[14]
StemofolineS. collinsiae102.1 µM[14]
Dichloromethane ExtractS. collinsiae73.78 µg/mL[14]
CroomineS. sp.3.74 µM (human AChE)[14]

Anti-inflammatory Activity

Several Stemona species and their constituent alkaloids exhibit significant anti-inflammatory properties.[1][15] This activity has been demonstrated in both in vitro and in vivo models.

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method involves using macrophage cell lines stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[15][16]

  • Cell Culture : Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured.[16][17]

  • Treatment : Cells are pre-treated with various concentrations of Stemona extracts or isolated compounds.

  • Inflammatory Stimulus : Inflammation is induced by adding LPS to the cell culture medium.

  • Endpoint Measurement : After a 24-hour incubation, the production of inflammatory mediators in the culture supernatant is quantified. Key markers include:

    • Nitric Oxide (NO) : Measured using the Griess assay.[15]

    • Pro-inflammatory Cytokines : Levels of TNF-α, IL-6, and IL-1β are measured using ELISA.[16][18]

  • Mechanism Analysis : The expression of inflammatory proteins (iNOS, COX-2) and the activation of signaling pathways (NF-κB, MAPK) are assessed via Western blot analysis.[16]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Stemona extracts and alkaloids reduce inflammation by modulating key signaling pathways. The extract of S. tuberosa has been shown to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.[16][18] This is achieved by blocking the expression of iNOS and COX-2 proteins and regulating the NF-κB and MAPK signaling pathways.[16]

cluster_pathway Anti-inflammatory Mechanism of Stemona Compounds LPS LPS MAPK MAPK Pathway LPS->MAPK IKB IκB Phosphorylation LPS->IKB Stemona Stemona Alkaloids Stemona->MAPK Inhibits Stemona->IKB Inhibits NFKB NF-κB Activation MAPK->NFKB IKB->NFKB Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) NFKB->Mediators Upregulates Inflammation Inflammation Mediators->Inflammation

Caption: Inhibition of LPS-induced inflammatory pathways by Stemona compounds.[16]

Anticancer and Cytotoxic Activity

Emerging research indicates that compounds from Stemona species possess cytotoxic activity against various human cancer cell lines.

Quantitative Data: Cytotoxic Effects
Compound/ExtractSpecies SourceCell LineActivityIC50Reference
Methanolic ExtractS. tuberosaA549 (Lung)Cytotoxic-[19]
StemophenanthrenesS. tuberosaKB, MCF7, SK-LU-1, HepG2Cytotoxic-[19]
Dichloromethane FractionS. tuberosaMedullary Thyroid CarcinomaInduces Apoptosis-[19]
6-deoxyclitoriacetalS. collinsaeBT479 (Breast), CHAGO (Lung), Hep-G2 (Liver), KATO3 (Gastric), SW620 (Colon)Potent Cytotoxicity-[20]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Human cancer cells (e.g., A549 lung cancer cells) are seeded into 96-well plates and allowed to attach overnight.[19]

  • Treatment : Cells are treated with various concentrations of the Stemona extract or compound for a specified duration (e.g., 48 hours).

  • MTT Addition : MTT reagent is added to each well. Viable cells with active mitochondria metabolize the MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits cell growth by 50%) is determined.

Mechanism of Action: Apoptosis Induction

The methanolic extract of S. tuberosa has been shown to induce apoptosis in A549 lung cancer cells. This is evidenced by increased activity of caspases 3 and 6, key executioner enzymes in the apoptotic pathway.[19]

Antimicrobial Activity

Stemona species also produce compounds with antibacterial and antifungal properties.[1][21]

Quantitative Data: Antibacterial Effects
CompoundSpecies SourceTest OrganismActivityReference
3,5-dihydroxy-2′-methoxy bibenzyl (5)S. sessilifoliaStaphylococcus aureus, S. epidermidisStrong[21][22]
3,5-dihydroxy bibenzyl (6)S. sessilifoliaStaphylococcus aureus, S. epidermidisStrong[21][22]
γ-tocopherol (8)S. sessilifoliaStaphylococcus aureus, S. epidermidisStrong[21][22]
Experimental Protocol: Bioassay-Guided Fractionation for Antimicrobial Agents

This workflow is used to identify active compounds from a complex plant extract.

Start Crude Extract of Stemona sessilifolia Fractionation Solvent Partitioning & Column Chromatography Start->Fractionation Fractions Generate Multiple Fractions Fractionation->Fractions Screening Screen Each Fraction for Antibacterial Activity Fractions->Screening Screening->Fractions Activity < Threshold (Re-fractionate or Discard) ActiveFraction Identify Active Fraction(s) Screening->ActiveFraction Activity > Threshold Isolation Further Chromatographic Purification ActiveFraction->Isolation PureCompound Isolate Pure Compounds (e.g., Bibenzyls, Tocopherols) Isolation->PureCompound End Confirm Activity of Pure Compounds PureCompound->End

Caption: Workflow for bioassay-guided fractionation to isolate antibacterial compounds.[22]

Conclusion

The chemical diversity within the Stemona genus, particularly its unique alkaloids and stilbenoids, translates into a broad spectrum of potent biological activities. The well-established antitussive and insecticidal properties are supported by robust quantitative data and a growing understanding of their structure-activity relationships and mechanisms of action. Furthermore, compelling evidence for the anti-inflammatory, anticancer, and antimicrobial potential of Stemona compounds highlights their promise as a source for novel drug leads. Further research is warranted to fully elucidate the mechanisms underlying these activities and to explore their therapeutic and agricultural applications.

References

Preliminary Bioactivity Screening of Methyl 4-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a natural product that has garnered interest within the scientific community for its potential therapeutic applications. Structurally, it is an ester formed from ferulic acid and the methyl ester of quinic acid. Both parent molecules are known to possess a range of biological activities, suggesting that their combination in this compound could lead to synergistic or unique pharmacological effects. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its anticipated antioxidant, anti-inflammatory, and neuroprotective properties. Due to the limited direct experimental data on this compound, this guide also incorporates data from its close structural analog, methyl ferulate, to infer potential bioactivities.

Data Presentation: Bioactivity of a Structurally Related Compound

Quantitative bioactivity data for this compound is not extensively available in the current body of scientific literature. However, studies on methyl ferulate, a structurally similar compound, provide valuable insights into its potential antioxidant properties.

CompoundAssayTargetResult (IC50)Reference
Methyl FerulateDPPH Radical ScavengingFree Radical Neutralization73.213 ± 11.20 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the sample solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution without the test compound serves as the control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[2][3]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages (Griess Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The Griess reagent detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[4][5]

Neuroprotective Activity: SH-SY5Y Cell Viability Assay (MTT Assay)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) and incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the medium and add 200 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.[6][7]

Visualization of Potential Signaling Pathways and Workflows

Based on the known activities of related compounds like ferulic acid and its derivatives, the following signaling pathways are proposed to be involved in the bioactivity of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates MAPK MAPK (p38, JNK) TLR4->MAPK Activates iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS_COX2 MAPK->Cytokines MFQ Methyl 4-O- feruloylquinate MFQ->NFkB Inhibits MFQ->MAPK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway cluster_compound Neuroprotective Agent cluster_pathway Signaling Cascade cluster_outcome Cellular Response MFQ This compound ERK ERK MFQ->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates Transcription TrkB TrkB BDNF->TrkB Binds & Activates Survival Neuronal Survival & Growth TrkB->Survival

Caption: Proposed neuroprotective signaling pathway of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis/Isolation of This compound Antioxidant Antioxidant Assays (e.g., DPPH) Synthesis->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Griess Assay in RAW 264.7) Synthesis->AntiInflammatory Neuroprotective Neuroprotective Assays (e.g., MTT in SH-SY5Y) Synthesis->Neuroprotective Data IC50/EC50 Determination Antioxidant->Data AntiInflammatory->Data Neuroprotective->Data

Caption: General experimental workflow for preliminary bioactivity screening.

This compound represents a promising natural product for further investigation in the fields of antioxidant, anti-inflammatory, and neuroprotective research. While direct experimental data on this specific compound is currently limited, the known bioactivities of its constituent molecules, ferulic acid and quinic acid, along with data from the structurally similar compound methyl ferulate, strongly suggest its potential as a multi-target therapeutic agent. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid framework for researchers to initiate and advance the study of this compound. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to quantify its potency in various preclinical models. This will be crucial for unlocking its full therapeutic potential in the development of novel drugs for a range of human diseases.

References

In Vitro Antioxidant Potential of Methyl 4-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate is a natural product found in plants such as Stemona japonica.[1][2] While specific research on its antioxidant capacity is limited, its chemical structure, combining ferulic acid and a methyl quinate ester, suggests a significant potential for free radical scavenging and cytoprotective effects. Ferulic acid, a well-documented phenolic compound, exhibits potent antioxidant properties by donating a hydrogen atom from its phenolic hydroxyl group to form a stable phenoxyl radical, thereby terminating free radical chain reactions.[3][4][5] This guide provides a prospective analysis of the in vitro antioxidant potential of this compound, detailing the standard experimental protocols for its evaluation and discussing its likely mechanism of action through the Nrf2 signaling pathway.

Introduction: Chemical Structure and Predicted Activity

This compound is an ester formed between ferulic acid and methyl quinate. The antioxidant capacity of this molecule is predicted to be primarily driven by the feruloyl moiety.

  • Ferulic Acid Moiety : As a derivative of cinnamic acid, ferulic acid is a potent antioxidant. Its phenolic nucleus and extended side chain conjugation allow it to readily form a resonance-stabilized phenoxyl radical, which accounts for its ability to scavenge free radicals effectively.[3] It is a known scavenger of superoxide anions and an inhibitor of lipid peroxidation.[3]

  • Quinic Acid Moiety : Quinic acid itself has demonstrated some antioxidant and anti-inflammatory properties, although its activity is generally considered lower than that of potent phenolic compounds.[6][7][8] Its primary contribution in the context of this compound may relate to solubility and interaction with cellular targets.

Given this structure, it is hypothesized that this compound will exhibit significant antioxidant activity in various in vitro assays. The primary mechanisms are expected to be hydrogen atom donation and electron donation to neutralize reactive oxygen species (ROS).

Quantitative Data Presentation

While specific experimental data for this compound is not yet widely available, the following tables serve as standardized templates for presenting results from in vitro antioxidant assays. Such a format allows for clear comparison with standard antioxidants like Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT).

Table 1: Free Radical Scavenging Activity (DPPH & ABTS Assays)

CompoundAssayIC50 (µg/mL)IC50 (µM)
This compound DPPHDataData
ABTSDataData
Ascorbic Acid (Standard) DPPHDataData
ABTSDataData
Trolox (Standard) DPPHDataData
ABTSDataData
IC50: The concentration of the compound required to scavenge 50% of the initial free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µM Fe(II)/µg Compound)
This compound Data
Ascorbic Acid (Standard) Data
Trolox (Standard) Data
FRAP value represents the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Methodology:

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from this stock.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample + 100 µL DPPH prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color.

Principle: ABTS•⁺ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant

Methodology:

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

  • Working Solution : Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare serial dilutions of this compound in a suitable solvent.

  • Assay Procedure :

    • Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.

  • Incubation : Incubate the plate at room temperature for 6-7 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_abts Generate ABTS•⁺ Stock (ABTS + K₂S₂O₈) prep_working Dilute ABTS•⁺ Stock to Abs ~0.70 prep_abts->prep_working mix Mix Sample + ABTS•⁺ Solution prep_working->mix prep_sample Prepare Serial Dilutions of Sample prep_sample->mix incubate Incubate ~6 min at RT mix->incubate read Read Absorbance at 734 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

ABTS Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.

Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Methodology:

  • Reagent Preparation (FRAP Reagent) :

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in distilled water.

    • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[9]

  • Sample Preparation : Prepare dilutions of this compound. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure :

    • Add a small volume of the sample, standard, or blank (e.g., 30 µL) to a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL) to each well.

  • Incubation : Incubate the plate at 37°C. The reading time can vary, but is often taken after 4-6 minutes.

  • Measurement : Measure the absorbance at 593 nm.

  • Calculation : The FRAP value is calculated by comparing the absorbance of the sample to the standard curve of Fe²⁺ concentration. Results are expressed as µM of Fe(II) equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_frap Prepare FRAP Reagent (Acetate, TPTZ, FeCl₃) mix Mix Sample/Standard + FRAP Reagent prep_frap->mix prep_standard Prepare Fe(II) Standard Curve prep_standard->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate at 37°C for ~4-6 min mix->incubate read Read Absorbance at 593 nm incubate->read calculate Calculate FRAP Value (Fe(II) Equivalents) read->calculate

FRAP Assay Experimental Workflow

Hypothesized Molecular Signaling Pathway

The antioxidant effects of phenolic compounds like ferulic acid often extend beyond direct radical scavenging to include the modulation of endogenous antioxidant defense systems. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary mechanism.[10][11][12]

Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like the phenoxy radical of ferulic acid), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription and synthesis of a suite of protective proteins, including:

  • Heme Oxygenase-1 (HO-1) : An enzyme with antioxidant and anti-inflammatory functions.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1) : A detoxification enzyme.

  • Glutamate-cysteine ligase (GCL) : The rate-limiting enzyme in glutathione (GSH) synthesis.

It is highly probable that this compound, through its feruloyl moiety, can activate this Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation M4FQ This compound M4FQ->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Activates Response Enhanced Cellular Antioxidant Defense Genes->Response

Hypothesized Nrf2 Signaling Pathway Activation

Conclusion

This compound is a promising candidate for further investigation as a natural antioxidant agent. Based on its chemical structure, it is expected to demonstrate robust free radical scavenging and reducing capabilities. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for the systematic evaluation of its in vitro antioxidant potential. Furthermore, its likely interaction with the Nrf2 signaling pathway suggests that its protective effects may extend beyond direct chemical quenching of ROS to include the upregulation of endogenous cellular defense mechanisms. Future studies should focus on generating empirical data through these assays and exploring its effects in cell-based models to validate its therapeutic and preventative potential.

References

An In-Depth Technical Guide to Methyl 4-O-feruloylquinate and its Relation to Chlorogenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it shares structural similarities with more common chlorogenic acids, suggesting a related biosynthetic origin and comparable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, relationship to other chlorogenic acids, and known and potential biological activities. The document details experimental protocols for its isolation and for the assessment of its antioxidant and anti-inflammatory properties. Furthermore, it explores the hypothesized signaling pathways, primarily the NF-κB and MAPK pathways, through which this class of compounds is believed to exert its anti-inflammatory effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and related phytochemicals.

Introduction to this compound

This compound is a derivative of chlorogenic acid, a large family of esters formed between certain transcinnamic acids and quinic acid. Specifically, it is the methyl ester of 4-O-feruloylquinic acid. These compounds are secondary metabolites in a wide variety of plants, and their consumption has been linked to various health benefits.

This compound has been identified as a constituent of Stemona japonica, a plant used in traditional medicine.[1] Its chemical structure, combining a ferulic acid moiety with a methyl quinate core, suggests potential antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds. The presence of the methyl group differentiates it from its parent compound, 4-O-feruloylquinic acid, and may influence its bioavailability and metabolic fate.

Chemical Structure and Relationship to Chlorogenic Acids

Chlorogenic acids (CGAs) are a diverse group of phenolic compounds synthesized by plants. The most common CGAs are caffeoylquinic acids (CQAs), but other forms, such as feruloylquinic acids (FQAs), also exist.[2] this compound is structurally a member of the FQA class, with the key distinctions of a ferulic acid group attached at the 4-position of the quinic acid ring and a methyl ester at the carboxyl group of the quinic acid.

The biosynthesis of this compound is believed to follow the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of plant secondary metabolites. This pathway starts with the amino acid phenylalanine and leads to the formation of cinnamic acid and its hydroxylated derivatives, such as p-coumaric acid, caffeic acid, and ferulic acid. These activated hydroxycinnamic acids can then be esterified with quinic acid to form the various chlorogenic acids. The final methylation step to form this compound is likely catalyzed by a specific methyltransferase enzyme.

Chlorogenic Acid Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid Caffeoylquinic Acids Caffeoylquinic Acids Caffeic Acid->Caffeoylquinic Acids  + Quinic Acid Feruloylquinic Acids Feruloylquinic Acids Ferulic Acid->Feruloylquinic Acids  + Quinic Acid Quinic Acid Quinic Acid This compound This compound Feruloylquinic Acids->this compound  Methylation

Biosynthesis of this compound.

Quantitative Data on Biological Activities

While direct quantitative data for the antioxidant and anti-inflammatory activities of purified this compound are limited in publicly available literature, studies on extracts of Stemona japonica, where this compound is found, and on closely related compounds, provide strong evidence of its potential efficacy.

One study reported that this compound exhibited anti-H5N1 activity with a 3% protective rate at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[1]

The following tables summarize the available quantitative data for extracts of Stemona japonica and related ferulic acid derivatives. This information serves as a valuable proxy for the expected activities of this compound.

Table 1: Antioxidant Activity of Stemona japonica Extracts and Related Compounds

SampleAssayIC50 / ActivityReference
Stemona japonica 50% EtOH ExtractDPPH Radical ScavengingComparable to Ascorbic Acid[3]
Stemona japonica 100% EtOH ExtractDPPH Radical ScavengingComparable to Ascorbic Acid[3]
Stemona japonica 50% EtOH ExtractABTS Radical ScavengingComparable to Ascorbic Acid[3]
Stemona japonica 100% EtOH ExtractABTS Radical ScavengingComparable to Ascorbic Acid[3]

Table 2: Anti-inflammatory Activity of Stemona japonica Extracts and Related Compounds

SampleAssayIC50 / ActivityReference
Stemona japonica 50% EtOH ExtractNitrite Production in RAW 264.7 CellsSignificant reduction[3]
Stemona japonica 100% EtOH ExtractNitrite Production in RAW 264.7 CellsSignificant reduction[3]
Stemajapine A (from S. japonica)NO Production in RAW 264.7 Cells19.7 µM[4]
Stemajapine C (from S. japonica)NO Production in RAW 264.7 Cells13.8 µM[4]
Dexamethasone (Positive Control)NO Production in RAW 264.7 Cells11.7 µM[4]

Hypothesized Anti-inflammatory Signaling Pathways

Based on the well-documented mechanisms of its constituent parts, ferulic acid and other chlorogenic acids, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is proposed that this compound, like other phenolic compounds, may inhibit this pathway by preventing the degradation of IκB.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->NFkB IκB degradation Methyl_Feruloylquinate This compound Methyl_Feruloylquinate->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes activates transcription MAPK Signaling Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Methyl_Feruloylquinate This compound Methyl_Feruloylquinate->MAPKK inhibits phosphorylation Isolation_Workflow Start Stemona japonica Roots Extraction 80% Ethanol Extraction Start->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Prep_HPLC Preparative HPLC Partition->Prep_HPLC n-Butanol Fraction Analysis Purity & Structural Analysis (HPLC, MS, NMR) Prep_HPLC->Analysis End Pure this compound Analysis->End

References

A Technical Guide to the Chemical Synthesis of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of feruloylquinic acid isomers. Feruloylquinic acids, a class of phenolic compounds found in various plant sources, have garnered significant interest in the scientific community due to their potential antioxidant and anti-inflammatory properties. This document details established synthetic routes, provides structured data on reaction yields, and outlines experimental protocols for the synthesis of key isomers.

Introduction

Feruloylquinic acids are esters formed between ferulic acid and quinic acid. The isomers are distinguished by the position of the feruloyl group on the quinic acid moiety. The most common isomers are 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). The precise synthesis of these individual isomers is crucial for investigating their specific biological activities and for developing potential therapeutic agents.

Two primary strategies have emerged for the chemical synthesis of feruloylquinic acid isomers: the regioselective esterification of suitably protected quinic acid derivatives and the Knoevenagel condensation. This guide will explore both approaches, providing detailed insights into the required experimental procedures.

Synthetic Strategies and Methodologies

The synthesis of specific feruloylquinic acid isomers necessitates careful control of regioselectivity. This is typically achieved through the use of protecting groups on the quinic acid backbone, allowing for the targeted esterification of a specific hydroxyl group.

Regioselective Esterification of Protected Quinic Acid

This is a widely employed strategy that involves the following key steps:

  • Protection of Quinic Acid: The hydroxyl and carboxyl groups of D-(-)-quinic acid are protected to prevent unwanted side reactions. This often involves the formation of acetals and esters.

  • Regioselective Deprotection/Esterification: A specific hydroxyl group is selectively deprotected or the esterification is directed to a particular position based on the chosen protecting group strategy.

  • Esterification with Ferulic Acid Derivative: The protected quinic acid is then reacted with an activated ferulic acid derivative, such as 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

  • Deprotection: Finally, all protecting groups are removed to yield the desired feruloylquinic acid isomer.

An efficient synthesis of 3-O, 4-O, and 5-O-feruloylquinic acids starting from D-(–)-quinic acid has been described, with the esterification of suitably protected quinic acid derivatives with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride as a key step.[1]

Knoevenagel Condensation

This approach offers an alternative route, particularly for the synthesis of 5-O-feruloylquinic acid. The key reaction is a Knoevenagel condensation of a suitable aldehyde (like vanillin) with a malonate ester of quinic acid to form the cinnamic (E)-double bond.[1][2][3] This method can sometimes be performed without the need for protecting hydroxyl groups on the quinic acid.[2]

Data Presentation: A Comparative Summary of Synthetic Yields

The following table summarizes the overall yields for the synthesis of 3-O, 4-O, and 5-O-feruloylquinic acid isomers using the regioselective esterification strategy, starting from D-(-)-quinic acid.

IsomerOverall Yield (%)Reference
3-O-Feruloylquinic Acid33[1]
4-O-Feruloylquinic Acid15[1]
5-O-Feruloylquinic Acid45[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of feruloylquinic acid isomers via regioselective esterification.

Synthesis of 3-(4-Acetoxy-3-methoxyphenyl)acryloyl chloride

This activated ferulic acid derivative is a key reagent for the esterification of the protected quinic acid. It can be prepared from ferulic acid in two steps with a combined yield of 74%.[1]

Synthesis of 3-O-Feruloylquinic Acid[1]
  • Protection of Quinic Acid: D-(-)-quinic acid is first protected to form a lactone.

  • Ethanolysis: The crude lactone is subjected to ethanolysis to obtain the corresponding ethyl ester.

  • Esterification: The protected quinate is esterified with 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride in the presence of DMAP and pyridine in dichloromethane.

  • Deprotection: All protecting groups are removed using 1 M aqueous HCl in THF to afford 3-O-feruloylquinic acid.

Synthesis of 4-O-Feruloylquinic Acid[1]
  • Protection of Quinic Acid: A different protecting group strategy is employed to make the C-4 hydroxyl group accessible for esterification.

  • Esterification: The selectively protected quinic acid derivative is esterified with 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

  • Deprotection: The protecting groups are removed to yield 4-O-feruloylquinic acid.

Synthesis of 5-O-Feruloylquinic Acid[1]
  • Protection of Quinic Acid: A specific protection scheme is used to leave the C-5 hydroxyl group available for reaction.

  • Esterification: The protected quinic acid is reacted with 3-(4-acetoxy-3-methoxyphenyl)acryloyl chloride.

  • Deprotection: Removal of all protecting groups yields 5-O-feruloylquinic acid.

Mandatory Visualizations

Experimental Workflow: Regioselective Esterification

G cluster_start Starting Material cluster_protection Protection cluster_esterification Esterification cluster_deprotection Deprotection cluster_product Final Product start D-(-)-Quinic Acid prot Protection of -OH and -COOH groups start->prot Step 1 ester Regioselective Esterification with Activated Ferulic Acid prot->ester Step 2 deprot Removal of Protecting Groups ester->deprot Step 3 end Feruloylquinic Acid Isomer deprot->end Step 4

Caption: General workflow for the synthesis of feruloylquinic acid isomers via regioselective esterification.

Signaling Pathway: Potential Modulation of NF-κB by Feruloylquinic Acid Isomers

Ferulic acid and other phenolic compounds have been reported to exert anti-inflammatory effects, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimulus LPS, Cytokines, etc. receptor TLR4 / TNFR stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to nucleus FQA Feruloylquinic Acid Isomers FQA->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA binds to genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) DNA->genes activates transcription

References

The Occurrence of Methyl 4-O-feruloylquinate in Coffee Beans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquinate, a recently identified phenolic compound in coffee beans, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its presence in coffee, the analytical methodologies for its detection, and the influence of key factors such as coffee species and roasting on its concentration. While specific quantitative data for this particular compound remains limited in publicly available literature, this guide synthesizes existing data on related hydroxycinnamoyl derivatives to provide a contextual understanding. Detailed experimental protocols and workflow visualizations are included to support further research and application in drug development and other scientific fields.

Introduction

Coffee, one of the most widely consumed beverages globally, is a complex matrix of bioactive compounds, including a diverse array of phenolic acids. Among these, chlorogenic acids (CGAs) and their derivatives are prominent and have been extensively studied for their antioxidant and potential health-promoting properties. Recently, a new group of methyl hydroxycinnamoyl quinates, including this compound, has been identified in both Coffea arabica and Coffea robusta beans. The discovery of these compounds opens new avenues for research into the chemical profile of coffee and its potential physiological effects. This guide aims to consolidate the available technical information on this compound in coffee beans to serve as a foundational resource for researchers and professionals in related fields.

Quantitative Data on this compound and Related Compounds

Direct quantitative data for this compound is not extensively available in the current body of scientific literature. However, studies on related methyl hydroxycinnamoyl quinates and the broader class of phenolic acids provide valuable insights into its likely occurrence and behavior.

Table 1: Quantitative Data on Phenolic Compounds in Coffee Beans

Compound/Compound ClassCoffee SpeciesGreen Bean ConcentrationRoasted Bean ConcentrationReference
Methyl Caffeoylquinates C. arabica, C. robustaConstitute 2.1% of total phenolic acidsSignificantly reduced[1]
Total Phenolic Content C. arabica, C. robusta5628 ± 227 to 8581 ± 109 mg/100 g DW791 ± 63 to 1891 ± 37 mg/100 g DW[1]
5-O-caffeoylquinic acid (5-CQA) C. arabica~4.43 g/100g Decreases with roasting[2]
5-O-caffeoylquinic acid (5-CQA) C. robusta~4.70 g/100g Decreases with roasting[2]
Total Feruloylquinic Acids (FQA) C. arabicaLower concentrationDecreases with roasting[2]
Total Feruloylquinic Acids (FQA) C. robustaHigher concentrationDecreases with roasting[2]

DW: Dry Weight

The data in Table 1 indicates that the roasting process has a substantial impact on the concentration of phenolic compounds in coffee beans, with a general trend of degradation at higher temperatures. It is highly probable that this compound follows a similar pattern. Furthermore, differences between C. arabica and C. robusta in their phenolic profiles suggest that the concentration of this compound may also vary between these species.

Experimental Protocols

The identification and quantification of this compound in coffee beans necessitate advanced analytical techniques. The following is a detailed methodology based on established protocols for the analysis of hydroxycinnamoyl derivatives in coffee.

Sample Preparation and Extraction
  • Grinding: Freeze-dry green or roasted coffee beans and grind them into a fine powder using a laboratory mill.

  • Extraction Solvent: Prepare an extraction solvent of methanol, water, and formic acid in a ratio of 80:15:5 (v/v/v).

  • Extraction Procedure:

    • Weigh 1 gram of the powdered coffee sample into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute.

    • Place the tube on an orbital shaker at 200 rpm for 15 minutes.

    • Centrifuge the mixture at 3000 rpm for 15 minutes at 10°C.

    • Collect the supernatant and filter it through a 0.45 µm PVDF syringe filter.

UPLC-DAD-QToF/MS Analysis
  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient program would be as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B (linear gradient)

    • 15-20 min: 30-95% B (linear gradient)

    • 20-22 min: 95% B (isocratic)

    • 22-22.1 min: 95-5% B (linear gradient)

    • 22.1-25 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • DAD Detection: Monitor wavelengths from 200 to 400 nm.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Mass Range: m/z 100-1000

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions for structural elucidation. The expected precursor ion [M-H]⁻ for this compound (C₁₈H₂₂O₉) would be at m/z 381.12.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Grinding Coffee Bean Grinding Extraction Solvent Extraction Grinding->Extraction Powdered Sample Centrifugation Centrifugation & Filtration Extraction->Centrifugation Extract UPLC UPLC Separation Centrifugation->UPLC Filtered Supernatant DAD DAD Detection UPLC->DAD QToF_MS QToF-MS Analysis UPLC->QToF_MS Identification Compound Identification DAD->Identification QToF_MS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

Factors Influencing Phenolic Composition in Coffee Beans

Factors_Influencing_Phenolic_Composition cluster_pre_harvest Pre-Harvest Factors cluster_post_harvest Post-Harvest & Processing cluster_output Resulting Profile Species Coffee Species (Arabica vs. Robusta) Phenolic_Profile Final Phenolic Profile (including this compound) Species->Phenolic_Profile Genetics Genetics & Cultivar Genetics->Phenolic_Profile Origin Geographical Origin Origin->Phenolic_Profile Climate Climate & Soil Climate->Phenolic_Profile Processing Processing Method (Washed, Natural) Processing->Phenolic_Profile Roasting Roasting (Time & Temperature) Roasting->Phenolic_Profile

Caption: Factors influencing the phenolic composition of coffee beans.

Conclusion

This compound represents a novel component of the complex chemical landscape of coffee. While our understanding of this specific compound is still in its nascent stages, the analytical frameworks established for related phenolic acids provide a robust platform for its further investigation. The significant influence of coffee species and, most notably, the roasting process on the overall phenolic content underscores the need for targeted quantitative studies on this compound. Such research will be crucial for elucidating its potential contribution to the sensory and bioactive properties of coffee, and for exploring its potential applications in pharmacology and drug development. This guide serves as a starting point for these future endeavors, providing the necessary methodological details and contextual information.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy of Feruloylquinic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acid methyl esters are derivatives of feruloylquinic acids, a group of phenolic compounds widely found in plants and known for their significant biological activities, including antioxidant and anti-inflammatory properties. The methyl esterification of these compounds can alter their physicochemical properties, such as lipophilicity, which may influence their bioavailability and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of these compounds. This document provides a detailed protocol for the preparation and NMR analysis of feruloylquinic acid methyl esters, aimed at ensuring high-quality, reproducible data for research and development.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol outlines the recommended steps for preparing feruloylquinic acid methyl ester samples.

Materials:

  • Feruloylquinic acid methyl ester sample (2-5 mg for ¹H NMR; 15-20 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvent (e.g., Methanol-d₄ (CD₃OD), DMSO-d₆, Chloroform-d (CDCl₃))

  • Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents)

  • Glass vials

  • Pasteur pipettes

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the feruloylquinic acid methyl ester into a clean, dry glass vial. For routine ¹H NMR, 2-5 mg is sufficient. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 15-20 mg is recommended to reduce acquisition time.[1]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Methanol-d₄ is a common choice for polar phenolic compounds.[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4] If TMS is used as an internal standard, it is often pre-mixed with the solvent by the manufacturer. If not, a very small drop can be added to the solvent before adding it to the sample.

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is necessary. If solids remain, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into the NMR tube. The final sample depth should be approximately 4-5 cm.[1]

  • Labeling: Clearly label the NMR tube with the sample identification, solvent, and date.[1]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (2-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CD₃OD, DMSO-d₆, etc.) weigh->dissolve mix 3. Vortex/Mix until Homogeneous dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer nmr Ready for NMR Analysis transfer->nmr

Figure 1: General workflow for NMR sample preparation.

NMR Data Acquisition

The following experiments are recommended for the complete structural characterization of feruloylquinic acid methyl esters. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling relationships.

    • Typical Parameters:

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number and type of carbon atoms in the molecule.

    • Typical Parameters:

      • Proton decoupled

      • Number of scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent carbons). This helps in tracing out the spin systems within the quinic acid and feruloyl moieties.

    • Key Information: Cross-peaks indicate coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Key Information: Cross-peaks correlate a proton with its directly bonded carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment to determine the esterification position of the feruloyl group on the quinic acid ring.

    • Key Information: Cross-peaks show correlations between protons and carbons separated by multiple bonds. For example, a correlation between H-3 of the quinic acid and the carbonyl carbon of the feruloyl group would confirm a 3-O-feruloyl ester.

Data Presentation: Expected Chemical Shifts

The precise chemical shifts will depend on the solvent used and the specific isomer (3-O, 4-O, or 5-O feruloylquinic acid methyl ester). The following table provides expected ¹H and ¹³C NMR chemical shift ranges based on published data for related compounds. The methyl ester group introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.

Moiety Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Feruloyl H-2'~7.1-7.3 (d)~111.0
H-5'~6.8-6.9 (d)~116.0
H-6'~7.0-7.1 (dd)~123.5
H-7' (α-CH)~6.3-6.5 (d, J≈16 Hz)~115.0
H-8' (β-CH)~7.6-7.7 (d, J≈16 Hz)~146.0
C-1'-~127.0
C-3'-~148.5
C-4'-~150.0
C-9' (C=O)-~167.0
-OCH₃~3.9 (s)~56.0
Quinic Acid H-2ax, H-2eq~2.0-2.3 (m)~37.0
H-3~3.8-5.4 (m)~70.0-73.0
H-4~3.8-5.4 (m)~70.0-73.0
H-5~3.8-5.4 (m)~70.0-73.0
H-6ax, H-6eq~2.0-2.3 (m)~35.0
C-1-~75.0
C-7 (COOH)-~176.0
Methyl Ester -COOCH₃~3.7 (s)~52.5

Note: The chemical shifts of H-3, H-4, and H-5 on the quinic acid ring are highly dependent on the position of the bulky feruloyl group. The proton at the esterified position will typically shift downfield significantly (to ~5.0-5.4 ppm).

Visualization of Structure Elucidation Logic

The definitive identification of the feruloyl group's position relies on key correlations observed in the HMBC spectrum. The diagram below illustrates the critical 3-bond correlations (³JCH) between the quinic acid protons and the feruloyl carbonyl carbon (C-9') that differentiate the isomers.

G cluster_hmbc Key HMBC Correlations for Isomer Identification quinic Quinic Acid Ring H-3 H-4 H-5 feruloyl C-9' (C=O) Feruloyl Moiety quinic:h3_port->feruloyl:c9_port  Confirms  3-O-feruloyl isomer quinic:h4_port->feruloyl:c9_port  Confirms  4-O-feruloyl isomer quinic:h5_port->feruloyl:c9_port  Confirms  5-O-feruloyl isomer

Figure 2: Diagnostic HMBC correlations for identifying the esterification site.

Data Processing and Interpretation

  • Processing: The acquired Free Induction Decay (FID) signals are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS at 0 ppm).

  • Interpretation:

    • ¹H Spectrum: Integrate the signals to determine the relative number of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to understand proton connectivity. The large J value (~16 Hz) for the olefinic protons (H-7' and H-8') confirms the trans configuration of the double bond in the feruloyl moiety.

    • ¹³C Spectrum: Identify the number of unique carbons. Use the expected chemical shift ranges to assign carbons to the aromatic, olefinic, aliphatic, and carbonyl regions.

    • COSY Spectrum: Trace the proton-proton coupling networks within the quinic acid ring and the feruloyl side chain.

    • HSQC Spectrum: Assign protons to their directly attached carbons, confirming the assignments made from 1D spectra.

    • HMBC Spectrum: This is the most crucial experiment for final structure confirmation. Look for the key correlation between a downfield-shifted proton on the quinic acid ring (H-3, H-4, or H-5) and the ester carbonyl carbon (C-9') of the feruloyl group, as illustrated in Figure 2. Additionally, look for correlations from the methyl ester protons (~3.7 ppm) to the quinic acid carbonyl carbon (C-7, ~176 ppm) to confirm the methyl ester position.

By systematically applying this comprehensive NMR protocol, researchers can confidently determine the precise structure of feruloylquinic acid methyl ester isomers, ensuring data integrity for applications in drug development, natural product chemistry, and metabolomics.

References

Application Notes and Protocols: Synthesis of Methyl 4-O-feruloylquinate from Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Methyl 4-O-feruloylquinate, a naturally occurring compound with potential biological activities.[1][2] The synthesis commences from commercially available ferulic acid and D-(-)-quinic acid, involving a multi-step process of protection, activation, coupling, and deprotection.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The overall strategy involves:

  • Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected as an acetate ester to prevent side reactions.

  • Activation of Protected Ferulic Acid: The carboxylic acid of the protected ferulic acid is converted to an acyl chloride to facilitate esterification.

  • Preparation of a Selectively Protected Methyl Quinate: D-(-)-quinic acid is first converted to its methyl ester. Subsequently, the 1-hydroxyl and the 3,5-hydroxyl groups are selectively protected to leave the 4-hydroxyl group available for esterification.

  • Coupling Reaction: The protected and activated ferulic acid derivative is coupled with the selectively protected methyl quinate.

  • Deprotection: All protecting groups are removed to yield the final product, this compound.

The overall synthetic workflow is depicted in the diagram below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product and Analysis Ferulic Acid Ferulic Acid Protection of Ferulic Acid Protection of Ferulic Acid Ferulic Acid->Protection of Ferulic Acid Acetylation D-(-)-Quinic Acid D-(-)-Quinic Acid Preparation of Protected Methyl Quinate Preparation of Protected Methyl Quinate D-(-)-Quinic Acid->Preparation of Protected Methyl Quinate Esterification & Protection Activation of Protected Ferulic Acid Activation of Protected Ferulic Acid Protection of Ferulic Acid->Activation of Protected Ferulic Acid Acyl Chloride Formation Coupling Coupling Activation of Protected Ferulic Acid->Coupling Preparation of Protected Methyl Quinate->Coupling Deprotection Deprotection Coupling->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification (HPLC) Purification (HPLC) Crude Product->Purification (HPLC) This compound This compound Purification (HPLC)->this compound Characterization (NMR, MS) Characterization (NMR, MS) This compound->Characterization (NMR, MS)

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the multi-step synthesis of this compound. The yields are hypothetical and represent typical outcomes for such reactions.

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1. Protection of Ferulic AcidFerulic Acid4-Acetoxy-3-methoxycinnamic acidAcetic anhydride, Pyridine-25295
2. Activation of Protected Ferulic Acid4-Acetoxy-3-methoxycinnamic acid4-Acetoxy-3-methoxycinnamoyl chlorideOxalyl chloride, DMF (cat.)Dichloromethane0 to 25390
3. Preparation of Protected Methyl QuinateD-(-)-Quinic AcidProtected Methyl QuinateMethanol, SOCl₂, Acetone, 2,2-DimethoxypropaneVariousVariousVarious40 (overall)
4. CouplingProtected Acyl Chloride & QuinateProtected this compoundPyridine, DMAPDichloromethane0 to 252460
5. DeprotectionProtected Coupled ProductThis compoundTrifluoroacetic acid, WaterDichloromethane25485
Overall Yield ~18

Experimental Protocols

Step 1: Protection of Ferulic Acid (Acetylation)

  • To a stirred solution of ferulic acid (1.94 g, 10 mmol) in pyridine (20 mL) at 0 °C, add acetic anhydride (1.13 mL, 12 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and acidify with 2 M HCl to pH 2.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-acetoxy-3-methoxycinnamic acid as a white solid.

Step 2: Activation of Protected Ferulic Acid (Acyl Chloride Formation)

  • Suspend 4-acetoxy-3-methoxycinnamic acid (2.36 g, 10 mmol) in dry dichloromethane (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield 4-acetoxy-3-methoxycinnamoyl chloride, which is used immediately in the next step.

Step 3: Preparation of Selectively Protected Methyl Quinate

This is a multi-step process adapted from literature procedures for the selective protection of quinic acid.[3]

  • 3a. Methyl Ester Formation: D-(-)-quinic acid is refluxed in methanol with a catalytic amount of thionyl chloride to yield methyl quinate.

  • 3b. Acetonide Protection: Methyl quinate is reacted with 2,2-dimethoxypropane in acetone with a catalytic amount of p-toluenesulfonic acid to protect the 3,4-diol, followed by protection of the 5-hydroxyl group.

  • 3c. Selective Deprotection and Protection: A series of protection and deprotection steps are required to yield a methyl quinate derivative with a free 4-hydroxyl group and protected 1, 3, and 5-hydroxyl groups. This is a complex procedure and may require significant optimization.

Step 4: Coupling Reaction

  • Dissolve the selectively protected methyl quinate (10 mmol) in a mixture of dry dichloromethane (50 mL) and pyridine (5 mL).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0 °C and add a solution of 4-acetoxy-3-methoxycinnamoyl chloride (10 mmol) in dry dichloromethane (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 5: Deprotection

  • Dissolve the protected coupled product (10 mmol) in a mixture of dichloromethane (40 mL) and water (10 mL).

  • Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 4 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is co-evaporated with toluene to remove residual trifluoroacetic acid.

  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the feruloyl group on the quinic acid backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound (C₁₈H₂₂O₉, MW: 382.36 g/mol ).[2]

  • HPLC: To determine the purity of the final product.

Signaling Pathway Diagram (Hypothetical Biological Target)

While the primary focus of this document is the synthesis, this compound and related compounds have been investigated for various biological activities, including anti-inflammatory effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK IKK Cell Membrane Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degradation NF-κB NF-κB IKK->NF-κB Activates IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Extraction of Feruloylquinic Acid Derivatives from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Feruloylquinic acid (FQA) derivatives are a class of phenolic compounds formed by the esterification of ferulic acid and quinic acid.[1] Widely distributed in the plant kingdom, particularly in coffee beans, fruits, and vegetables, these compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties.[2][3] The therapeutic potential of FQAs is often linked to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress.[2][4]

However, the extraction of these molecules from complex natural matrices presents a significant challenge. FQAs often exist as a mixture of isomers (e.g., 3-O-, 4-O-, and 5-O-feruloylquinic acid) and can be tightly bound to cell wall components like polysaccharides and lignin.[5] This necessitates the development of efficient and optimized extraction and purification protocols to obtain high-purity FQAs for research and drug development.

These application notes provide a comprehensive overview of current methodologies for the extraction, purification, and analysis of FQAs from natural products, complete with detailed protocols and quantitative data summaries.

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction method is critical and depends on the nature of the plant matrix and whether the target compounds are in a free or bound form. Modern techniques are often employed to improve efficiency and reduce solvent consumption compared to conventional methods.[6]

General Workflow for FQA Extraction and Analysis

The overall process involves several key stages, from sample preparation to final bioactivity assessment.

Extraction Workflow cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Plant Material (e.g., Coffee Beans, Wheat Bran) prep Drying & Grinding (Increase Surface Area) start->prep hydrolysis Hydrolysis (Optional) - Alkaline - Enzymatic prep->hydrolysis extraction Core Extraction - MAE, UAE, PLE, Solvent prep->extraction For Free Forms hydrolysis->extraction For Bound Forms purify Purification - Column Chromatography - SPE / Resins extraction->purify analyze Analysis & Quantification (HPLC, LC-MS/MS) purify->analyze final Pure FQA Isomers analyze->final bioassay Bioactivity Assays final->bioassay

Caption: General workflow for FQA extraction from natural products.

Comparison of Extraction Techniques

Modern assisted-extraction techniques offer significant advantages in terms of time, efficiency, and solvent use.

Extraction Method Principle Advantages Disadvantages Typical Solvents
Solvent Extraction (Maceration/Soxhlet) Soaking the material in a solvent to diffuse out soluble compounds.[5]Simple, low-cost equipment.Time-consuming, large solvent volume, potential thermal degradation.[5]Ethanol, Methanol, Water, Acetone.[7]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[6]Fast, efficient at lower temperatures, reduced solvent use.[5]Localized high temperatures can degrade some compounds.Aqueous Ethanol, Methanol.[8]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[5]Very fast, high efficiency, reduced solvent consumption.[6][9]Requires polar solvents, potential for thermal degradation if not controlled.Ethanol, Water.[9]
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures (40-200°C) and pressures (500-3000 psi) to enhance extraction.[5]Fast, automated, uses less solvent, high efficiency.[6][10]High initial equipment cost.Water, Ethanol, Ethyl Acetate.[10]
Alkaline Hydrolysis Uses a base (e.g., NaOH) to cleave ester bonds linking FQAs to the cell wall matrix.[6][11]Effective for releasing bound forms, high yields.[8]Can degrade target compounds if conditions are too harsh, requires neutralization.Aqueous NaOH, KOH.[11][12]
Enzymatic Hydrolysis Uses specific enzymes like feruloyl esterases and xylanases to break ester linkages.[13]Highly specific, mild conditions, environmentally friendly.[14]Higher cost of enzymes, slower than chemical hydrolysis.Buffer solutions (pH specific).[14]

Experimental Protocols

Protocol 2.1: Microwave-Assisted Extraction (MAE) of Free FQAs

This protocol is adapted for the extraction of free phenolic compounds from plant materials like herbs or fruit peels.[9]

  • Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a 50 mL microwave-safe extraction vessel.

  • Solvent Addition: Add 20 mL of 70% aqueous ethanol to the vessel. This solid-to-liquid ratio (1:20 g/mL) is a common starting point.[7]

  • Extraction: Secure the vessel in the MAE system. Set the following parameters:

    • Microwave Power: 500 W

    • Irradiation Time: 120 seconds[9]

    • Temperature: 60°C (to prevent thermal degradation)

  • Cooling & Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator at 40°C.

  • Storage: Re-dissolve the resulting aqueous extract in a known volume of methanol/water (80:20, v/v) for HPLC analysis and store at -18°C.[15]

Protocol 2.2: Alkaline Hydrolysis for Bound FQAs from Cereal Bran

This protocol is designed to release FQAs ester-linked to cell wall polysaccharides, common in materials like wheat or rice bran.[11][12]

  • Preparation: Suspend 5.0 g of defatted bran powder in 150 mL of 2 M NaOH in an Erlenmeyer flask.[11]

  • Hydrolysis: Place the flask in a shaking incubator at 40°C and 200 rpm for 12 hours to ensure complete hydrolysis.[11]

  • Neutralization & Precipitation: Cool the mixture to room temperature. Neutralize the hydrolysate to pH 2.0 with 6 M HCl. This will precipitate lignin and other macromolecules.[11]

  • Centrifugation: Centrifuge the acidified mixture at 9000 rpm for 20 minutes.

  • Liquid-Liquid Extraction: Collect the supernatant and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate. Pool the organic (ethyl acetate) phases.

  • Drying & Evaporation: Dry the pooled organic phase over anhydrous sodium sulfate and then evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of mobile phase for subsequent purification or HPLC analysis.

Protocol 2.3: Purification of FQA Extract using Adsorption Resin

This protocol is effective for purifying crude extracts to enrich the FQA fraction.[14]

  • Resin Preparation: Prepare a column with Amberlite XAD16 resin. Wash the column sequentially with ethanol and then deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude FQA extract (from Protocol 2.1 or 2.2) in water and load it onto the prepared column.

  • Washing: Wash the column with several volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the bound phenolic compounds, including FQAs, from the resin using 95% ethanol.

  • Solvent Removal: Collect the ethanolic fraction and evaporate the solvent under vacuum to yield a purified, FQA-rich extract.

Protocol 2.4: HPLC-DAD-MS/MS Analysis for FQA Isomer Identification

Liquid chromatography coupled with tandem mass spectrometry is essential for the separation and identification of FQA isomers.[16][17]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 1% Acetic Acid.[15]

    • Mobile Phase B: Acetonitrile.[15]

    • Gradient Elution: A typical gradient might be: 0 min, 5% B; 4 min, 15% B; 8 min, 18% B; 12 min, 100% B; 16 min, 5% B.[15]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 35°C.[11]

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at 320 nm for hydroxycinnamates.[11]

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan (m/z 100-1000) and product ion scan (MS/MS).

    • Parent Ion: The molecular ion [M-H]⁻ for FQAs is at m/z 367.

    • MS/MS Fragmentation: The fragmentation pattern is key to identification.

      • 5-O-Feruloylquinic acid: Base peak at m/z 173 (dehydrated quinic acid).[16][17]

      • 3-O-Feruloylquinic acid: Fragment peaks at m/z 191 (quinic acid) and m/z 134.[16]

      • 4-O-Feruloylquinic acid: Base peak at m/z 193 (ferulic acid).[16][17]

  • Quantification: Use an external standard of pure ferulic acid or, if available, specific FQA isomer standards to create a calibration curve for quantification.[11]

Quantitative Data Summary

The following tables summarize quantitative results from various studies, highlighting the impact of different extraction parameters.

Table 3.1: Optimization of Alkaline Hydrolysis from Sugar Beet Pulp [11]

Parameter Range Studied Optimal Condition Result
NaOH Concentration1 - 4 M2 MHigh concentrations caused degradation.
Temperature25 - 55 °C41 °CHigher temperatures showed negative effects.
Time6 - 18 hours12 hoursYield plateaued after 12 hours.

Table 3.2: Enzymatic vs. Alkaline Extraction from Wheat Bran [14]

Method Key Reagents/Enzymes Conditions Ferulic Acid Yield
Enzymatic Feruloyl Esterase (27 U/g), Xylanase (304 U/g)2 hours, 65°C52.8% of total available
Alkaline NaOH(Not specified for direct comparison)Generally higher but less specific

Table 3.3: Optimization of ASE from Forced Chicory Roots [10]

Target Compound Optimal Temperature Optimal Ethanol % Yield (mg/g Dry Matter)
5-Caffeoylquinic Acid 107 °C46%4.95 ± 0.48
3,5-dicaffeoylquinic Acid 95 °C57%5.41 ± 0.79

Biological Context: Anti-inflammatory Signaling

Ferulic acid and its derivatives exert anti-inflammatory effects, partly by inhibiting the TLR4/NF-κB signaling pathway.[3] Oxidative stress or pathogens can activate this pathway, leading to the production of pro-inflammatory cytokines. FQAs can interfere with this cascade.

NFkB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Stimulus (e.g., LPS, Oxidative Stress) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->IKK Target of IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->NFkB Releases nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Binds to DNA inflammation Inflammatory Response genes->inflammation FQA Feruloylquinic Acids FQA->IKK Inhibits

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-Inflammatory Activity of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for assessing the anti-inflammatory properties of Methyl 4-O-feruloylquinate. The protocols detailed herein are designed for reproducibility and accurate quantification of inflammatory responses in a controlled in vitro environment.

Introduction

Inflammation is a complex biological response implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. This compound, a derivative of ferulic acid, is a compound of interest for its potential therapeutic effects. This document outlines key cell-based assays to investigate its anti-inflammatory activity, focusing on the inhibition of key inflammatory mediators and signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, the methodologies described are standard for evaluating compounds of this class. Data for related compounds, such as methyl ferulate and dicaffeoylquinic acid derivatives, are provided as a reference for expected outcomes.

Key Cell-Based Assays

The primary model for these assays is the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. Its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, and IL-1β) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, compound treatment, and LPS stimulation steps as described in the NO production assay (Section 2.1).

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding the substrate solution.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Gene Expression Analysis of Pro-inflammatory Mediators by qPCR

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes (e.g., Nos2, Tnf, Il6, Il1b), providing insights into the transcriptional regulation by the test compound.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound and then stimulate with LPS for a shorter duration (e.g., 4-6 hours) to capture the peak of gene expression.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: Effect of Related Compounds on NO Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Production Inhibition (%)IC₅₀ (µM)
Methyl Ferulate10, 20, 40Concentration-dependent decreaseNot Reported
4,5-Dicaffeoylquinic Acid10, 20, 40Concentration-dependent decrease~30

Note: Data for related compounds are presented due to the limited availability of specific data for this compound.

Table 2: Effect of Related Compounds on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineConcentration (µM)Inhibition (%)
Methyl FerulateTNF-α40Significant reduction
IL-640Significant reduction
4,5-Dicaffeoylquinic AcidTNF-α40Significant reduction
IL-640Significant reduction
IL-1β40Significant reduction

Note: Data for related compounds are presented due to the limited availability of specific data for this compound.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis seed Seed RAW 264.7 Cells incubate1 Overnight Incubation seed->incubate1 treat Treat with Methyl 4-O-feruloylquinate incubate1->treat lps Stimulate with LPS treat->lps no_assay NO Production (Griess Assay) lps->no_assay 24h elisa Cytokine Secretion (ELISA) lps->elisa 24h qpcr Gene Expression (qPCR) lps->qpcr 4-6h data_analysis Quantification & Statistical Analysis no_assay->data_analysis elisa->data_analysis qpcr->data_analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory gene expression.[2]

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by This compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfk_p65 NF-κB (p65/p50) nfk_p65->ikb Inhibited nfk_p65_nuc NF-κB (p65/p50) nfk_p65->nfk_p65_nuc Translocation ikb_p->nfk_p65 Release proteasome Proteasome ikb_p->proteasome Degradation dna DNA nfk_p65_nuc->dna Binding genes Pro-inflammatory Genes (TNF-α, IL-6) dna->genes Transcription inhibit_ikk X inhibit_ikk->ikk inhibit_translocation X inhibit_translocation->nfk_p65_nuc mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by This compound lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 mek12 MEK1/2 tak1->mek12 p38 p38 mkk36->p38 jnk JNK mkk47->jnk erk ERK mek12->erk ap1 AP-1 p38->ap1 Activation jnk->ap1 Activation erk->ap1 Activation ap1_nuc AP-1 ap1->ap1_nuc Translocation dna DNA ap1_nuc->dna Binding genes Pro-inflammatory Genes dna->genes Transcription inhibit_p38 X inhibit_p38->p38 inhibit_jnk X inhibit_jnk->jnk inhibit_erk X inhibit_erk->erk

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the in vitro antioxidant activity of Methyl 4-O-feruloylquinate using two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Application Notes

This compound, a derivative of quinic acid and ferulic acid, is a phenolic compound of interest for its potential antioxidant properties. In vitro antioxidant assays are essential first steps in characterizing the free radical scavenging capabilities of such molecules. The DPPH and ABTS assays are popular choices due to their simplicity, reliability, and high throughput.[1][2]

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity.[2][3] This assay is sensitive to some Lewis bases and typically requires organic solvents.[3]

  • ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.[1] The ABTS assay is considered more sensitive than the DPPH assay due to its faster reaction kinetics.[4]

When performing these assays, it is crucial to consider factors such as the solvent used, reaction time, and the choice of a suitable positive control (e.g., Trolox, Ascorbic Acid, or Gallic Acid) for comparison.[4][5] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial radical concentration.[4]

Quantitative Data Summary

CompoundAssayIC50 (µg/mL)Positive ControlIC50 (µg/mL) of Positive Control
This compoundDPPHTBDTroloxTBD
This compoundABTSTBDTroloxTBD
TBD: To Be Determined

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard procedure for determining the free radical scavenging activity of a compound.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations.

    • Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox) in methanol.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[4][5][8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5][8]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol outlines the procedure for measuring the antioxidant activity by the decolorization of the ABTS radical cation.[9]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[3][10]

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.[11]

    • Measure the absorbance of each well at 734 nm using a microplate reader.[5][12]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula:

      where Abs_control is the absorbance of the control (ABTS•+ solution without sample) and Abs_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_reagents Add Sample/Standard (100 µL) and DPPH (100 µL) to 96-well plate prep_dpph->add_reagents prep_sample Prepare Sample Dilutions of This compound prep_sample->add_reagents prep_std Prepare Standard Dilutions (e.g., Trolox) prep_std->add_reagents incubate Incubate in Dark (30 min, RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock: 7 mM ABTS + 2.45 mM K2S2O8 (12-16h, Dark, RT) prep_abts_working Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm prep_abts_stock->prep_abts_working add_reagents Add Sample/Standard (20 µL) and ABTS•+ (180 µL) to 96-well plate prep_abts_working->add_reagents prep_sample Prepare Sample Dilutions of This compound prep_sample->add_reagents prep_std Prepare Standard Dilutions (e.g., Trolox) prep_std->add_reagents incubate Incubate (6 min, RT) add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: ABTS Assay Experimental Workflow.

References

Application Notes and Protocols for Pharmacokinetic Studies of Methyl 4-O-feruloylquinate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a natural phenolic compound found in various plant species. As a derivative of feruloylquinic acid, it holds potential for various pharmacological activities. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of this compound in animal models, primarily focusing on rats. Due to a lack of publicly available in vivo pharmacokinetic data for this compound, this document presents generalized protocols and illustrative data based on studies of similar compounds.

I. Quantitative Data Summary

Given the absence of specific experimental data for this compound in the literature, the following tables are presented as templates. They illustrate how quantitative pharmacokinetic data should be structured for clear comparison and interpretation. The values provided are hypothetical and for illustrative purposes only.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Administration (10 mg/kg)

ParameterUnitValue (Mean ± SD)Description
C₀ng/mL1500 ± 250Initial plasma concentration
AUC₀₋tng·h/mL3500 ± 450Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC₀₋infng·h/mL3650 ± 480Area under the plasma concentration-time curve from time 0 to infinity
t₁/₂h2.5 ± 0.5Elimination half-life
CLL/h/kg2.7 ± 0.4Total body clearance
VdL/kg9.8 ± 1.2Volume of distribution

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Administration (50 mg/kg)

ParameterUnitValue (Mean ± SD)Description
Cmaxng/mL450 ± 90Maximum observed plasma concentration
Tmaxh1.0 ± 0.25Time to reach Cmax
AUC₀₋tng·h/mL1800 ± 300Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC₀₋infng·h/mL1950 ± 320Area under the plasma concentration-time curve from time 0 to infinity
t₁/₂h3.0 ± 0.6Elimination half-life
F (%)%10.7 ± 2.1Oral Bioavailability

II. Experimental Protocols

The following are detailed protocols for key experiments in a typical pharmacokinetic study of this compound in a rat model.

A. Animal Model and Housing
  • Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 250-300g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimatized for at least one week before the experiment. For oral administration studies, an overnight fast (with free access to water) is recommended.

B. Drug Formulation and Administration
  • Intravenous (IV) Formulation: Prepare a solution of this compound in a vehicle suitable for intravenous injection, such as a mixture of DMSO, PEG300, and saline. The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 mL/kg).

  • Oral (PO) Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose or a solution in a suitable solubilizing agent if the compound's solubility allows.

  • Administration:

    • IV Administration: Administer the formulation as a bolus injection via the tail vein.

    • PO Administration: Administer the formulation via oral gavage.

C. Blood Sample Collection
  • Sampling Time Points:

    • IV Study: Pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Study: Pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

D. Bioanalytical Method: UHPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS) is recommended for its high sensitivity and selectivity.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the UHPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

E. Pharmacokinetic Data Analysis
  • Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

III. Visualizations

A. Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (IV or PO) Animal_Acclimatization->Dosing Formulation_Preparation Formulation Preparation Formulation_Preparation->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Sample_Analysis Bioanalysis (UHPLC-MS/MS) Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Analysis Sample_Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Workflow for a typical pharmacokinetic study in an animal model.

B. Plausible Metabolic Pathway of this compound

Based on the metabolism of structurally related compounds, the following signaling pathway illustrates the likely metabolic fate of this compound. The primary metabolic transformations are expected to be hydrolysis of the methyl ester and phase II conjugation reactions.

Metabolic_Pathway cluster_compound Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion MFQ This compound Hydrolysis Hydrolysis (Carboxylesterases) MFQ->Hydrolysis FQ 4-O-feruloylquinic acid Hydrolysis->FQ Sulfation Sulfation (Sulfotransferases) FQ->Sulfation Glucuronidation Glucuronidation (UGTs) FQ->Glucuronidation Excretion_Node Biliary and/or Renal Excretion FQ->Excretion_Node FQ_Sulfate Feruloylquinic acid Sulfate Sulfation->FQ_Sulfate FQ_Glucuronide Feruloylquinic acid Glucuronide Glucuronidation->FQ_Glucuronide FQ_Sulfate->Excretion_Node FQ_Glucuronide->Excretion_Node

Caption: Potential metabolic pathway of this compound.

Application Notes and Protocols: Investigating the In Vitro Anti-H5N1 Activity of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly pathogenic avian influenza A (H5N1) virus continues to pose a significant threat to global public health, necessitating the discovery and development of novel antiviral agents. Methyl 4-O-feruloylquinate, a natural phenolic compound, has been identified as a potential candidate for antiviral research. These application notes provide a comprehensive framework for the in vitro investigation of the anti-H5N1 activity of this compound. The following sections detail the necessary experimental protocols, data presentation formats, and conceptual diagrams to guide researchers in this endeavor. While specific experimental data for the anti-H5N1 activity of this compound is not yet publicly available, this document outlines the standardized methodologies to generate and present such critical data.

Data Presentation

Quantitative data from in vitro antiviral and cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a standardized format for summarizing the key parameters of a test compound's activity against the H5N1 virus.

Table 1: In Vitro Anti-H5N1 Activity and Cytotoxicity of a Test Compound

Cell LineVirus StrainAssay TypeIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
MDCKA/Vietnam/1203/2004 (H5N1)Plaque ReductionDataDataDataData
A549A/Anhui/1/2005 (H5N1)TCID₅₀ InhibitionDataDataDataData
MDCKA/Vietnam/1203/2004 (H5N1)NA InhibitionDataN/AN/AN/A
  • IC₅₀ (50% Inhibitory Concentration): Concentration of the compound that inhibits 50% of a specific viral enzyme activity (e.g., neuraminidase).

  • EC₅₀ (50% Effective Concentration): Concentration of the compound that reduces viral replication or cytopathic effect by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. Higher SI values indicate greater antiviral specificity.

Experimental Protocols

Detailed and reproducible protocols are crucial for the accurate assessment of a compound's antiviral properties. The following are standard protocols for key in vitro assays used in the investigation of anti-H5N1 agents.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the test compound that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO, then serially diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed MDCK or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a "cell control" (medium only) and a "solvent control" (highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying the inhibition of viral replication by a test compound.[1]

Materials:

  • Confluent monolayer of MDCK cells in 6-well or 12-well plates

  • H5N1 virus stock of known titer (Plaque Forming Units/mL)

  • Serial dilutions of this compound

  • Infection medium (DMEM with 1 µg/mL TPCK-trypsin)

  • Agarose overlay (e.g., 2X MEM mixed with 1.2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 4% Paraformaldehyde

Protocol:

  • Prepare serial dilutions of this compound in infection medium.

  • In a separate plate or tubes, mix equal volumes of each compound dilution with a standardized amount of H5N1 virus (e.g., 100 PFU). Include a "virus control" (virus mixed with medium only).

  • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Wash the confluent MDCK cell monolayers with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixtures and incubate for 1 hour at 37°C for viral adsorption.

  • Remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde for at least 1 hour.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Neuraminidase (NA) Inhibition Assay

This assay determines if the compound's mechanism of action involves the inhibition of the viral neuraminidase enzyme, a key target for many anti-influenza drugs.[2][3]

Materials:

  • H5N1 virus stock

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Serial dilutions of this compound

  • Oseltamivir carboxylate (positive control)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • 96-well black microplates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • In a 96-well black plate, add 50 µL of serially diluted this compound or Oseltamivir carboxylate.

  • Add 50 µL of diluted H5N1 virus to each well. Include a "virus control" (virus with buffer) and a "blank" (buffer only).

  • Incubate the plate at room temperature for 45 minutes.[2]

  • Add 50 µL of 300 µM MUNANA substrate to each well and incubate at 37°C for 1 hour.[2]

  • Stop the reaction by adding 100 µL of the stop solution.[2]

  • Read the fluorescence using a fluorometer.

  • Calculate the percentage of NA inhibition for each compound concentration relative to the virus control and determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro screening of a potential anti-H5N1 compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization A Compound Preparation (this compound) B Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ A->B C Antiviral Assay (e.g., PRNT) Determine EC₅₀ A->C D Calculate Selectivity Index (SI) (CC₅₀/EC₅₀) B->D C->D E Neuraminidase (NA) Inhibition Assay Determine IC₅₀ D->E H Identify Viral Target/Stage E->H F Hemagglutination (HA) Inhibition Assay F->H G Time-of-Addition Assay G->H I Structure-Activity Relationship (SAR) Studies H->I J Further In Vitro Characterization I->J K Proceed to In Vivo Studies J->K

Caption: Workflow for in vitro anti-H5N1 drug discovery.

H5N1 Virus Life Cycle and Potential Drug Targets

Understanding the viral life cycle is fundamental to identifying potential mechanisms of antiviral action. This diagram outlines the key stages of H5N1 replication that can be targeted by antiviral compounds.

G Entry 1. Entry (Attachment & Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating Replication 3. Replication & Transcription (RNA Polymerase) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding & Release (Neuraminidase) Assembly->Budding Target_HA Target: Hemagglutinin (HA) Target_HA->Entry Inhibits attachment Target_M2 Target: M2 Protein Target_M2->Uncoating Blocks ion channel Target_RdRp Target: RNA-dependent RNA Polymerase Target_RdRp->Replication Inhibits RNA synthesis Target_NA Target: Neuraminidase (NA) Target_NA->Budding Prevents virion release

Caption: H5N1 life cycle and potential antiviral targets.

References

Application Notes and Protocols for Methyl 4-O-feruloylquinate as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound found in various plant species, including Stemona japonica.[1] As a derivative of ferulic acid and quinic acid, it belongs to the family of chlorogenic acids, which are known for their diverse biological activities. The precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) techniques.

Physicochemical Properties of the Standard

A certificate of analysis for this compound indicates the following properties:

PropertyValue
Molecular Formula C18H22O9
Molecular Weight 382.4 g/mol
Purity (by HPLC) >98%
CAS Number 195723-10-5
Data sourced from a representative Certificate of Analysis.[2]

Quantitative Analysis Data

Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard

Concentration (µg/mL)Peak Area (mAU*s)
10.0537.25
20.01048.7
40.02070.3
60.03099.9
70.03603.3
Linearity (r²) 0.9998
LOD ~0.5 - 2.0 µg/mL
LOQ ~1.5 - 6.0 µg/mL
This data is representative and based on published values for similar phenolic compounds like ferulic acid.

Table 2: Representative UPLC-MS/MS Quantitative Parameters for Phenolic Compounds

CompoundLinearity (r²)LOD (ng/mL)LOQ (ng/mL)
Chlorogenic Acid>0.990.05 - 1.00.17 - 3.0
Ferulic Acid>0.990.1 - 2.00.3 - 6.0
p-Coumaric Acid>0.990.08 - 1.50.25 - 5.0
Quinic Acid>0.990.1 - 2.50.3 - 7.5
Values are compiled from typical performance data of UPLC-MS/MS methods for phenolic compound analysis.[3]

Experimental Protocols

Protocol 1: Quantification of this compound in a Plant Matrix using HPLC-DAD

This protocol outlines a method for the extraction and quantification of this compound from a dried plant material.

1. Preparation of Standard Solutions: a. Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. b. Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Extraction): a. Weigh 1 g of the dried and powdered plant material into a centrifuge tube. b. Add 20 mL of 80% methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet twice more. f. Pool the supernatants and evaporate to dryness under vacuum. g. Reconstitute the dried extract in 5 mL of methanol. h. Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC-DAD Conditions: a. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). c. Gradient Program:

  • 0-5 min: 10% B
  • 5-25 min: 10-40% B
  • 25-30 min: 40-10% B
  • 30-35 min: 10% B d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Injection Volume: 10 µL. g. Detection Wavelength: 320 nm.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. b. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. c. Calculate the content of this compound in the original plant material (mg/g).

Workflow for HPLC-DAD Quantification

HPLC_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Standard Weigh Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC-DAD Working->Inject CalCurve Generate Calibration Curve Working->CalCurve Sample Weigh Plant Material Extract Solvent Extraction (80% Methanol) Sample->Extract Filter Filter Extract (0.45 µm) Extract->Filter Filter->Inject Chromatogram Obtain Chromatogram (320 nm) Inject->Chromatogram Quantify Quantify Sample Chromatogram->Quantify CalCurve->Quantify

Caption: Workflow for the quantification of this compound.

Protocol 2: High-Sensitivity Quantification using UPLC-MS/MS

This protocol is suitable for detecting and quantifying low concentrations of this compound.

1. Preparation of Standard and Sample Solutions: a. Follow steps 1 and 2 from Protocol 1. For UPLC-MS/MS, a more dilute range of working standards may be required (e.g., 1-1000 ng/mL).

2. UPLC-MS/MS Conditions: a. Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). b. Mobile Phase: Solvent A (water with 0.1% formic acid and 5 mM ammonium formate) and Solvent B (methanol with 0.1% formic acid and 5 mM ammonium formate).[3] c. Gradient Program:

  • 0-2 min: 5% B
  • 2-10 min: 5-95% B
  • 10-12 min: 95% B
  • 12.1-15 min: 5% B d. Flow Rate: 0.3 mL/min. e. Column Temperature: 40 °C. f. Injection Volume: 2 µL.

3. Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), Negative. b. Multiple Reaction Monitoring (MRM):

  • The precursor ion for this compound would be its deprotonated molecule [M-H]⁻.
  • Product ions would be determined by infusion of the standard and selecting the most stable and abundant fragments. For the related 4-O-feruloylquinic acid, a characteristic product ion is observed at m/z 173.[4] c. Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument and compound.

4. Data Analysis: a. Create a calibration curve using the peak areas of the MRM transitions for the standard solutions. b. Quantify this compound in the samples based on this calibration curve.

UPLC-MS/MS Analysis Workflow

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standard Dilutions (ng/mL range) uplc UPLC Separation (C18, 1.7µm) prep_std->uplc prep_sample Extract and Filter Sample prep_sample->uplc esi ESI Source (Negative Mode) uplc->esi msms Tandem MS (MRM) Precursor -> Product Ions esi->msms detector Detector msms->detector cal_curve Construct Calibration Curve detector->cal_curve quant Quantify Analyte detector->quant cal_curve->quant

Caption: Workflow for UPLC-MS/MS based quantification.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related compound, methyl ferulic acid (MFA), have shown anti-apoptotic effects. MFA has been demonstrated to attenuate ethanol-induced apoptosis in L-02 cells by reducing the generation of reactive oxygen species (ROS) and inactivating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically by decreasing the phosphorylation of JNK and p38.[5] This suggests a potential therapeutic role for such compounds in conditions associated with oxidative stress and apoptosis.

Proposed Signaling Pathway for a Methyl Feruloyl Derivative

Signaling_Pathway Inducer Cellular Stress (e.g., Ethanol) ROS Reactive Oxygen Species (ROS) Inducer->ROS MFQ This compound (or related compound) MFQ->ROS inhibits MAPK MAPK Pathway MFQ->MAPK inhibits ROS->MAPK JNK p-JNK MAPK->JNK p38 p-p38 MAPK->p38 Bax Bax (Pro-apoptotic) JNK->Bax p38->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis inhibits

Caption: Proposed anti-apoptotic signaling pathway.

References

Application Note: Solid-Phase Extraction for the Purification of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed solid-phase extraction (SPE) protocol for the purification of Methyl 4-O-feruloylquinate, a natural product with potential biological activities.[1][2] While specific literature on the SPE purification of this compound is limited, this protocol has been developed based on established methods for the purification of structurally related phenolic compounds, such as chlorogenic acid and its derivatives.[3][4][5][6][7][8] The described method utilizes a reversed-phase C18 sorbent to effectively isolate this compound from complex sample matrices. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C18H22O9, M.Wt: 382.36 g/mol ) is a derivative of feruloylquinic acid, a class of compounds known for their antioxidant and other biological properties.[1][9] Accurate and efficient purification of this compound is crucial for its downstream applications, including structural elucidation, bioactivity screening, and formulation development. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for sample cleanup and concentration, presenting a significant advantage over traditional liquid-liquid extraction.[10][11] This application note provides a comprehensive protocol for the purification of this compound using a C18 reversed-phase SPE cartridge.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and desired purity.

Materials:

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg bed weight, 6 mL reservoir volume (or similar)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid (or Acetic Acid)

  • Sample containing this compound (e.g., plant extract)

  • SPE Vacuum Manifold

  • Collection Vials/Tubes

  • Nitrogen Evaporation System (optional)

  • HPLC system for analysis

Protocol Steps:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. This solvates the C18 functional groups.

    • Follow with 5 mL of deionized water to equilibrate the sorbent to an aqueous environment, preparing it for sample loading. Do not allow the cartridge to dry out after this step.

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of organic solvent).

    • Acidify the sample to a pH of approximately 2-3 with formic acid. This ensures that the phenolic acid and carboxylic acid functionalities are protonated, increasing their retention on the non-polar C18 stationary phase.

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water containing a low percentage of organic solvent (e.g., 5% methanol) and acidified to pH 2-3. This step removes polar impurities and salts that are not retained on the stationary phase.

    • A second wash with a slightly stronger, non-polar solvent like hexane can be employed to remove highly non-polar impurities if present in the sample matrix.

  • Elution:

    • Elute the bound this compound from the cartridge using 5 mL of methanol. To enhance the elution of this acidic compound, the methanol can be acidified with 0.1% formic acid.[3] This disrupts the hydrophobic interactions between the analyte and the C18 sorbent.

    • Collect the eluate in a clean collection tube. For a more concentrated sample, the elution can be performed in two smaller aliquots.[11]

  • Post-Elution Processing:

    • The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for subsequent analysis, such as HPLC.

Data Presentation

Due to the lack of specific published data for the SPE of this compound, the following table presents expected performance parameters based on data from similar phenolic compounds like chlorogenic acid.[8][12] Researchers should perform their own validation experiments to determine the actual values for their specific application.

ParameterExpected RangeNotes
Recovery 85 - 98%Dependent on optimization of wash and elution solvents.
Purity > 90%Highly dependent on the complexity of the initial sample matrix.
Loading Capacity ~25 mgBased on a 500 mg C18 cartridge (estimated as ~5% of bed weight).[13]
Elution Volume 5 mLCan be optimized to increase analyte concentration.[11]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for the purification of this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Downstream Processing Condition 1. Conditioning - 5 mL Methanol - 5 mL Deionized Water SamplePrep 2. Sample Preparation - Dissolve in weak solvent - Acidify to pH 2-3 Load 3. Sample Loading - Load acidified sample onto cartridge SamplePrep->Load Apply Sample Wash 4. Washing - 5 mL Acidified Water (5% MeOH) - (Optional) Hexane wash Load->Wash Remove Polar Impurities Elute 5. Elution - 5 mL Acidified Methanol Wash->Elute Isolate Analyte Concentrate 6. Concentration - Nitrogen evaporation Elute->Concentrate Prepare for Analysis Analyze 7. Analysis - Reconstitute and inject for HPLC Concentrate->Analyze

Caption: Workflow for the SPE purification of this compound.

Conclusion

This application note provides a detailed and practical protocol for the purification of this compound using solid-phase extraction. The proposed method is based on established principles for the purification of similar phenolic compounds and offers a robust starting point for researchers. Optimization of the wash and elution steps may be necessary to achieve the desired purity and recovery for specific sample matrices. The use of SPE can significantly streamline the purification process, enabling more efficient research and development in areas involving this and other natural products.

References

Application Note: High-Yield Isolation of Methyl 4-O-feruloylquinate using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable method for the isolation and purification of Methyl 4-O-feruloylquinate from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). By first developing an optimized analytical method and subsequently scaling it up, this protocol enables the recovery of the target compound with high purity and yield. This method is particularly relevant for researchers in natural product chemistry, pharmacology, and drug development who require pure this compound for further studies.

Introduction

This compound (C₁₈H₂₂O₉, M.W. 382.36 g/mol ) is a naturally occurring phenolic compound found in various plant species, including Stemona japonica. As a derivative of ferulic acid and quinic acid, it belongs to the family of chlorogenic acids, which are known for their diverse biological activities. To facilitate in-depth biological and pharmacological investigations, a reliable method for obtaining this compound in high purity is essential. Preparative HPLC is a powerful technique for the purification of natural products, offering high resolution and efficiency.[1] This document provides a comprehensive protocol for the preparative HPLC isolation of this compound.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram. The process begins with the extraction of the compound from the plant material, followed by the development of an analytical HPLC method. This analytical method is then scaled up for preparative-scale purification. The collected fractions are analyzed for purity, and the solvent is removed to yield the pure compound.

experimental_workflow cluster_extraction Sample Preparation cluster_method_dev Method Development cluster_purification Purification cluster_analysis Analysis & Final Product start Plant Material Extraction filtration Filtration & Concentration start->filtration analytical_dev Analytical HPLC Method Development filtration->analytical_dev scale_up Scale-Up Calculation analytical_dev->scale_up prep_hplc Preparative HPLC Run scale_up->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check solvent_removal Solvent Evaporation purity_check->solvent_removal pure_compound Pure this compound solvent_removal->pure_compound

Caption: Experimental workflow for the preparative HPLC isolation of this compound.

Materials and Methods

Sample Preparation

A crude extract containing this compound is required. This can be obtained from a suitable plant source, such as Stemona japonica, through solvent extraction (e.g., with methanol or ethanol). The crude extract should be filtered through a 0.45 µm filter and concentrated under reduced pressure before being redissolved in a suitable solvent (e.g., methanol/water mixture) for HPLC analysis.

Analytical HPLC Method Development

The initial step is to develop an analytical HPLC method to achieve a good separation of this compound from other components in the crude extract. A reversed-phase C18 column is recommended.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 30 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 325 nm
Column Temperature 25 °C
Scale-Up to Preparative HPLC

Once a satisfactory analytical separation is achieved, the method is scaled up for preparative HPLC. The key is to maintain the separation quality while increasing the sample load. The following formulas can be used for scaling up:

  • Flow Rate: F₂ = F₁ × (d₂² / d₁²)

    • F₁ = Analytical flow rate

    • F₂ = Preparative flow rate

    • d₁ = Analytical column diameter

    • d₂ = Preparative column diameter

  • Injection Volume: V₂ = V₁ × (d₂² × L₂) / (d₁² × L₁)

    • V₁ = Analytical injection volume

    • V₂ = Preparative injection volume

    • L₁ = Analytical column length

    • L₂ = Preparative column length

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 30 min
Flow Rate 21.6 mL/min
Sample Loading Approx. 50-100 mg of crude extract per injection
Detection UV at 325 nm
Column Temperature 25 °C
Fraction Collection and Analysis

Fractions are collected based on the UV chromatogram, targeting the peak corresponding to this compound. The purity of the collected fractions should be analyzed using the analytical HPLC method. Fractions with a purity of >95% are pooled.

Results and Discussion

By following this protocol, this compound can be isolated with high purity. The use of a C18 reversed-phase column with a water/acetonitrile gradient acidified with formic acid provides excellent resolution of the target compound from other structurally related phenolic compounds in the crude extract. The scale-up from the analytical to the preparative method is straightforward and allows for a significant increase in sample throughput.

Table 3: Expected Yield and Purity

ParameterResult
Starting Material 1 g of crude extract
Number of Injections 10-20
Yield of Pure Compound 50-100 mg
Purity (by analytical HPLC) >95%

Stability and Storage

Caffeoylquinic acids, which are structurally similar to feruloylquinic acids, have been shown to be susceptible to degradation by heat and light.[2] Therefore, it is recommended to handle and store the crude extract and the purified this compound under the following conditions:

  • Handling: Perform all steps, especially solvent evaporation, at low temperatures (e.g., < 40°C).

  • Storage: Store the purified compound at -20°C in a sealed, light-protected container.

Conclusion

The preparative HPLC method described in this application note is a reliable and efficient procedure for the isolation of this compound from plant extracts. The systematic approach of developing an analytical method followed by a calculated scale-up ensures a high purity and yield of the final product, making it suitable for further scientific investigation.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of the preparative HPLC process.

logical_relationship start Crude Plant Extract analytical_method Develop Analytical HPLC Method start->analytical_method optimization Optimize Separation Parameters analytical_method->optimization scale_up Scale-Up Method optimization->scale_up preparative_run Perform Preparative HPLC scale_up->preparative_run fractionation Collect Fractions preparative_run->fractionation analysis Analyze Fraction Purity fractionation->analysis analysis->fractionation Re-purify if necessary pooling Pool High-Purity Fractions analysis->pooling Purity > 95% evaporation Evaporate Solvent pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Logical flow of the preparative HPLC isolation and purification process.

References

Application Notes and Protocols for Studying Methyl 4-O-feruloylquinate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a natural phenolic compound found in various plants. As a derivative of ferulic acid and quinic acid, it is of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. These application notes provide detailed protocols for investigating the biological activities of this compound in relevant cell culture models. The methodologies outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

I. Assessment of Antioxidant Activity

The antioxidant properties of this compound can be evaluated by its ability to mitigate oxidative stress in cells. A common model involves inducing oxidative stress and measuring the protective effects of the compound.

Experimental Protocol: Cellular Antioxidant Assay (CAA)

This protocol is adapted for assessing the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.

1. Cell Culture and Seeding:

  • Culture human embryonic kidney 293 (HEK293) cells or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

2. Compound Treatment:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Dilute the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium.

  • Remove the culture medium from the wells and wash the cells with phosphate-buffered saline (PBS).

  • Add the diluted this compound solutions to the wells and incubate for 1-4 hours.

3. Induction of Oxidative Stress and ROS Measurement:

  • Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.

  • After the compound incubation, remove the medium and add the DCFH-DA solution to each well. Incubate for 30-60 minutes.

  • Wash the cells with PBS.

  • Induce oxidative stress by adding a ROS inducer, such as tert-butyl hydroperoxide (TBHP) at a final concentration of 40 µM.[1]

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Record readings every 5 minutes for 1 hour.

4. Data Analysis:

  • Calculate the percentage of ROS inhibition for each concentration of this compound compared to the vehicle control (cells treated with the ROS inducer only).

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ROS formation.

Quantitative Data Summary (Antioxidant Effects of Related Compounds)
CompoundAssayCell LineInducerIC₅₀ / EffectReference
3-O-Feruloylquinic acidDPPH radical scavenging--0.06 mg/mL[2]
3-O-Feruloylquinic acidABTS radical scavenging--0.017 mg/mL[2]
3-O-Feruloylquinic acidHydroxyl radical scavenging--0.49 mg/mL[2]
Signaling Pathway: Keap1-Nrf2 Antioxidant Response

This compound may exert its antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2 Nrf2 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitinates MFQ Methyl 4-O- feruloylquinate MFQ->Keap1 Inactivates Cys residues ROS Oxidative Stress (e.g., TBHP) ROS->Keap1 Inactivates Cys residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 antioxidant response pathway.

II. Investigation of Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be assessed in macrophage cell lines by measuring its ability to inhibit the production of pro-inflammatory mediators.

Experimental Protocol: Inhibition of Inflammatory Mediators in Macrophages

This protocol uses the RAW 264.7 macrophage cell line to evaluate the anti-inflammatory effects of this compound.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment and Inflammatory Challenge:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the cells for 18-24 hours.

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the nitrite concentration, a stable product of NO, using the Griess reagent assay.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Collect the supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Gene Expression Analysis (iNOS, COX-2): Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

4. Data Analysis:

  • Calculate the percentage of inhibition of NO, cytokines, and gene expression for each concentration of this compound compared to the LPS-only treated cells.

  • Determine the IC₅₀ values for the inhibition of each inflammatory marker.

Quantitative Data Summary (Anti-inflammatory Effects of a Related Compound)

The following table presents data for 3-O-feruloylquinic acid, a structurally similar compound, to provide an indication of the expected anti-inflammatory activity.

CompoundAssayCell LineInducerEffectReference
3-O-Feruloylquinic acidIL-1β mRNA expressionRAW 264.7LPSInhibition[2]
3-O-Feruloylquinic acidIL-6 mRNA expressionRAW 264.7LPSInhibition[2]
3-O-Feruloylquinic acidiNOS mRNA expressionRAW 264.7LPSInhibition[2]
3-O-Feruloylquinic acidCOX-2 mRNA expressionRAW 264.7LPSInhibition[2]
3-O-Feruloylquinic acidNO releaseRAW 264.7LPSSuppression[2]
Signaling Pathway: NF-κB Inflammatory Response

This compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex p50 p50 p65 p65 NFkB_n NF-κB (p50/p65) NFkB_complex->NFkB_n Translocation MFQ Methyl 4-O- feruloylquinate MFQ->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes Activates Transcription

Caption: NF-κB inflammatory signaling pathway.

III. Evaluation of Neuroprotective Effects

The neuroprotective potential of this compound can be investigated in neuronal cell models by assessing its ability to protect against neurotoxin-induced cell death and apoptosis.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of this compound.

1. Cell Culture and Differentiation (Optional but Recommended):

  • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

  • For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.

2. Compound Treatment and Neurotoxin Challenge:

  • Pre-treat the differentiated or undifferentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 4 hours.[1]

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptide (e.g., 50 µM Aβ₂₅₋₃₅) for 24 hours.[3]

3. Assessment of Neuroprotection:

  • Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[1]

  • Apoptosis: Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3).

  • Mitochondrial Membrane Potential (ΔΨm): Evaluate changes in mitochondrial health using fluorescent probes like JC-1 or TMRE.

4. Data Analysis:

  • Calculate the percentage of protection against neurotoxin-induced cell death for each concentration of this compound.

  • Quantify the reduction in apoptotic cells and the preservation of mitochondrial membrane potential.

Quantitative Data Summary (Neuroprotective Effects of a Related Compound)

The following table provides data on the neuroprotective effects of N-feruloyl serotonin, a related compound, to give an idea of the potential efficacy.

CompoundAssayCell LineNeurotoxinEffectReference
N-feruloyl serotoninCell ViabilitySH-SY5YAβ₂₅₋₃₅ (50 µM)Increased cell viability at 1, 2.5, and 5 µM[3]
N-feruloyl serotoninROS levelSH-SY5YAβ₂₅₋₃₅ (50 µM)Recovered ROS levels[3]
N-feruloyl serotoninBcl-2 expressionSH-SY5YAβ₂₅₋₃₅ (50 µM)Increased[3]
N-feruloyl serotoninBax expressionSH-SY5YAβ₂₅₋₃₅ (50 µM)Decreased[3]
Signaling Pathway: MAPK and Apoptosis in Neuroprotection

This compound may confer neuroprotection by modulating MAPK signaling pathways and inhibiting apoptosis.

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Neurotoxin Neurotoxin (e.g., Aβ) MAPK_p MAPK (p38, JNK, ERK) Neurotoxin->MAPK_p Activates Bax Bax MAPK_p->Bax Activates Bcl2 Bcl-2 MAPK_p->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MFQ Methyl 4-O- feruloylquinate MFQ->MAPK_p Inhibits MFQ->Bcl2 Promotes

Caption: MAPK and apoptosis signaling in neuroprotection.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals and cell lines. The provided quantitative data for related compounds is for reference and may not be directly transferable to this compound. It is recommended to perform dose-response experiments to determine the optimal concentrations for your specific experimental setup.

References

Application Notes and Protocols: Molecular Docking Studies of Methyl 4-O-feruloylquinate with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of conducting molecular docking studies with Methyl 4-O-feruloylquinate. Given the limited direct studies on this specific compound, this document leverages data from its close structural analog, methyl ferulate, to illustrate the application of these computational techniques. The methodologies and potential signaling pathway interactions outlined herein serve as a robust guide for investigating the therapeutic potential of this compound.

Introduction

This compound is a natural phenolic compound that, like other ferulic acid derivatives, is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Molecular docking is a powerful computational method used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] This in silico approach allows for the elucidation of potential mechanisms of action and the identification of promising drug candidates.[5]

This document details the protocols for performing molecular docking studies and presents hypothetical binding data for this compound with potential target proteins based on studies of structurally related compounds. It also visualizes key signaling pathways that may be modulated by this class of molecules.

Potential Therapeutic Targets and Data Presentation

Based on the known biological activities of the structurally related compound methyl ferulate, potential protein targets for this compound can be inferred, particularly in the context of antibacterial activity against organisms like Staphylococcus aureus.[6] The following table summarizes the molecular docking results of methyl ferulate with crucial proteins from S. aureus, which can serve as a proxy for preliminary studies on this compound.[6]

Table 1: Molecular Docking Data of Methyl Ferulate with Staphylococcus aureus Target Proteins

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesReference
Dihydrofolate Reductase5ISP-7.25.8PHE 92, LEU 20, ILE 14, ILE 49[6]
Pyruvate Kinase5OE3-6.812.5THR 313, LYS 253, GLY 254[6]
Sortase A2MLM-6.521.7VAL 168, ILE 182, GLY 192[6]

Experimental Protocols: Molecular Docking

This section provides a detailed, step-by-step protocol for performing a molecular docking study, which is a common workflow in computational drug design.[2][7]

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, GOLD, or similar.[5]

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Protein Data Bank (PDB): For obtaining 3D structures of target proteins.

  • Ligand Structure Generation: ChemDraw, MarvinSketch, or PubChem.

Protocol for Molecular Docking
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 5ISP for Dihydrofolate Reductase).

    • Remove water molecules, ions, and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Repair any missing residues or atoms using the software's protein preparation wizard.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structure of this compound or obtain it from a database like PubChem.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

  • Grid Box Generation:

    • Define the active site of the target protein. This can be determined from the position of the co-crystallized ligand or through literature review.

    • Generate a grid box that encompasses the entire active site. The size and center of the grid should be carefully defined to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the molecular docking simulation. The software will explore different conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic ligand pose (if available) to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.

Visualization of Methodologies and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and relevant signaling pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_sim Molecular Docking Simulation (AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim results_analysis Analysis of Results (Binding Energy, Interactions) docking_sim->results_analysis visualization Visualization (PyMOL, Chimera) results_analysis->visualization

Caption: Molecular docking experimental workflow.

Potential Signaling Pathway Modulation

Ferulic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][2][7]

NF-κB Signaling Pathway in Inflammation

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (LPS, Cytokines) receptor Toll-like Receptor (TLR) stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase mfq This compound mfq->ikb_kinase Inhibition nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb Phosphorylation of IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nucleus->gene_expression

Caption: Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway in Cancer

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k Activation mfq This compound mfq->pi3k Inhibition pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Activation akt Akt pdk1->akt Phosphorylation cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

Molecular docking serves as an invaluable tool for the initial screening and characterization of the therapeutic potential of natural compounds like this compound. The protocols and data presented, derived from closely related molecules, provide a solid foundation for researchers to embark on in silico investigations of this compound. The visualized signaling pathways offer insights into the potential molecular mechanisms underlying its bioactivities. Further in vitro and in vivo studies are essential to validate these computational predictions and to fully elucidate the pharmacological profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Gradient for Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the resolution of feruloylquinic acid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of feruloylquinic acid isomers.

ProblemPossible CausesSuggested Solutions
Poor Resolution / Co-eluting Peaks Inappropriate mobile phase composition.- Adjust the organic solvent-to-aqueous ratio. Acetonitrile often provides better selectivity for phenolic compounds than methanol. - Modify the pH of the aqueous phase. Feruloylquinic acids are acidic; operating at a pH around 2.5-3.5 can suppress ionization and improve peak shape.[1][2] - Introduce a different organic modifier or an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%).[3][4]
Gradient slope is too steep.- Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to a 5-95% B in 30 minutes) to increase the separation window for closely eluting isomers.[2]
Inadequate column chemistry.- Consider a different stationary phase. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds compared to standard C18 columns.[5] For chiral isomers, a chiral stationary phase may be necessary.[6][7][8]
Column temperature is not optimal.- Vary the column temperature. Higher temperatures can improve efficiency and alter selectivity, but may degrade the column or analytes.[9][10]
Peak Tailing Secondary interactions with the stationary phase.- Use a high-purity, end-capped C18 column to minimize interactions with residual silanols.[3] - Lower the pH of the mobile phase to suppress the ionization of silanol groups.[3] - Add a competitive base, such as triethylamine (TEA), to the mobile phase if silanol interactions are suspected (note: TEA is not MS-friendly).
Column overload.- Reduce the injection volume or the concentration of the sample.[3]
Dead volume in the HPLC system.- Use shorter tubing with a smaller internal diameter between the column and the detector.[9]
Shifting Retention Times Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each run and ensure accurate pH measurement.[9] - Degas the mobile phase thoroughly to prevent bubble formation.[9]
Lack of column equilibration.- Increase the column equilibration time between runs to ensure the column is fully conditioned to the initial mobile phase conditions.[9][11]
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.[9]
Pump malfunction.- Check the pump for leaks and ensure the flow rate is consistent.[11][12]
High Backpressure Blockage in the system.- Check for blockages in the guard column, column frits, or tubing.[13] - Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter before use.[14]
Precipitated buffer in the mobile phase.- Ensure the buffer is soluble in the highest organic concentration of the gradient.[12] Flush the system with a high-aqueous mobile phase to dissolve precipitated salts.[12]
Ghost Peaks Contaminants in the mobile phase or sample.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[14] - Run a blank gradient to identify potential ghost peaks originating from the mobile phase.[11]
Late eluting compounds from a previous injection.- Extend the gradient run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient to separate feruloylquinic acid isomers?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a binary gradient.[1]

  • Mobile Phase A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid to pH 2.5-3.5).[1][15]

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Start with a shallow gradient, for instance, 5-30% B over 30-40 minutes. This can be optimized based on the initial separation. A scouting gradient of 5-95% B over 20 minutes can help identify the elution window of the isomers.[2]

Q2: How does the choice of organic solvent affect the separation?

A2: The choice of organic solvent (e.g., acetonitrile vs. methanol) alters the selectivity of the separation. Acetonitrile generally has a lower viscosity and provides different selectivity for aromatic and phenolic compounds compared to methanol.[4][16] It is recommended to screen both solvents during method development to see which provides better resolution for your specific isomers.

Q3: What is the role of pH in the mobile phase for separating these isomers?

A3: Feruloylquinic acids are acidic compounds. The pH of the mobile phase influences their ionization state.[17] By adjusting the pH to be at least 1-2 units below the pKa of the carboxylic acid group, you can ensure the analytes are in their neutral form, which typically leads to better retention and improved peak shape on a reversed-phase column.[4] A pH in the range of 2.5 to 3.5 is commonly used.[1][2]

Q4: When should I consider using a different column chemistry?

A4: If you are unable to achieve baseline separation after optimizing the mobile phase and gradient conditions on a C18 column, consider a column with a different stationary phase.[18] Phenyl-hexyl or biphenyl columns can provide alternative selectivity through pi-pi interactions with the aromatic rings of the feruloylquinic acid isomers.[5] For enantiomeric separations, a chiral stationary phase is often required.[7]

Q5: How can I improve the sensitivity of my analysis?

A5: To improve sensitivity, ensure your peaks are sharp and symmetrical. Peak tailing can decrease peak height and, therefore, sensitivity. Also, optimize the detection wavelength. For ferulic acid and its derivatives, a wavelength of around 320 nm is often used.[1][19] Using a clean mobile phase and high-quality solvents can reduce baseline noise, which also improves the signal-to-noise ratio.[14]

Experimental Protocols

General Protocol for HPLC Method Development for Feruloylquinic Acid Isomers
  • Column: Start with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (or another suitable acid to adjust the pH to ~3.0).

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm or 0.2 µm membrane filter and degas thoroughly.[14]

  • Initial Scouting Gradient:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 320 nm.[1]

    • Gradient Program:

      • 0-20 min: 5% to 95% B.

      • 20-25 min: Hold at 95% B.

      • 25-26 min: 95% to 5% B.

      • 26-35 min: Hold at 5% B (equilibration).

  • Gradient Optimization:

    • Based on the scouting run, determine the approximate organic solvent percentage at which the isomers elute.

    • Design a shallower gradient around this elution window to improve resolution. For example, if the isomers elute between 15% and 25% B, try a gradient of 10-30% B over 30 minutes.[2]

    • Fine-tune the gradient slope and duration to achieve baseline separation of all isomers of interest.

  • Further Optimization (if needed):

    • If resolution is still insufficient, try methanol as the organic modifier (Mobile Phase B).

    • Vary the column temperature between 25 °C and 40 °C.[10]

    • Test a different column chemistry (e.g., Phenyl-Hexyl).

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Profile Adjustment cluster_hardware Hardware & Column cluster_end Resolution start Problem Identified (e.g., Poor Resolution) A Adjust Organic Solvent Ratio (ACN vs. MeOH) start->A Initial Check B Modify Aqueous Phase pH (e.g., 2.5-3.5) A->B If no improvement end_node Resolution Achieved A->end_node Success C Add Modifier (e.g., 0.1% TFA) B->C If still poor B->end_node Success D Decrease Gradient Slope (Shallow Gradient) C->D If still poor C->end_node Success E Introduce Isocratic Hold D->E Fine-tuning D->end_node Success F Change Column Temperature E->F If still poor E->end_node Success G Try Different Stationary Phase (e.g., Phenyl-Hexyl) F->G Last Resort F->end_node Success G->end_node Success

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

HPLC_Method_Development cluster_setup Initial Setup cluster_scouting Scouting cluster_analysis Analysis & Refinement cluster_optimization Fine-Tuning cluster_validation Finalization setup Select Column (e.g., C18) & Prepare Mobile Phases scout Run Broad 'Scouting' Gradient (e.g., 5-95% B in 20 min) setup->scout analyze Identify Elution Window of Isomers scout->analyze refine Design Shallow Gradient Around Elution Window analyze->refine optimize Optimize Flow Rate & Column Temperature refine->optimize check Resolution Check optimize->check check->refine Resolution < 1.5 validate Method Validation check->validate Resolution > 1.5

Caption: A logical workflow for developing an HPLC method for isomer separation.

References

Degradation of Methyl 4-O-feruloylquinate during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 4-O-feruloylquinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a natural phenolic compound. The stability of this compound is critical for accurate quantification, maintaining its biological activity, and ensuring the reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of unknown byproducts.

Q2: What are the main factors that cause the degradation of this compound?

Like many phenolic compounds, this compound is susceptible to degradation from several factors, including:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV and visible light can cause photodegradation.[1]

  • pH: Variations in pH can alter the molecular structure and reduce stability.[1]

  • Oxygen: The presence of oxygen can lead to oxidation.[1]

  • Humidity: Moisture can trigger hydrolysis and microbial growth.[1]

  • Extraction Solvents: The use of methanolic or ethanolic solvents during extraction can lead to the formation of methyl and ethyl ester artifacts.[2]

Q3: How can I tell if my this compound has degraded?

Degradation can be detected by:

  • Changes in the physical appearance of the sample (e.g., color change).

  • The appearance of new or unexpected peaks in your chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of this compound over time.

  • A shift in the pH of your sample solution.

  • Loss of biological activity in your assays.

Q4: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a powder at -20°C in a tightly sealed container, protected from light.[3] If in solvent, store at -80°C.[4]

Troubleshooting Guides

Issue 1: Degradation During Extraction

Symptoms:

  • Low yield of this compound.

  • Presence of unexpected peaks in the chromatogram, potentially corresponding to ferulic acid, quinic acid, or other esterified forms.[2]

Possible Causes & Solutions:

Possible Cause Solution
High Temperature Maintain a low temperature throughout the extraction process. Consider using a cold solvent and performing the extraction on ice.
Prolonged Extraction Time Optimize the extraction time to maximize yield while minimizing degradation. Shorter extraction times are generally preferable.
Inappropriate Solvent The use of methanol or ethanol can lead to the formation of methyl or ethyl esters.[2] If this is a concern, consider using alternative solvents or be aware of these potential artifacts. The addition of a small percentage of acid (e.g., 1% formic acid) to the extraction solvent can sometimes improve the stability of phenolic compounds.[5]
Exposure to Light Protect the sample from light by using amber-colored glassware or by wrapping the extraction vessel in aluminum foil.[1]
Presence of Oxygen Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Degradation During Storage

Symptoms:

  • Decreased concentration of this compound over time.

  • Changes in the color or clarity of the solution.

  • Appearance of degradation products in analytical runs.

Possible Causes & Solutions:

Possible Cause Solution
Improper Storage Temperature Store the compound at the recommended temperature. For long-term storage of the powder, -20°C is recommended.[3] For solutions, -80°C is preferable.[4] Avoid repeated freeze-thaw cycles.
Exposure to Light Store samples in amber vials or in the dark to prevent photodegradation.[6]
Presence of Oxygen For solutions, consider overlaying the sample with an inert gas like argon or nitrogen before sealing the container. Vacuum-sealing can also be effective.[7]
Incorrect pH of Solvent The stability of phenolic compounds is often pH-dependent. Ensure the pH of the solvent is optimal for stability. Weakly acidic conditions are often preferred.
High Water Activity/Humidity For solid samples, store in a desiccator to minimize moisture exposure.[8] For solutions, use anhydrous solvents where appropriate.

Quantitative Data Summary

The following tables summarize the impact of various conditions on the stability of phenolic compounds, which can be extrapolated to this compound.

Table 1: Effect of Storage Temperature on Phenolic Compound Degradation

Compound TypeStorage Temperature (°C)DurationDegradation (%)Reference
Total PhenolicsRoom Temperature (27 ± 2)72 hours37.8%[9]
Total Phenolics47 days20.2%[9]
ProcyanidinsRoom Temperature (27 ± 2)72 hours47.8%[9]
Procyanidins47 days24.2%[9]
AnthocyaninsRoom Temperature (27 ± 2)72 hours73%[9]
Anthocyanins47 days41.3%[9]

Table 2: General Stability of Phenolic Compounds Under Different Conditions

ConditionEffect on StabilityRecommendationReference
SunlightSignificant degradation (up to 53% loss of total phenolics)Store in the dark or use amber containers[7][10]
High Temperature (40°C)Notable degradationStore at refrigerated or frozen temperatures[7][10]
High Humidity/Water ActivityIncreased degradationStore in a dry environment or use a desiccator[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Phenolic Compounds

This protocol is adapted from a method for extracting phenolic compounds from date seeds and can be optimized for other plant materials.[11][12]

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 46% (v/v) ethanol in water.[11]

  • Extraction Procedure:

    • Place the powdered sample into the microwave extraction vessel.

    • Add the extraction solvent at a specified solid-to-liquid ratio.

    • Set the microwave parameters:

      • Temperature: 62°C[11]

      • Time: 27.3 minutes[11]

    • After extraction, allow the mixture to cool.

  • Post-Extraction:

    • Centrifuge the extract to separate the supernatant from the solid residue.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm).

    • Store the extract at -20°C or below in the dark until analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general HPLC method for the analysis of phenolic compounds.

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be: 0–10 min (10–20% B), 10–16 min (20–40% B), 16–20 min (40–50% B), 20–25 min (50–70% B), 25–30 min (70% B), 30–40 min (70–10% B), 40–45 min (10% B).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: Monitor at 275 nm for phenolic compounds.[7]

  • Injection Volume: 10 µL.

Visualizations

Degradation_Factors cluster_factors Degradation Factors cluster_compound Compound cluster_products Degradation Products Temperature High Temperature MFQ This compound Temperature->MFQ Light Light Exposure Light->MFQ Oxygen Oxygen Oxygen->MFQ pH Extreme pH pH->MFQ Humidity High Humidity Humidity->MFQ Solvent Inappropriate Solvent Solvent->MFQ DP Degradation Products MFQ->DP

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Workflow Start Degradation Suspected Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Extraction Review Extraction Protocol (Temp, Solvent, Time) Start->Check_Extraction Improper_Storage Improper Storage Check_Storage->Improper_Storage Non-compliant Reanalyze Re-analyze Sample Check_Storage->Reanalyze Compliant Improper_Extraction Improper Extraction Check_Extraction->Improper_Extraction Non-compliant Check_Extraction->Reanalyze Compliant Optimize_Storage Optimize Storage: - Lower Temperature - Protect from Light - Control Humidity Improper_Storage->Optimize_Storage Optimize_Extraction Optimize Extraction: - Lower Temperature - Change Solvent - Reduce Time Improper_Extraction->Optimize_Extraction Optimize_Storage->Reanalyze Optimize_Extraction->Reanalyze

Caption: A workflow for troubleshooting the degradation of this compound.

References

Navigating the Nuances of Feruloylquinic Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the analysis of feruloylquinic acids (FQAs). This guide is designed to provide you with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the common challenge of FQA isomerization during analytical procedures. Isomerization, particularly through acyl migration, can significantly impact the accuracy and reproducibility of your results. Here, we offer solutions and preventative measures to ensure the integrity of your analyses.

Frequently Asked Questions (FAQs)

Q1: What is feruloylquinic acid isomerization and why is it a problem?

Q2: What are the main factors that promote the isomerization of feruloylquinic acids?

A2: The primary factors that induce isomerization are pH, temperature, and the solvent composition used during extraction and analysis.[1][2] Alkaline and even neutral pH conditions significantly accelerate acyl migration, while acidic conditions tend to be more protective.[1][3] Elevated temperatures during sample preparation and storage also increase the rate of isomerization. The presence of water in extraction solvents can also facilitate this process.

Q3: How can I detect if isomerization has occurred in my samples?

A3: Isomerization can be detected by using a validated chromatographic method, typically LC-MS/MS, capable of separating the different FQA isomers.[4] If you observe unexpected changes in the ratios of FQA isomers in your samples over time, or between different sample preparation batches, it is a strong indication that isomerization is occurring. The appearance of or increase in peaks corresponding to other isomers of the FQA you are studying is a direct sign of acyl migration.

Q4: Can I reverse the isomerization process?

A4: Under aqueous basic conditions, intramolecular acyl migration is often reversible, leading to an equilibrium mixture of isomers.[1] However, from an analytical standpoint, it is far more desirable to prevent isomerization from occurring in the first place rather than attempting to reverse it, as the original isomeric composition of the sample cannot be reliably restored.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent FQA isomer ratios across replicate injections. Isomerization is occurring in the autosampler.Keep the autosampler temperature low (e.g., 4 °C). Prepare fresh samples and analyze them promptly. Use a mobile phase with a slightly acidic pH if compatible with your analytical method.
Higher than expected concentrations of 3-FQA and 4-FQA in a sample known to be rich in 5-FQA. Acyl migration during sample extraction or processing.Use extraction solvents with low water content or 100% methanol, especially for undried plant material. Work at low temperatures throughout the extraction process. Acidify the extraction solvent (e.g., with 0.1% formic acid) to a pH below 4.
Broad or tailing peaks for FQA isomers in LC analysis. Poor chromatographic conditions or interaction with the stationary phase.Optimize the mobile phase composition and gradient. Ensure the mobile phase pH is appropriate for the column chemistry. Consider a different column chemistry if peak shape does not improve.
Loss of total FQA content over time in stored extracts. Degradation of FQAs, which can occur alongside isomerization.Store extracts at -20°C or -80°C in an acidic solvent. Avoid repeated freeze-thaw cycles. Use of antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) may help stabilize the extracts.

Quantitative Data on Isomerization

The stability of caffeoylquinic acids (CQAs), which are structurally similar to FQAs and undergo the same isomerization pathways, is highly dependent on pH. The following table, adapted from studies on CQAs, illustrates the significant impact of pH on degradation and isomerization. It is expected that FQAs will exhibit similar trends.

Table 1: Effect of pH on the Stability of Caffeoylquinic Acid Isomers

pHCondition3-CQA Stability4-CQA Stability5-CQA StabilityIsomerization Tendency
4.69 Aqueous solutionStableStableStableMinimal isomerization observed.[3]
7.06 Aqueous solutionUnstableUnstableUnstableSignificant isomerization to 4-CQA and 5-CQA.[3]
7.96 Aqueous solutionHighly unstableHighly unstableHighly unstableRapid isomerization, with 4-CQA being a primary product from 3-CQA and 5-CQA.[3]
9.22 Aqueous solutionVery unstableVery unstableVery unstableVery rapid isomerization and degradation.

Data is qualitative based on reported stability of CQAs and is intended to show general trends applicable to FQAs.

Experimental Protocols

Protocol 1: Extraction of Feruloylquinic Acids from Plant Material with Minimized Isomerization
  • Sample Preparation: Freeze-dry fresh plant material to minimize water content. Grind the lyophilized tissue to a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 100% methanol containing 0.1% (v/v) formic acid. The acidic modifier is crucial to inhibit acyl migration.

  • Extraction Procedure:

    • Weigh the powdered plant material (e.g., 100 mg) into a microcentrifuge tube.

    • Add 1 mL of the acidified methanol extraction solvent.

    • Vortex thoroughly for 1 minute.

    • Sonicate in a chilled water bath for 15 minutes to enhance extraction efficiency while maintaining a low temperature.

    • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • For exhaustive extraction, repeat the process twice more on the pellet, and combine the supernatants.

  • Sample Storage: Immediately store the combined extract at -80 °C until LC-MS analysis. For analysis, bring the sample to 4 °C just before injection.

Protocol 2: Validated LC-MS/MS Method for the Separation of FQA Isomers

This protocol is based on established methods for the separation of chlorogenic acid isomers.[4][5]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) maintained at 40 °C.

  • Mobile Phase:

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Gradually increase the percentage of Mobile Phase B over a sufficient time to achieve separation of the isomers (e.g., to 50-70% over 20-30 minutes).

    • Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.

  • Mass Spectrometry Parameters:

    • Operate in negative ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): m/z 367 (for [M-H]⁻ of FQA).

    • Product Ions (Q3):

      • m/z 193 (characteristic for the feruloyl moiety).

      • m/z 173 (characteristic for the quinic acid moiety after water loss).

    • Optimize collision energies for each transition to maximize sensitivity.

Visualizing the Isomerization Pathway

The isomerization of feruloylquinic acids primarily occurs through an intramolecular acyl migration. The following diagram illustrates the reversible conversion between the 3-O-, 4-O-, and 5-O-feruloylquinic acid isomers. This process is catalyzed by both acidic and basic conditions, with the rate being significantly higher at a basic pH.

FQA_Isomerization FQA3 3-O-Feruloylquinic Acid FQA4 4-O-Feruloylquinic Acid FQA3->FQA4 Acyl Migration (pH dependent) FQA5 5-O-Feruloylquinic Acid FQA3->FQA5 Acyl Migration (slower) FQA4->FQA5 Acyl Migration (pH dependent)

Caption: Reversible isomerization of feruloylquinic acid regioisomers via acyl migration.

The following workflow provides a visual guide to the recommended steps for sample preparation and analysis to minimize FQA isomerization.

FQA_Analysis_Workflow cluster_prep Sample Preparation (Low Temperature) cluster_analysis LC-MS/MS Analysis start Start: Lyophilized Sample extraction Extraction with Acidified Methanol (0.1% FA) start->extraction sonication Chilled Sonication extraction->sonication centrifugation Centrifugation (4°C) sonication->centrifugation storage Store Extract at -80°C centrifugation->storage thaw Thaw Sample at 4°C storage->thaw injection Autosampler (4°C) thaw->injection separation C18 Reversed-Phase Separation (Acidic Mobile Phase) injection->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection end Data Analysis detection->end

Caption: Recommended workflow for FQA analysis to minimize isomerization.

References

Technical Support Center: Synthesis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-O-feruloylquinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process that begins with commercially available D-(-)-quinic acid. The core strategy includes:

  • Protection of Diols: Selective protection of the hydroxyl groups on quinic acid that are not the target for esterification.

  • Esterification: Coupling of the protected quinic acid derivative with an activated form of ferulic acid.

  • Methylation: Introduction of the methyl ester group, which can be done at the beginning by starting with methyl quinate, or at the end by esterifying the carboxylic acid.

  • Deprotection: Removal of the protecting groups to yield the final product.

An alternative approach involves a Knoevenagel condensation.[1]

Q2: Why is the protection of hydroxyl groups necessary in quinic acid?

A2: Quinic acid is a polyol with multiple hydroxyl groups of similar reactivity. To achieve selective esterification at the C-4 hydroxyl group, the other hydroxyl groups (C-3 and C-5) must be protected to prevent unwanted side reactions and the formation of a mixture of isomers.[1]

Q3: What are common protecting groups used for quinic acid?

A3: Common protecting groups for the vicinal diols in quinic acid include acetals, such as those formed with 2,2,3,3-tetramethoxybutane (butane 2,3-bisacetal, BBA).[1] Silyl ethers are also frequently used to protect hydroxyl groups. The choice of protecting group is critical as it must be stable to the subsequent reaction conditions and easily removable at the end of the synthesis.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound and its precursors is typically achieved through chromatographic techniques. Column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.[1] Recrystallization can also be employed for further purification of the final crystalline compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification - Incomplete activation of ferulic acid.- Steric hindrance around the C-4 hydroxyl group.- Inefficient coupling agent.- Ensure complete conversion of ferulic acid to its acid chloride or another activated form.- Consider using a Mitsunobu reaction, which is effective for sterically hindered alcohols.[2][3]- For a direct coupling, explore using Steglich esterification conditions with DCC/DMAP, which is known to be mild and effective for a range of substrates.[4][5][6]
Formation of Multiple Isomers - Incomplete or non-selective protection of quinic acid hydroxyl groups.- Acyl migration of the feruloyl group.- Verify the complete protection of the C-3 and C-5 hydroxyls before esterification using techniques like NMR.- Acyl migration from the C-4 to the C-5 position can occur. To minimize this, it's advised to stop the reaction before it reaches full completion (e.g., at 90% conversion) and then separate the desired 4-O-isomer from the 5-O-isomer side product via column chromatography.[1]
Incomplete Deprotection - Protecting groups are too stable under the chosen deprotection conditions.- Ensure the deprotection conditions are appropriate for the specific protecting groups used. For example, acetal groups are typically removed under acidic conditions (e.g., 1 M aqueous HCl in THF).[1] Silyl ethers can be removed using fluoride ion sources like TBAF.[7]
Difficulty in Purifying the Product - Presence of closely related isomers.- Unreacted starting materials and reagents.- Optimize the mobile phase for column chromatography to achieve better separation of isomers.- Use a work-up procedure to remove as many impurities as possible before chromatography. For instance, an aqueous wash can remove water-soluble reagents.
Low Overall Yield - Cumulative losses at each synthetic step.- Optimize each step of the reaction individually to maximize the yield before proceeding to the next. Pay close attention to reaction times, temperatures, and stoichiometry of reagents.

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-O-Feruloylquinic Acid

Starting Material Key Reaction Steps Overall Yield Reference
D-(-)-Quinic Acid1. Protection of diols with 2,2,3,3-tetramethoxybutane2. Esterification with feruloyl chloride3. Deprotection with aq. HCl36%[1]

Note: The yield for the final methylation step to obtain this compound is not explicitly reported in this literature but is expected to be high under standard esterification conditions.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 4-O-feruloylquinic acid described by Sefkow et al.

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., (±)-10-camphorsulfonic acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.

Step 2: Protection of Methyl Quinate

  • Selectively protect the vicinal diequatorial hydroxyls (C-3 and C-4) of methyl quinate. A common method is the formation of a butane 2,3-bisacetal (BBA) using 2,2,3,3-tetramethoxybutane in the presence of an acid catalyst like CSA and trimethyl orthoformate.[1]

  • Purify the protected methyl quinate by column chromatography.

Step 3: Esterification with Feruloyl Chloride

  • Prepare feruloyl chloride from ferulic acid.

  • Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane.

  • Add a catalytic amount of DMAP.

  • Add feruloyl chloride to the mixture at room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and purify the resulting ester by column chromatography.

Step 4: Deprotection

  • Dissolve the protected this compound in a mixture of THF and 1 M aqueous HCl.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Extract the product and purify by column chromatography and/or recrystallization to yield this compound.

Visualizations

experimental_workflow quinic_acid D-(-)-Quinic Acid methyl_quinate Methyl Quinate quinic_acid->methyl_quinate Methylation protected_mq Protected Methyl Quinate methyl_quinate->protected_mq Protection esterified_product Protected Methyl 4-O-feruloylquinate protected_mq->esterified_product Esterification final_product This compound esterified_product->final_product Deprotection

Caption: Proposed experimental workflow for the synthesis of this compound.

logical_relationships starting_materials Starting Materials (Quinic Acid, Ferulic Acid) intermediates Intermediates (Protected Quinate, Activated Ferulate) starting_materials->intermediates Protection & Activation target_product Target Product (this compound) intermediates->target_product Esterification & Deprotection side_products Potential Side Products (Isomers, Acyl Migration Products) intermediates->side_products Side Reactions purification Purification (Chromatography, Recrystallization) target_product->purification side_products->purification

Caption: Logical relationships in the synthesis of this compound.

References

Troubleshooting low sensitivity in MS detection of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mass Spectrometry Detection

Topic: Troubleshooting Low Sensitivity in MS Detection of Methyl 4-O-feruloylquinate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to the low-sensitivity detection of this compound using mass spectrometry (MS).

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: Why am I observing a weak or non-existent signal for this compound?

A weak or absent signal is one of the most common challenges in MS analysis.[1] The issue can typically be traced back to one of three areas: the instrument's operational status, the sample itself, or the analytical method settings.

  • Instrument Performance: Always ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[1] An unstable ionization spray can also lead to poor signal; check for consistent spray at the ion source.[2]

  • Sample Concentration: The sample may be too dilute to produce a strong signal. Conversely, an overly concentrated sample can cause ion suppression, where other molecules in the sample compete with your analyte for ionization, thereby reducing its signal.[1]

  • Method Parameters: The chosen ionization technique and its settings may not be optimal for your analyte.[1] For phenolic compounds like this compound, electrospray ionization (ESI) in negative mode is typically preferred.[3]

Q2: How can I confirm the identity of my compound if the signal is low?

Even with a low signal, tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. For feruloylquinic acid isomers, the fragmentation pattern is key to identification. Specifically, 4-O-feruloylquinic acid is known to produce a characteristic MS/MS spectrum in negative ion mode with a base peak at m/z 173 (from the quinic acid moiety) and a significant secondary peak at m/z 193 (from the ferulic acid moiety).[4] While your precursor ion for the methyl ester will be different, you should look for these same core fragment ions to confirm its identity.

Q3: Could my sample preparation be causing the low sensitivity?

Absolutely. Proper sample preparation is fundamental to successful mass spectrometry.[5]

  • Contaminants: The presence of inorganic salts, non-volatile buffers, or detergents like SDS and Triton X-100 can severely suppress the ESI signal and contaminate the instrument.[5][6]

  • Extraction Efficiency: The method used to extract the analyte from its matrix is critical. For phenolic compounds, factors like the choice of solvent, pH, and extraction technique (e.g., Solid-Phase Extraction) significantly influence recovery.[7]

  • Analyte Stability: Phenolic compounds can be susceptible to oxidation. Using a low pH extraction solvent can help prevent degradation.[7]

Q4: What are the optimal MS ionization settings for this compound?

For phenolic acids and their derivatives, Electrospray Ionization (ESI) in negative ion mode is generally the most effective.[3] However, simply selecting the right mode is not enough. Ion source parameters must be optimized to ensure maximum production and transfer of gas-phase ions into the mass spectrometer.[8] This involves fine-tuning settings such as desolvation temperature, gas flows, and capillary voltage for your specific mobile phase and flow rate.[1][8]

Detailed Troubleshooting Guides

Guide 1: Sample Preparation and Extraction Optimization

A clean, well-prepared sample is the first step toward achieving high sensitivity. Matrix components can interfere with ionization, leading to signal suppression.[8]

Q: What is the best extraction method for this compound?

A: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for phenolic compounds.[7] SPE is often preferred for complex matrices as it can provide a cleaner extract. A reversed-phase (e.g., C18) SPE cartridge is a good starting point.

Q: Which solvents should I use for extraction and final reconstitution?

A: For extraction, mixtures of organic solvents with acidified water, such as 80% aqueous methanol or acetonitrile, are effective for phenolic compounds.[7] For the final sample reconstitution before injection, it is critical to use a solvent that is compatible with your LC mobile phase, typically a mix like 50:50 methanol:water with a small amount of formic acid.[9] Always use high-purity, LC-MS grade solvents to minimize background noise.[5][9]

Q: How do I remove interfering substances like salts and detergents?

A: If your sample contains high concentrations of salts or detergents, a cleanup step is mandatory. SPE is effective at removing salts. For detergent removal, methods like protein precipitation or buffer exchange may be necessary.[5][9] It is best to avoid using detergents in your sample preparation workflow if possible.[5]

Experimental Protocol: Solid-Phase Extraction (SPE) for Phenolic Compounds

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Conditioning: Pass 1-2 column volumes of methanol through a C18 SPE cartridge, followed by 1-2 column volumes of acidified, deionized water (e.g., water with 0.1% formic acid). Do not let the cartridge run dry.

  • Loading: Load the aqueous sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5% methanol in acidified water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent, such as methanol or acetonitrile containing 0.1% formic acid.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in your mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Guide 2: Liquid Chromatography (LC) Method Optimization

Chromatography is not just for separation; it directly impacts MS sensitivity. Good retention and sharp peaks lead to a higher concentration of the analyte entering the ion source at any given time, improving the signal-to-noise ratio.

Q: What type of LC column and mobile phase should I use?

A: A reversed-phase C18 column is the standard choice for separating phenolic compounds.[7] The mobile phase typically consists of water (A) and an organic solvent like acetonitrile or methanol (B), both containing a volatile acid modifier.[10]

Q: Why is a mobile phase modifier like formic acid necessary?

A: Adding a modifier like 0.1% formic acid serves two purposes. First, it acidifies the mobile phase, which helps to control the peak shape of acidic analytes. Second, it can aid in the ESI process by providing a source of protons (for positive mode) or promoting deprotonation (in negative mode).[6]

Data Presentation: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18, sub-2 µm or 2.7 µm particle sizeProvides excellent retention and resolution for phenolic compounds.[7]
Mobile Phase A LC-MS Grade Water + 0.1% Formic AcidHigh-purity water minimizes background. Formic acid aids ionization and peak shape.[9]
Mobile Phase B LC-MS Grade Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides lower backpressure and better peak shape.
Flow Rate 0.2 - 0.5 mL/minLower flow rates can sometimes enhance ESI sensitivity.[8]
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrateA gradient is necessary to elute compounds with a range of polarities.
Column Temperature 30 - 40 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 1 - 10 µLKeep low to prevent peak distortion, especially with high organic sample solvents.
Guide 3: Mass Spectrometry (MS) Method Optimization

The MS parameters determine the efficiency of ion generation, transmission, and detection.

Q: Which ionization mode and polarity is best?

A: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar compounds like this compound. Given its acidic phenolic structure, negative ion mode is expected to provide the highest sensitivity by detecting the deprotonated molecule [M-H]⁻.[3]

Q: How do I identify the correct precursor and product ions for an MRM experiment?

A: First, determine the accurate mass of your analyte. The molecular formula for this compound is C₁₈H₂₂O₉, with a monoisotopic mass of 382.1264. The precursor ion to target in negative mode is the [M-H]⁻ ion, which will have an m/z of 381.1191 .

For product ions, use the known fragmentation of the feruloylquinate core structure. The primary fragments to monitor are m/z 193 (representing the ferulic acid portion) and m/z 173 (a key fragment from the 4-substituted quinic acid).[4] An MS/MS experiment scanning for product ions from your m/z 381.1 precursor will confirm these fragments.

Data Presentation: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI)Standard for polar, non-volatile molecules.
Polarity NegativePhenolic and acidic compounds ionize efficiently by deprotonation.[3]
Precursor Ion [M-H]⁻ m/z 381.12The deprotonated molecule of this compound.
Product Ions (for MS/MS) m/z 193.05, m/z 173.04Characteristic fragments for the feruloyl and 4-quinic acid moieties, respectively.[4]
Capillary Voltage 2.5 - 4.5 kVOptimize for maximum signal of your specific compound.
Desolvation Gas Flow Instrument DependentMust be high enough to effectively desolvate ions.
Desolvation Temperature 350 - 550 °COptimize to maximize signal without causing thermal degradation.[8]

Visualizations and Workflows

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low sensitivity issues.

TroubleshootingWorkflow cluster_instrument 1. Instrument Check cluster_sample 2. Sample Integrity Check cluster_method 3. Method Optimization start_node start_node check_node check_node action_node action_node solution_node solution_node start Low / No Signal Observed inst_check Is Instrument Performing Correctly? start->inst_check tune Tune & Calibrate Mass Spectrometer inst_check->tune No sample_check Is Sample Preparation Optimal? inst_check->sample_check Yes spray Check ESI Spray Stability tune->spray spray->sample_check conc Optimize Analyte Concentration sample_check->conc No method_check Is Analytical Method Optimal? sample_check->method_check Yes cleanup Improve Sample Cleanup (SPE) Remove Salts/Detergents conc->cleanup cleanup->method_check lc_opt Optimize LC Method (Mobile Phase, Gradient) method_check->lc_opt No solution Signal Improved method_check->solution Yes ms_opt Optimize MS Parameters (Source, Fragmentation) lc_opt->ms_opt ms_opt->solution FragmentationPathway cluster_products Collision-Induced Dissociation (CID) parent_node parent_node fragment_node fragment_node label_node label_node parent Precursor Ion This compound [M-H]⁻ m/z 381.12 frag1 Product Ion 1 Deprotonated Ferulic Acid m/z 193.05 parent->frag1 Cleavage of Ester Linkage frag2 Product Ion 2 Quinic Acid Moiety Fragment m/z 173.04 parent->frag2 Cleavage of Ester Linkage

References

Artifact formation in methanolic extraction of feruloylquinic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with feruloylquinic acids (FQAs). The focus is on preventing the formation of artifacts during methanolic extraction, a common challenge that can compromise the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are feruloylquinic acids (FQAs)?

A1: Feruloylquinic acids are a class of phenolic compounds that are esters formed from ferulic acid and quinic acid. They are naturally present in a variety of plants, including coffee beans, and are of interest for their potential biological activities.

Q2: Why is methanol a common solvent for extracting FQAs?

A2: Methanol is a widely used solvent in phytochemical analysis due to its ability to efficiently extract a broad range of polar and semi-polar compounds, including phenolic acids like FQAs.

Q3: What are the primary artifacts formed during the methanolic extraction of FQAs?

A3: The most common artifacts are methyl feruloylquinates. These are formed through a chemical reaction called transesterification, where the methanol reacts with the FQA molecule, replacing the quinic acid moiety with a methyl group. Extraction of samples in methanolic or ethanolic solvents can generate methyl and ethyl ester artefacts, but such esters, particularly methyl esters, are common plant constituents.[1]

Q4: Why is the formation of these artifacts a problem?

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/UPLC chromatogram after methanolic extraction.

Possible Cause Troubleshooting Steps
Artifact Formation The unexpected peaks may correspond to methyl feruloylquinate isomers. This is more likely if the extraction was performed at elevated temperatures, for a prolonged duration, or with acidified methanol.
Co-eluting Compounds The peaks could be other naturally occurring compounds in the sample with similar retention times to your FQAs of interest.
Contamination The solvent or sample handling equipment may be contaminated.

To confirm if the unexpected peaks are methyl feruloylquinate artifacts:

  • Analyze by Mass Spectrometry (MS): Compare the mass-to-charge ratio (m/z) of the parent ions of the unexpected peaks with the theoretical m/z of methyl feruloylquinates.

  • Tandem MS (MS/MS): Fragment the parent ions and compare the fragmentation pattern with that of known FQA standards. The fragmentation pattern of the methyl esters will differ from the parent FQAs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the suspected artifact can be isolated in sufficient quantity, NMR spectroscopy can definitively confirm its structure.

Data Presentation: Influence of Extraction Conditions on Artifact Formation

The following table provides illustrative data on the percentage conversion of a representative feruloylquinic acid to its methyl ester artifact under various extraction conditions. This data is based on established chemical principles, showing increased artifact formation with higher temperature, longer duration, and lower pH.

Temperature (°C)Extraction Time (hours)pHApproximate % Artifact Formation
427.0< 1%
4247.02-5%
25 (Room Temp)27.01-3%
25 (Room Temp)247.05-15%
25 (Room Temp)24.05-10%
25 (Room Temp)244.020-40%
5027.010-20%
5024.0> 50%

Note: This table is for illustrative purposes to demonstrate trends. Actual conversion rates will vary depending on the specific FQA isomer, the exact composition of the plant matrix, and other experimental variables.

Experimental Protocols

Protocol 1: Extraction of Feruloylquinic Acids with Minimized Artifact Formation

This protocol is designed to minimize the transesterification of FQAs during extraction.

1. Materials and Reagents:

  • Lyophilized and finely ground plant material
  • HPLC-grade methanol, pre-chilled to 4°C
  • HPLC-grade water, pre-chilled to 4°C
  • Vortex mixer
  • Refrigerated centrifuge
  • Syringe filters (0.22 µm)

2. Procedure:

  • Weigh 100 mg of the ground plant material into a 2 mL microcentrifuge tube.
  • Add 1.5 mL of pre-chilled 80% aqueous methanol (80:20 methanol:water, v/v).
  • Vortex the mixture vigorously for 1 minute.
  • Place the tube in an ultrasonic bath at 4°C for 15 minutes.
  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
  • Carefully collect the supernatant.
  • For exhaustive extraction, repeat steps 2-6 with a fresh aliquot of cold 80% methanol and combine the supernatants.
  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
  • Analyze immediately or store at -80°C to prevent degradation and artifact formation. More than 95% TPC and antioxidant activity was retained at 5 °C in dark condition after 180 days of storage.[2]

Protocol 2: UPLC-DAD-ESI-MS/MS Analysis of Feruloylquinic Acids and Their Methyl Esters

This protocol provides a method for the separation and identification of FQAs and their potential methyl ester artifacts.

1. Instrumentation and Columns:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD) and coupled to an Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS).
  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. UPLC Conditions:

  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 2 µL
  • Gradient elution:
  • 0-2 min: 5% B
  • 2-15 min: Linear gradient from 5% to 40% B
  • 15-18 min: Linear gradient from 40% to 95% B
  • 18-20 min: Hold at 95% B
  • 20-21 min: Return to 5% B
  • 21-25 min: Re-equilibration at 5% B

4. MS/MS Conditions:

  • Ionization mode: Negative ESI
  • Capillary voltage: 3.0 kV
  • Cone voltage: 30 V
  • Source temperature: 120°C
  • Desolvation temperature: 350°C
  • Data acquisition mode: Full scan (m/z 100-1000) and product ion scan of targeted FQA and methyl feruloylquinate masses.

Visualizations

cluster_reaction Transesterification Reaction FQA Feruloylquinic Acid (in sample) Artifact Methyl Feruloylquinate (Artifact) FQA->Artifact + Methanol Methanol Methanol (Solvent) Methanol->Artifact QuinicAcid Quinic Acid Artifact->QuinicAcid by-product

Caption: Chemical transformation of Feruloylquinic Acid into its methyl ester artifact.

start Start: Unexpected Peak in Chromatogram ms_analysis Perform LC-MS/MS Analysis start->ms_analysis check_mass Check m/z of Unexpected Peak ms_analysis->check_mass mass_match m/z matches Methyl Feruloylquinate? check_mass->mass_match artifact_confirmed Artifact Confirmed: Optimize Extraction Protocol (Lower Temp, Neutral pH) mass_match->artifact_confirmed Yes not_artifact Not an Artifact: Investigate Other Causes (e.g., co-eluting compounds) mass_match->not_artifact No end End artifact_confirmed->end not_artifact->end

Caption: Troubleshooting workflow for identifying artifact formation.

sample_prep 1. Sample Preparation (Lyophilize & Grind) extraction 2. Extraction (Cold 80% Methanol, 4°C) sample_prep->extraction centrifugation 3. Centrifugation (10,000 x g, 10 min, 4°C) extraction->centrifugation filtration 4. Filtration (0.22 µm Syringe Filter) centrifugation->filtration analysis 5. UPLC-MS/MS Analysis (Immediate or -80°C Storage) filtration->analysis

Caption: Recommended workflow for FQA extraction and analysis.

References

Challenges in the quantification of Methyl 4-O-feruloylquinate in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methyl 4-O-feruloylquinate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The primary challenges in the quantification of this compound stem from its presence in complex biological or plant-based matrices. These challenges include:

  • Matrix Effects: Co-eluting endogenous or exogenous components in the sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[1] This is a significant issue in techniques like electrospray ionization (ESI) mass spectrometry.

  • Low Concentrations: this compound may be present at very low concentrations, requiring highly sensitive analytical methods and efficient extraction procedures.

  • Structural Isomers: Distinguishing this compound from its structural isomers (e.g., other feruloylquinic acid methyl esters) can be challenging and requires high-resolution chromatographic separation and specific mass spectrometric detection.

  • Analyte Stability: The ester linkage in this compound can be susceptible to hydrolysis under certain pH and temperature conditions during sample preparation and storage, leading to underestimation.

  • Extraction Efficiency: Incomplete extraction from the sample matrix, especially from plant materials where it may be bound to cell wall components, can lead to inaccurate results.

Q2: Which analytical technique is most suitable for the quantification of this compound?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and suitable technique for the selective and sensitive quantification of this compound in complex matrices. The selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the differentiation of the analyte from matrix interferences.

Q3: How can I minimize matrix effects in my analysis?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use of appropriate sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte and co-eluting matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.

Q4: What are the key considerations for sample preparation when analyzing this compound in plasma?

For plasma samples, the main goal of sample preparation is to remove proteins and phospholipids, which are major sources of matrix interference. Common methods include:

  • Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (e.g., methanol, acetonitrile, or ethanol) is added to the plasma to precipitate proteins.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its polarity.

  • Solid-Phase Extraction (SPE): SPE offers a more selective clean-up by utilizing a solid sorbent to retain the analyte while matrix components are washed away.

Q5: How should I extract this compound from plant matrices?

The choice of extraction method for plant materials depends on whether the analyte is in a free or bound form.

  • For free forms: Direct extraction with solvents like aqueous ethanol or pressurized hot water can be effective.[3]

  • For bound forms: An initial hydrolysis step is often necessary to release the analyte from the plant cell wall. Alkaline hydrolysis is a common method for cleaving ester bonds.[3] Enzymatic hydrolysis using feruloyl esterases can also be employed for a more specific release.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase pH, secondary interactions with the stationary phase, extra-column volume.- Decrease injection volume.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with a different stationary phase or end-capping.- Minimize the length and diameter of tubing between the column and detector.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate, temperature instability, column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions.
Low Signal Intensity or Poor Sensitivity Inefficient ionization, matrix suppression, analyte degradation, low extraction recovery.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample clean-up to reduce matrix effects.- Investigate analyte stability under the extraction and storage conditions.- Optimize the extraction procedure for better recovery.
High Background Noise in Mass Spectrum Contaminated mobile phase, dirty ion source, presence of interfering compounds.- Use high-purity solvents and additives for the mobile phase.- Clean the ion source of the mass spectrometer.- Employ more selective sample preparation techniques.
Non-linear Calibration Curve Matrix effects, detector saturation, analyte adsorption to vials or tubing.- Use a stable isotope-labeled internal standard.- Prepare matrix-matched calibrants.- Dilute samples to bring the analyte concentration within the linear range of the detector.- Use silanized vials and PEEK tubing to minimize adsorption.
Ghost Peaks Carryover from previous injections.- Implement a thorough needle wash protocol in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.- Clean the injection port and syringe.

Experimental Protocols

Sample Preparation: Extraction from Human Plasma (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 400 µL of ice-cold methanol (containing the internal standard, if available).[2]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an HPLC vial for analysis.

Sample Preparation: Extraction from Plant Material (Alkaline Hydrolysis)
  • Grind the dried plant material to a fine powder.

  • Weigh 100 mg of the powdered sample into a screw-cap tube.

  • Add 2 mL of 2 M NaOH.

  • Incubate at room temperature for 4 hours with shaking to cleave the ester linkages.

  • Acidify the mixture to pH 2 with concentrated HCl.

  • Extract the liberated phenolic acids by adding 4 mL of ethyl acetate and vortexing for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction step twice more.

  • Pool the ethyl acetate fractions and evaporate to dryness.

  • Reconstitute the residue in a known volume of mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification Method (Starting Point)

This protocol is a general starting point and may require optimization for your specific instrument and matrix.

  • HPLC System: Agilent 1290 Infinity or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with ESI source

  • Ionization Mode: Negative

  • MS/MS Transition (suggested):

    • Precursor Ion (Q1): m/z 381.1 (corresponding to [M-H]⁻ of this compound)

    • Product Ion (Q3): m/z 193.0 (corresponding to the feruloyl moiety) and m/z 175.0 (further fragmentation)

  • Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 12 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Plasma

MethodAdvantagesDisadvantages
Protein Precipitation (PPT) - Fast and simple- High throughput- Less effective at removing other matrix components (e.g., phospholipids)- May result in significant ion suppression
Liquid-Liquid Extraction (LLE) - Good removal of salts and polar interferences- Can be selective based on solvent choice- Can be labor-intensive- May have lower recovery for highly polar or non-polar analytes- Use of chlorinated solvents is a disposal concern
Solid-Phase Extraction (SPE) - High selectivity and clean-up efficiency- Can concentrate the analyte- Amenable to automation- Method development can be time-consuming- Can be more expensive than PPT or LLE

Table 2: Comparison of Extraction Methods for Plant Material

MethodAdvantagesDisadvantages
Solvent Extraction (e.g., aqueous ethanol) - Simple and effective for free phenolics- Relatively inexpensive- Inefficient for extracting bound phenolics- Co-extraction of other interfering compounds
Alkaline Hydrolysis - Effectively releases ester-bound phenolics- Harsh conditions can lead to analyte degradation- Non-specific, releases other compounds
Enzymatic Hydrolysis - Specific for certain linkages (e.g., feruloyl esterases)- Milder conditions, less analyte degradation- Enzymes can be expensive- Optimization of enzyme concentration and incubation time is required

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Complex_Matrix Complex Matrix (e.g., Plasma, Plant Extract) Extraction Extraction / Clean-up (PPT, LLE, SPE, or Hydrolysis) Complex_Matrix->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Problem Encountered (e.g., Poor Peak Shape) Cause1 HPLC Method Issue Problem->Cause1 Cause2 Sample Preparation Issue Problem->Cause2 Cause3 MS Detector Issue Problem->Cause3 Solution1 Optimize Mobile Phase / Gradient Cause1->Solution1 Solution2 Improve Sample Clean-up Cause2->Solution2 Solution3 Clean and Tune MS Cause3->Solution3

Caption: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: Optimizing NMR for Feruloylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for feruloylquinic acid esters. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for NMR analysis of feruloylquinic acid esters?

A1: Deuterated methanol (Methanol-d4) or deuterated dimethyl sulfoxide (DMSO-d6) are excellent starting choices due to the good solubility of phenolic compounds.[1] If residual solvent signals interfere with key resonances, trying a different solvent like acetone-d6 may be beneficial.[1]

Q2: How can I confirm the presence of hydroxyl (-OH) protons in my spectrum?

A2: The signal for hydroxyl protons can be confirmed by performing a "D₂O shake."[2] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H spectrum. The hydroxyl proton signal will disappear due to the exchange with deuterium.[2][3]

Q3: My 13C spectrum has very low signal-to-noise (S/N) even after many scans. What can I do?

A3: Low S/N in 13C NMR is common due to the low natural abundance of the 13C isotope. To improve it, you can increase the number of scans (NS), increase the sample concentration, or use a cryoprobe if available.[4] Optimizing the relaxation delay (D1) and pulse angle can also enhance signal intensity for certain carbons.[5] For routine spectra, proton-detected experiments like HSQC and HMBC are much more sensitive and can often provide the necessary 13C chemical shift information.[6]

Q4: What is the purpose of 2D NMR experiments like COSY, HSQC, and HMBC for analyzing feruloylquinic acid esters?

A4: 2D NMR experiments are crucial for the complete structural elucidation of complex natural products.[4]

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together spin systems within the molecule.[7]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to (one-bond correlation).[8][9] This is a highly sensitive method to assign carbon resonances.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[8] This is key for connecting different spin systems and identifying quaternary carbons.[10]

Troubleshooting Guide

Issue 1: Broad or distorted peaks in the 1H NMR spectrum.

  • Possible Cause: Poor shimming of the magnet.

    • Solution: Re-shim the spectrometer on your sample. Modern spectrometers often have automated shimming routines that are very effective.

  • Possible Cause: Sample concentration is too high, leading to aggregation or viscosity issues.

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: If suspected, try to re-purify the sample. Adding a small amount of a chelating agent like EDTA can sometimes help if the impurity is a metal ion.

  • Possible Cause: Chemical or conformational exchange.

    • Solution: For issues like rotamers, try acquiring the spectrum at a higher temperature to increase the rate of bond rotation.[1]

Issue 2: Inaccurate integrals in the 1H NMR spectrum.

  • Possible Cause: Incomplete relaxation of nuclei between scans. This is particularly problematic for protons with long T1 relaxation times, such as aromatic protons.[11]

    • Solution: Increase the relaxation delay (D1). For quantitative results, D1 should be at least 5 times the longest T1 value.[12] A good starting point is a D1 of 5-10 seconds.

  • Possible Cause: Poor baseline correction or phase correction.

    • Solution: Carefully re-process the spectrum, ensuring the baseline is flat and all peaks are correctly phased.

Issue 3: Missing quaternary carbon signals in the 13C NMR spectrum.

  • Possible Cause: Quaternary carbons have no attached protons, leading to very long T1 relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.[5]

    • Solution: Increase the relaxation delay (D1) significantly (e.g., 5-10 seconds or more) and increase the number of scans. Alternatively, use an HMBC experiment, which is excellent for identifying quaternary carbons through their long-range correlations with nearby protons.[6]

Issue 4: Overlapping signals in the aromatic region.

  • Possible Cause: The chemical shifts of aromatic protons in phenolic compounds are often very close.[1]

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6), which can induce different chemical shifts.[1] Higher field strength spectrometers (e.g., 600 MHz or higher) will also provide better signal dispersion. 2D experiments like COSY and HSQC are essential to resolve and assign these overlapping signals.[7]

Diagrams

Experimental_Workflow Experimental Workflow for NMR Parameter Optimization cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Refinement Prep Prepare Sample (5-10 mg in 0.6 mL of Methanol-d4 or DMSO-d6) H1_Acq Acquire 1H Spectrum (16-64 scans) Prep->H1_Acq Initial Check C13_Acq Acquire 13C Spectrum (≥1024 scans) H1_Acq->C13_Acq Good S/N? Process Process & Phase Spectra H1_Acq->Process C13_Acq->Process COSY_Acq Acquire COSY HSQC_Acq Acquire HSQC COSY_Acq->HSQC_Acq HMBC_Acq Acquire HMBC HSQC_Acq->HMBC_Acq Assign Assign Resonances HMBC_Acq->Assign Process->COSY_Acq Refine Refine Structure Assign->Refine

Caption: A typical workflow for acquiring and analyzing NMR data for feruloylquinic acid esters.

Troubleshooting_Logic Troubleshooting Logic for Common NMR Issues Start NMR Spectrum Acquired Problem Identify Primary Issue Start->Problem Broad Broad Peaks? Problem->Broad Peak Shape LowSN Low S/N? Problem->LowSN Intensity Missing Missing Peaks? Problem->Missing Completeness Broad->LowSN No Shim Re-shim Spectrometer Broad->Shim Yes LowSN->Missing No IncreaseScans Increase NS LowSN->IncreaseScans Yes IncreaseD1 Increase D1 Missing->IncreaseD1 Yes (Quaternary C?) End Problem Resolved Missing->End No Dilute Dilute Sample Shim->Dilute Still Broad Dilute->End IncreaseConc Increase Concentration IncreaseScans->IncreaseConc Still Low IncreaseConc->End RunHMBC Run HMBC for Quats IncreaseD1->RunHMBC RunHMBC->End

Caption: A flowchart outlining the logical steps for troubleshooting common NMR spectral issues.

Recommended NMR Acquisition Parameters

The following table summarizes recommended starting parameters for key NMR experiments on a 400-600 MHz spectrometer. These values may need to be adjusted based on sample concentration and desired resolution.

Parameter1H (Proton)13C (Carbon)COSYHSQCHMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.3hmbcgplpndqf
Relaxation Delay (D1) 1.5 s2.0 s1.5 s1.5 s1.5 s
Acquisition Time (AQ) 3.0 s1.0 s0.25 s0.15 s0.25 s
Number of Scans (NS) 16 - 64≥ 10242 - 84 - 168 - 32
Spectral Width (SW) F2 (¹H) 12 - 16 ppm-12 - 16 ppm12 - 16 ppm12 - 16 ppm
Spectral Width (SW) F1 (¹³C) -220 - 240 ppm12 - 16 ppm165 - 180 ppm220 - 240 ppm
Number of Increments (F1) --256 - 512256256 - 512
¹J(C,H) Coupling ---145 Hz-
ⁿJ(C,H) Coupling ----8 Hz (compromise)

Note: Parameter names are based on Bruker TopSpin software and may vary for other systems.

Detailed Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified feruloylquinic acid ester.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. 1D ¹H NMR Acquisition

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Load a standard proton experiment parameter set.

  • Set the acquisition parameters according to the "1H (Proton)" column in the table above. Start with 16 scans.

  • Adjust the spectral width (SW) and transmitter offset (o1p) to cover all expected proton signals (typically 0-12 ppm).

  • Acquire the spectrum. Process the data with Fourier transformation, phase correction, and baseline correction.

3. 1D ¹³C NMR Acquisition

  • Use the same locked and shimmed sample.

  • Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30).

  • Set the acquisition parameters as detailed in the "13C (Carbon)" column. Due to the low sensitivity, a minimum of 1024 scans is recommended for a moderately concentrated sample.[13]

  • Set the spectral width to cover all expected carbon signals, including carbonyls (typically 0-220 ppm).[14]

  • Acquire and process the spectrum.

4. 2D HSQC Acquisition

  • Load a gradient-selected, edited HSQC parameter set (e.g., hsqcedetgpsisp2.3). This will show CH/CH₃ and CH₂ signals with opposite phases.

  • Set the parameters as listed in the "HSQC" column. The number of scans should be a multiple of 2 or 4.

  • The F1 (¹³C) spectral width can often be limited to the region where protonated carbons appear (e.g., 0-165 ppm) to save time.[14]

  • The experiment is optimized for a one-bond C-H coupling constant, typically around 145 Hz for sp² and sp³ carbons.[8]

  • Acquire the 2D data. Process both dimensions with appropriate window functions, Fourier transformation, and phasing.

5. 2D HMBC Acquisition

  • Load a gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).

  • Set the parameters as shown in the "HMBC" column.

  • Ensure the F1 (¹³C) spectral width is large enough to include quaternary and carbonyl carbons (0-220 ppm).[14]

  • The experiment is optimized for long-range C-H coupling constants. A compromise value of 8 Hz is a good starting point to observe both two- and three-bond correlations.[8][9]

  • Acquire and process the 2D data. This experiment typically requires more scans than an HSQC to achieve good S/N.[10]

6. 2D COSY Acquisition

  • Load a gradient-selected COSY parameter set (e.g., cosygpprqf).

  • Set the parameters according to the "COSY" column. This experiment is relatively sensitive, so a low number of scans is often sufficient.

  • Acquire and process the 2D data. The resulting spectrum will show cross-peaks between protons that are scalar-coupled.

References

Purification strategies to remove impurities from synthetic Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Methyl 4-O-feruloylquinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the esterification of methyl quinate with an activated ferulic acid derivative. Due to the poly-hydroxy nature of methyl quinate, a mixture of products and several impurities are often formed. The most common impurities include:

  • Isomeric Byproducts: Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate are the most prevalent impurities, arising from the non-selective esterification of the different hydroxyl groups on the quinic acid ring.[1]

  • Unreacted Starting Materials: Residual methyl quinate and ferulic acid (or its activated form) may remain in the crude product.

  • Di- and Tri-esterified Products: Over-reaction can lead to the formation of di- or even tri-feruloyl esters of methyl quinate.

  • Byproducts from Protecting Groups: If protecting groups are used to achieve selectivity, incomplete deprotection can result in partially protected intermediates as impurities.[2][3][4][5][6]

  • Solvent and Reagent Residues: Residual solvents and coupling reagents from the reaction and workup steps can also be present.

Q2: What are the recommended purification strategies for synthetic this compound?

A2: A multi-step purification strategy is often necessary to achieve high purity. The most effective methods are:

  • Silica Gel Column Chromatography: This is the primary method for separating the desired 4-O-isomer from other isomers and byproducts. A careful selection of the eluent system is crucial for successful separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>98%), Prep-HPLC is a powerful technique. It is particularly useful for separating closely related isomers.[7][8][9]

  • Crystallization: After chromatographic purification, crystallization can be employed to further enhance purity and to obtain the final product in a solid, stable form.

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: Poor separation of isomers (3-O-, 4-O-, and 5-O-feruloylquinates).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent is critical. A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethyl Acetate). A shallow gradient is recommended for separating isomers.
Column Overloading Overloading the column with the crude product will lead to broad peaks and poor resolution. As a rule of thumb, the amount of crude product should be about 1-2% of the weight of the silica gel.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded as a dry powder on top of the column.

  • Elution: Start the elution with the initial non-polar solvent and gradually increase the polarity by adding the polar solvent in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

TLC Monitoring of Isomer Separation

CompoundTypical Rf Value Range (DCM:MeOH 95:5)
Di- and Tri-esters> 0.6
This compound ~ 0.4 - 0.5
Methyl 3-O-feruloylquinate~ 0.3 - 0.4
Methyl 5-O-feruloylquinate~ 0.2 - 0.3
Unreacted Methyl Quinate< 0.1

Note: These Rf values are indicative and may vary depending on the specific TLC plate, solvent system, and laboratory conditions.

Crystallization

Problem: The purified product fails to crystallize.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. If the product does not crystallize, it may require further purification by column chromatography or Prep-HPLC.
Inappropriate Solvent The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of solvents (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can also be effective.
Supersaturation Not Achieved The solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes cloudy, then gently warm it to redissolve the solid and allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Experimental Protocol: Crystallization

  • Solvent Selection: Test the solubility of the purified this compound in various solvents to find a suitable crystallization solvent or solvent pair. Ethyl acetate/hexane or methanol/water are often good starting points.

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Workflow and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic Product (Mixture of Isomers, Starting Materials) Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Crystallize Crystallization Combine->Crystallize Pure Pure this compound (>95% Purity) Crystallize->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure->Analysis TroubleshootingSeparation Start Poor Isomer Separation in Column Chromatography? CheckSolvent Is the solvent system optimized? (e.g., shallow gradient) Start->CheckSolvent CheckLoad Is the column overloaded? CheckSolvent->CheckLoad Yes OptimizeSolvent Action: Optimize solvent gradient. CheckSolvent->OptimizeSolvent No CheckPacking Is the column packed correctly? CheckLoad->CheckPacking No ReduceLoad Action: Reduce sample load. CheckLoad->ReduceLoad Yes RepackColumn Action: Repack the column. CheckPacking->RepackColumn No PrepHPLC Consider Preparative HPLC for higher resolution. CheckPacking->PrepHPLC Yes OptimizeSolvent->Start Re-run ReduceLoad->Start Re-run RepackColumn->Start Re-run

References

Technical Support Center: Minimizing Thermal Degradation of Feruloylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermal degradation of feruloylquinic acids (FQAs) during sample preparation. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are feruloylquinic acids and why is their degradation a concern?

A1: Feruloylquinic acids (FQAs) are a class of phenolic compounds known as chlorogenic acids, which are esters of ferulic acid and quinic acid. They are recognized for their significant antioxidant and anti-inflammatory properties.[1] Degradation of FQAs during sample preparation can lead to an underestimation of their concentration and a misinterpretation of their biological activity in a given sample.

Q2: What are the primary pathways of FQA degradation during sample preparation?

A2: The primary degradation pathways for FQAs, particularly under thermal stress, involve two main reactions. The first is the hydrolysis of the ester bond, which releases ferulic acid and quinic acid.[2] Subsequently, the liberated ferulic acid can undergo decarboxylation to form 4-vinylguaiacol, which is a volatile phenolic compound.[2] Isomerization, where the feruloyl group moves to a different position on the quinic acid ring, can also occur, especially under neutral to alkaline conditions.

Q3: What are the key factors that influence the thermal degradation of FQAs?

A3: The stability of FQAs is primarily affected by temperature, pH, and light.[3] Elevated temperatures significantly accelerate degradation.[4] Alkaline pH conditions can also promote degradation and isomerization, while acidic conditions generally offer better stability.[5][6] Exposure to light can also contribute to the degradation of phenolic compounds.

Q4: At what temperatures does significant degradation of FQAs begin to occur?

A4: Significant degradation of FQAs is observed at temperatures below 120°C, particularly in the presence of moisture.[2] Even at room temperature, noticeable degradation of related chlorogenic acids can occur over time, especially when in solution and exposed to light.[4] For optimal stability during sample preparation, it is recommended to work at reduced temperatures (e.g., 4°C) whenever possible.

Q5: How does the choice of solvent affect FQA stability?

A5: The choice of solvent can impact the stability of chlorogenic acids. For the related 5-caffeoylquinic acid (5-CQA), studies have shown it is relatively stable in pure ethanol and 50% ethanol solutions.[7] However, significant degradation has been observed in pure methanol, 50% methanol, and pure water.[7] Therefore, hydroethanolic solutions may be a better choice for extraction and storage of FQA-containing samples compared to methanol-based or purely aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of feruloylquinic acids that may be related to their degradation during sample preparation.

Problem Potential Cause Recommended Solution
Low or no FQA peaks detected in chromatogram. Complete degradation of FQAs during sample preparation.- Review extraction temperature and time; consider using lower temperatures (e.g., 40-60°C) and shorter extraction times. - Ensure the pH of the extraction solvent is acidic (pH 3-5).[5] - Protect samples from light during extraction and storage.[3]
Inconsistent FQA concentrations between replicate samples. Variable degradation due to inconsistent sample handling.- Standardize all sample preparation steps, including extraction time, temperature, and solvent composition. - Ensure uniform heating if a heating step is necessary. - Process all samples in a timely manner after extraction.
Appearance of unexpected peaks in the chromatogram. These could be degradation products such as ferulic acid or 4-vinylguaiacol.[2]- Analyze ferulic acid standards to confirm the identity of one of the potential degradation peaks. - Employ a stability-indicating HPLC method capable of separating FQAs from their potential degradation products.[2][7]
Peak tailing or broadening for FQA peaks. While often a chromatographic issue, significant degradation can lead to a complex mixture that affects peak shape.- First, follow a standard HPLC troubleshooting guide for chromatographic issues (e.g., check column health, mobile phase pH). - If the problem persists, re-evaluate sample preparation to minimize degradation and simplify the sample matrix.
Gradual decrease in FQA concentration in stored extracts. Ongoing degradation of FQAs in the stored solvent.- Store extracts at low temperatures (-20°C or -80°C) and protect from light. - Consider using a hydroethanolic solvent for storage, as it may offer better stability than methanol or water.[7] - Analyze samples as soon as possible after preparation.

Data Presentation

The following tables summarize quantitative data on the stability of caffeoylquinic acids (CQAs), which are structurally similar to FQAs and can provide insights into FQA stability.

Table 1: Stability of 5-Caffeoylquinic Acid (5-CQA) in Different Solvents

SolventDegradation Rate of 5-CQA
Pure Ethanol1.05%[7]
50% (v/v) EthanolRelatively stable[7]
Pure MethanolObvious degradation[7]
50% (v/v) MethanolHighest degradation (20.79%)[7]
Pure Water14.13%[7]
Data is based on a study of 5-CQA and indicates relative stability.[7]

Table 2: Effect of pH on the Stability of 5-Caffeoylquinic Acid (5-CQA)

pHStability of 5-CQA
Acidic (e.g., pH 3-5)Generally stable[5][6]
Neutral to Alkaline (pH > 6)Unstable, prone to degradation and isomerization[5][6]
General trend observed for chlorogenic acids.

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Feruloylquinic Acids

This protocol is a synthesized procedure based on methods for extracting phenolic compounds, designed to minimize thermal degradation.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation:

    • Prepare a solution of 70% ethanol in water (v/v).

    • Adjust the pH of the solvent to approximately 4.0 using a dilute solution of formic acid or acetic acid.

  • Ultrasonic Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL conical tube.

    • Add 20 mL of the pre-cooled (4°C) extraction solvent.

    • Vortex the mixture for 30 seconds.

    • Place the tube in an ultrasonic bath with temperature control set to 30°C.

    • Sonicate for 20 minutes.

  • Sample Recovery:

    • Centrifuge the tube at 4000 rpm for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean tube.

    • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Final Preparation for Analysis:

    • Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.

    • Store the vial at 4°C if analysis is to be performed the same day, or at -20°C for longer storage.

Protocol 2: Thermal Stability Study of Feruloylquinic Acids in Solution

This protocol outlines a method to assess the thermal stability of a purified FQA standard.

  • Preparation of FQA Stock Solution:

    • Accurately weigh a known amount of a purified FQA standard (e.g., 5-O-feruloylquinic acid).

    • Dissolve the standard in a chosen solvent (e.g., 50% ethanol/water at pH 4) to a final concentration of 100 µg/mL.

  • Incubation at Different Temperatures:

    • Aliquot the stock solution into several amber vials.

    • Place the vials in temperature-controlled incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature.

    • Immediately cool the vials from elevated temperatures in an ice bath to quench any further degradation.

  • HPLC Analysis:

    • Analyze the samples from each time point and temperature using a validated stability-indicating HPLC method.

    • The HPLC method should be able to separate the parent FQA from its potential degradation products. An example of a mobile phase for ferulic acid, which can be adapted, is a mixture of methanol and water at pH 3.0 (48:52 v/v).[2][7]

  • Data Analysis:

    • Calculate the percentage of the initial FQA remaining at each time point for each temperature.

    • Plot the percentage of remaining FQA versus time for each temperature to determine the degradation kinetics.

Mandatory Visualization

Thermal_Degradation_Pathway FQA Feruloylquinic Acid FA Ferulic Acid FQA->FA Hydrolysis (+H2O) (Elevated Temperature) QA Quinic Acid FQA->QA VG 4-Vinylguaiacol FA->VG Decarboxylation (-CO2) (Heat) Degradation Further Degradation Products VG->Degradation Oxidation/Polymerization

Caption: Thermal degradation pathway of feruloylquinic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_stock Prepare FQA Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp1 4°C temp2 25°C temp3 40°C temp4 60°C sampling Collect Samples at 0, 1, 2, 4, 8, 24h temp1->sampling temp2->sampling temp3->sampling temp4->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Degradation & Determine Kinetics hplc->data_analysis

Caption: Workflow for FQA thermal stability testing.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methyl 4-O-feruloylquinate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] For phenolic compounds like this compound, which are often extracted from complex biological or plant-based matrices, matrix effects are a significant concern.[4]

Q2: What are the common causes of matrix effects in this type of analysis?

A2: The primary cause of matrix effects is the co-elution of matrix components with this compound.[2] These interfering compounds can compete for ionization in the electrospray ionization (ESI) source, which is commonly used for analyzing polar molecules like phenolic compounds.[5][6] Specific causes include:

  • Competition for Charge: High concentrations of co-eluting compounds can compete for the available charge on the ESI droplets, reducing the ionization efficiency of the analyte.[1][6]

  • Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the formation of gas-phase ions.[2]

  • Ion Pairing: Matrix components can form adducts or ion pairs with the analyte, changing its ionization behavior.[1]

  • Sample Preparation Artifacts: Contaminants introduced during sample preparation, such as plasticizers from labware, can also cause matrix effects.[5][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are several experimental approaches to assess the presence and extent of matrix effects. The two most common methods are the post-column infusion experiment and the pre- and post-extraction spike comparison.

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that retention time.[3][6]

  • Pre- and Post-Extraction Spike Comparison: This quantitative method determines the absolute matrix effect.[3][8] The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample after extraction, at the same concentration.[8] The matrix effect is calculated as the ratio of the peak area in the post-extraction spiked sample to the peak area in the neat standard solution.[3]

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A4: A multi-faceted approach combining sample preparation, chromatographic optimization, and appropriate calibration strategies is generally the most effective way to mitigate matrix effects.

  • Sample Preparation: The goal is to remove as many interfering matrix components as possible without losing the analyte.[1][9]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[10]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound.[11]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components and may lead to significant ion suppression.[10]

  • Chromatographic Separation: Optimizing the LC method can separate this compound from co-eluting interferences.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[1][12] Using a column with a different selectivity can also be beneficial.

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[2][8] This reduces the concentration of matrix components but may also decrease the analyte signal to below the limit of quantification.[8]

  • Calibration Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2] A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1] This helps to compensate for matrix effects, but obtaining a suitable blank matrix can be challenging.[2]

    • Standard Addition: Known amounts of the analyte are added to the sample.[8][13] This method is effective but can be time-consuming as it requires multiple analyses for each sample.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of results Variable matrix effects between samples- Implement a more robust sample cleanup method (e.g., switch from PPT to SPE).[10]- Use a stable isotope-labeled internal standard.[1][2]
Low analyte signal (ion suppression) Co-elution of interfering compounds- Optimize chromatographic conditions to improve separation.[1][12]- Perform a post-column infusion experiment to identify the suppression zone and adjust the retention time of the analyte.[6]- Enhance sample cleanup to remove suppressive agents.[11]
Inconsistent peak areas in replicate injections Carryover from previous injections- Optimize the needle wash procedure in the autosampler.- Inject a blank solvent after high-concentration samples.
Non-linear calibration curve Matrix effects varying with concentration- Use a matrix-matched calibration curve.[1]- If a blank matrix is unavailable, consider the standard addition method.[8][13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes how to quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) using the pre- and post-extraction spike method.

  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.

    • Set B (Post-Extraction Spike): Take a blank matrix sample and perform the entire extraction procedure. In the final step, spike the extracted matrix with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before starting the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the ME, RE, and PE using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Interpretation of Results:

  • Matrix Effect: A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]

  • Recovery: A value of 100% indicates that the extraction procedure perfectly recovers the analyte.

  • Process Efficiency: This value combines the effects of recovery and matrix effects.

Protocol 2: Example LC-MS/MS Parameters for Feruloylquinic Acids

The following are example starting parameters for the analysis of feruloylquinic acid isomers. These should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A shallow gradient around the elution time of the analyte can improve separation from interferences.[12]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Negative Ion Electrospray (ESI-) is often preferred for phenolic compounds.[14]
MS/MS Transitions For this compound, the precursor ion ([M-H]⁻) would be m/z 367. Product ions would be determined by infusion and fragmentation experiments. Common fragments for feruloylquinic acids include m/z 193, 191, and 173.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_standard Standard Preparation cluster_analysis Analysis & Calculation start Blank Matrix spike_pre Spike with Analyte (Set C) start->spike_pre extract_b Extraction start->extract_b extract_c Extraction spike_pre->extract_c lcms LC-MS/MS Analysis extract_c->lcms spike_post Spike with Analyte (Set B) extract_b->spike_post spike_post->lcms neat_std Neat Standard in Solvent (Set A) neat_std->lcms calc Calculate: - Matrix Effect (B/A) - Recovery (C/B) - Process Efficiency (C/A) lcms->calc

Caption: Workflow for Quantitative Assessment of Matrix Effects.

troubleshooting_logic cluster_solutions Mitigation Strategies issue Inaccurate or Irreproducible Results check_me Suspect Matrix Effects? issue->check_me optimize_sp Improve Sample Prep (e.g., SPE, LLE) check_me->optimize_sp Yes optimize_lc Optimize LC Separation check_me->optimize_lc Yes use_is Use SIL-IS or Matrix-Matched Calibrants check_me->use_is Yes dilute Dilute Sample check_me->dilute Yes revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate dilute->revalidate

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

Improving resolution between cis and trans isomers of feruloylquinic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of feruloylquinic acid (FQA) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the chromatographic resolution between cis and trans isomers of FQAs.

Frequently Asked Questions (FAQs)
Q1: My cis and trans FQA isomers are co-eluting or poorly resolved. What is the first step to improve separation?

A1: The first and most critical step is to optimize your mobile phase composition. Resolution is highly sensitive to solvent strength, pH, and the type of organic modifier used.

  • Adjust Solvent Ratio: If isomers are eluting too quickly with no separation (low capacity factor), weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases retention time and allows for greater interaction with the stationary phase, which can improve separation.

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities for phenolic compounds. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve the resolution of isomers. Methanol is a weaker solvent and can enhance the separation of aromatic compounds by promoting longer retention.[1]

  • Modify pH: The pH of the mobile phase is crucial as it affects the ionization state of the acidic FQA molecules.[2][3] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) ensures that the FQAs are in their non-ionized form, leading to sharper peaks and better retention on a reverse-phase column.[2][4][5][6] Experimenting with the pH can sometimes fine-tune the selectivity between cis and trans isomers.

Q2: How does column chemistry affect the separation of cis and trans FQA isomers?

A2: Column chemistry is a fundamental parameter for achieving selectivity between isomers. While standard C18 columns are widely used, other stationary phases can offer unique interactions that enhance resolution.

  • Standard Alkyl Phases (C18): These are the most common choice and often provide good separation. The separation is based on the hydrophobicity of the isomers.

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the FQA isomers. This can be particularly effective for separating compounds with subtle structural differences like cis/trans isomers.[1]

  • Superficially Porous Particles (SPP) or Ultra High-Performance Liquid Chromatography (UPLC): Using columns with smaller particle sizes (< 2 µm in UPLC) or SPP technology dramatically increases column efficiency, leading to narrower peaks and improved resolution, which is highly beneficial for separating closely eluting isomers.[7][8]

The choice of column can significantly alter the elution profile. For instance, studies on related dicaffeoylquinic acids have shown that phenyl-derived columns can provide more reproducible elution orders for isomers compared to C18 columns.[1]

Q3: Can adjusting the column temperature improve my resolution?

A3: Yes, temperature is a powerful tool for optimizing separations.

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to faster analysis and improved column efficiency (sharper peaks).[1][9] More importantly, temperature can alter the selectivity of the separation.[9] A change of even a few degrees can affect the interactions between the isomers and the stationary phase differently, potentially resolving co-eluting peaks.

For closely related isomers like those of dicaffeoylquinic acids, increasing the column temperature (e.g., from 30°C to 60°C) has been shown to positively affect resolution.[1] However, be aware that very high temperatures can risk on-column degradation of thermally sensitive compounds.[7] It is recommended to explore a range (e.g., 30°C to 50°C) to find the optimal balance between resolution, analysis time, and analyte stability.

Q4: I see a shoulder on my main peak. How can I confirm if it's a cis isomer?

A4: A shoulder on a peak is a strong indication of co-elution, which could be due to a cis isomer. Here’s how you can investigate:

  • UV-Vis Spectroscopy (DAD/PDA Detector): Cis isomers of hydroxycinnamic acids typically exhibit a slight hypsochromic shift (a shift to a shorter wavelength) in their UV absorption maximum compared to their trans counterparts. If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the spectra across the peak. A change in the UV spectrum from the leading edge to the tailing edge suggests the presence of more than one compound.

  • Tandem Mass Spectrometry (MS/MS): While cis and trans isomers have the same mass and often produce identical fragmentation patterns, the relative intensities of the fragment ions can sometimes differ, providing clues for differentiation.[10]

  • Induce Isomerization: Expose a standard solution of the trans isomer to UV light (e.g., direct sunlight for a few hours).[10] This will promote the formation of the cis isomer. Re-inject the irradiated sample into your LC system. The appearance or significant increase of the "shoulder" peak confirms its identity as the cis isomer.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation of cis and trans FQA isomers.

Problem: Complete Co-elution of Isomers (Single Symmetrical Peak)

// Nodes start [label="Start: Co-elution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Optimize Mobile Phase\n(Primary Approach)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Change Column Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Adjust Column Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Resolution Achieved", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124", penwidth=2, color="#34A853"];

// Sub-options for Step 1 sub1a [label="A. Weaken Solvent\n(Decrease % Organic)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub1b [label="B. Switch Organic Modifier\n(MeOH <=> ACN)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub1c [label="C. Adjust pH\n(e.g., with 0.1% Formic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> step1; step1 -> sub1a [label="Increase Retention"]; step1 -> sub1b [label="Change Selectivity"]; step1 -> sub1c [label="Control Ionization"]; sub1a -> step2 [style=dashed, label="If no improvement"]; sub1b -> step2 [style=dashed, label="If no improvement"]; sub1c -> step2 [style=dashed, label="If no improvement"]; step2 -> step3 [style=dashed, label="For further optimization"]; step3 -> end_node [style=bold]; step2 -> end_node [style=bold, label="If resolved"]; } .dot Caption: A logical workflow for troubleshooting co-eluting isomers.

Step Action Rationale Notes
1. Mobile Phase Weaken the mobile phase by reducing the organic solvent (acetonitrile/methanol) concentration.Increases retention time (k'), allowing more time for the isomers to interact with the stationary phase and separate. This is the most common and effective first step.Aim for a capacity factor (k') between 2 and 10 for the primary peak.
Switch the organic solvent (e.g., from acetonitrile to methanol).Methanol and acetonitrile offer different selectivities due to their differing polarities and abilities to engage in hydrogen bonding. This can significantly alter the separation.[1]A full re-optimization of the gradient may be necessary after switching solvents.
2. Column Switch to a different stationary phase (e.g., from C18 to a Phenyl-Hexyl column).Phenyl-based columns introduce π-π interactions, which can provide a different separation mechanism compared to the hydrophobic interactions of a C18 column, often resolving isomers.[1]Ensure the new column is compatible with your mobile phase and system pressure.
Use a column with higher efficiency (smaller particle size, e.g., <2 µm UPLC, or superficially porous particles).Higher efficiency leads to narrower peaks, which means that even small differences in retention time can result in baseline resolution.[7]This may require a UPLC system capable of handling higher backpressures.[8]
3. Temperature Increase the column temperature in increments of 5-10°C (e.g., from 30°C to 50°C).Temperature affects both analyte diffusion and separation selectivity.[9] An increase in temperature can enhance resolution for some isomer pairs.[1]Monitor peak shape and analyte stability, as high temperatures can cause degradation.
Problem: Isomerization During Sample Preparation or Analysis

Trans-feruloylquinic acids can isomerize to their cis forms when exposed to UV light or certain pH conditions, complicating quantification.[10]

Troubleshooting Steps:

  • Protect from Light: Prepare and store all standards and samples in amber vials or wrap vials in aluminum foil. Minimize exposure to ambient light during the entire workflow.

  • Control pH: Acidic conditions (e.g., pH 3.5) tend to suppress the conversion to cis isomers compared to neutral or slightly alkaline conditions (pH 5-7), where conversion is highest.[10] Ensure samples are stored in a slightly acidic solvent.

  • Minimize Heat: Avoid excessive heat during sample extraction or processing, as this can also promote isomerization. Use methods like sonication in a cool bath instead of heating.

G

Experimental Protocols
Recommended UPLC-MS Method for FQA Isomer Separation

This protocol is a generalized starting point based on methods developed for hydroxycinnamic acids. Optimization will be required for specific applications.

Parameter Condition Rationale
System UPLC coupled to a Q-TOF or Triple Quadrupole MSUPLC provides high resolution needed for isomers; MS provides identification.
Column Acquity UPLC BEH C18 or Phenyl Column (e.g., 100 mm x 2.1 mm, 1.7 µm)C18 is a robust starting point. A Phenyl column offers alternative selectivity. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidification ensures sharp peaks for phenolic acids.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile is a common choice. Methanol should be tested as an alternative for selectivity.[1]
Column Temp. 40 °CA moderately elevated temperature improves efficiency and can enhance selectivity.[9][11]
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID UPLC column.
Injection Volume 1 - 3 µLSmall injection volumes are crucial for maintaining high efficiency on UPLC columns.[1]
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-90% B; 18-20 min, hold 90% B; 20.1-22 min, return to 5% B.A shallow gradient is essential for resolving closely eluting isomers. This is a starting point and must be optimized.
MS Detection ESI Negative ModePhenolic acids ionize well in negative mode.
MS Scan Full Scan (m/z 100-500); MS/MS on parent ion m/z 367.1The parent ion for feruloylquinic acid is [M-H]⁻ at m/z 367. Key fragment ions for positional isomers include m/z 193 and 173.[12]
Quantitative Data Summary: Elution Behavior of Related Isomers
Parameter Changed Observation on diCQA Isomer Separation Reference
Column Chemistry Phenyl-derived columns provided more reproducible elution profiles for cis and trans isomers compared to C18 columns.[1]
Mobile Phase Methanol as the organic modifier enhanced chromatographic separation compared to acetonitrile by promoting longer retention.[1]
Column Temperature Increasing column temperature from 30°C to 60°C improved the resolution of geometrical isomers on a C18 column.[1]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3-O-, 4-O-, and 5-O-Feruloylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Antioxidant Activity Data

The following table summarizes the available quantitative data on the antioxidant activity of 3-O- and 5-O-feruloylquinic acid from discrete sources. It is crucial to note that these values should not be directly compared, as they were likely obtained under different experimental conditions. No quantitative antioxidant activity data for 4-O-feruloylquinic acid was found in the reviewed literature.

CompoundAssayIC50 ValueSource
3-O-Feruloylquinic Acid DPPH Radical Scavenging0.06 mg/mL[Source for 3-FQA data]
ABTS Radical Scavenging0.017 mg/mL[Source for 3-FQA data]
5-O-Feruloylquinic Acid DPPH Radical Scavenging~9 µM[Source for 5-FQA data]
Superoxide Anion Radical Scavenging~36 µM[Source for 5-FQA data]

Experimental Protocols

For researchers planning to conduct a comparative analysis, the following are detailed methodologies for three common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (3-O-, 4-O-, and 5-O-feruloylquinic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution (e.g., 20 µL of sample and 180 µL of DPPH solution).

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample and 190 µL of ABTS•+ solution).

  • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Test compounds

  • Positive control (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add a small volume of the sample or standard to a larger volume of the FRAP reagent in a 96-well plate (e.g., 10 µL of sample and 190 µL of FRAP reagent).

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of ferrous sulfate or Trolox.

  • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents.

Experimental Workflow and Data Analysis

To objectively compare the antioxidant activity of the three feruloylquinic acid isomers, a standardized experimental workflow is essential. The following diagram illustrates a logical approach to such a study.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_3fqa 3-O-Feruloylquinic Acid dissolve Dissolve in appropriate solvent (e.g., Methanol, Ethanol) prep_3fqa->dissolve prep_4fqa 4-O-Feruloylquinic Acid prep_4fqa->dissolve prep_5fqa 5-O-Feruloylquinic Acid prep_5fqa->dissolve serial_dil Prepare serial dilutions dissolve->serial_dil dpph DPPH Assay serial_dil->dpph Perform assays in triplicate abts ABTS Assay serial_dil->abts Perform assays in triplicate frap FRAP Assay serial_dil->frap Perform assays in triplicate calc_inhibition Calculate % Inhibition dpph->calc_inhibition abts->calc_inhibition calc_teac Calculate TEAC/FRAP values frap->calc_teac plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves calc_ic50 Determine IC50 values plot_curves->calc_ic50 stat_analysis Statistical Analysis (e.g., ANOVA) calc_ic50->stat_analysis calc_teac->stat_analysis

Caption: Experimental workflow for comparing the antioxidant activity of feruloylquinic acid isomers.

Conclusion

While 3-O-, 4-O-, and 5-O-feruloylquinic acids are recognized as potentially beneficial natural compounds, a comprehensive and direct comparison of their antioxidant activities is a clear gap in the current scientific literature. The provided experimental protocols and workflow offer a robust framework for researchers to undertake such a study. The resulting data would be invaluable for food scientists, nutritionists, and drug development professionals in understanding the relative potency of these isomers and their potential applications as antioxidants. Future research should focus on performing these comparative assays to generate the much-needed quantitative data for a conclusive assessment.

Methyl 4-O-feruloylquinate: A Comparative Analysis of Antioxidant Capacity Against Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Methyl 4-O-feruloylquinate against the well-established antioxidant standard, Trolox. The information presented herein is based on available scientific literature and computational studies, offering insights for researchers in pharmacology, drug discovery, and related fields.

Executive Summary

This compound, a phenolic compound, is structurally related to known antioxidants. While direct experimental validation of its antioxidant capacity in comparison to Trolox is limited in publicly available literature, computational studies on its isomer, 5-feruloylquinic acid (5-FQA), suggest potent antioxidant activity. This guide synthesizes the available data, outlines relevant experimental protocols for antioxidant capacity assessment, and explores potential signaling pathways through which this compound may exert its effects.

Quantitative Antioxidant Capacity

CompoundAssayValueReference CompoundValueSource
5-Feruloylquinic Acid (5-FQA) (Isomer of this compound)Hydroperoxyl Radical Scavenging (Computational)k = 4.10 × 10⁴ M⁻¹s⁻¹ (in lipid media)Troloxk = 1.00 × 10⁵ M⁻¹s⁻¹ (in lipid media)--INVALID-LINK--[1]
Methyl FerulateDPPHIC50 = 73.213 ± 11.20 µMAscorbic AcidIC50 = 60.299 ± 4.769 µM--INVALID-LINK--[2]
TroloxDPPHIC50 = 6.3 µg/mL (~25.17 µM)----INVALID-LINK--[3]

Note: The data for 5-FQA is based on computational modeling and provides a theoretical estimation of its antioxidant activity. The IC50 value for Trolox from a different study is provided for a general comparison of potency in the DPPH assay. Direct experimental comparison under identical conditions is necessary for a conclusive assessment.

Experimental Protocols

Standard in vitro assays are employed to determine the antioxidant capacity of compounds. The following are detailed methodologies for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant potential of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to assess the free radical scavenging ability of a compound.[3]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of a substance.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and Trolox standard.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Potential Signaling Pathways

While direct evidence for this compound is lacking, phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. The two primary pathways are the Nrf2-ARE and the NF-κB signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (which many phenolic compounds are), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Caption: General Nrf2-ARE signaling pathway potentially modulated by phenolic compounds.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5] In inflammatory conditions, the activation of NF-κB leads to the expression of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects which are closely linked to antioxidant activity. The canonical pathway involves the activation of the IKK complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate gene transcription.

Caption: General NF-κB signaling pathway potentially inhibited by phenolic compounds.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of a compound like this compound is as follows:

Experimental_Workflow A Compound Preparation (this compound & Trolox) B Serial Dilutions A->B C Antioxidant Assay (e.g., DPPH, ABTS) B->C D Spectrophotometric Measurement C->D E Data Analysis D->E F IC50 / TEAC Determination E->F G Comparison of Antioxidant Capacity F->G

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Conclusion

While direct experimental evidence remains to be established, computational analysis of its isomer suggests that this compound possesses significant antioxidant potential. Its structural similarity to other known antioxidant phenolic compounds further supports this hypothesis. The likely mechanisms of action include direct radical scavenging and potential modulation of key cellular signaling pathways such as Nrf2 and NF-κB. Further in vitro and in vivo studies are warranted to fully elucidate and validate the antioxidant capacity and biological activity of this compound, which could pave the way for its application in drug development and as a health-promoting agent.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Feruloylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of feruloylquinic acid (FQA) esters, delving into their structure-activity relationships (SAR) with a focus on antioxidant, anti-inflammatory, and neuroprotective properties. Supported by experimental data, this document aims to be a valuable resource for understanding the therapeutic potential of these natural phenolic compounds.

Feruloylquinic acids, esters formed between ferulic acid and quinic acid, are a class of hydroxycinnamates found in various plant sources, notably coffee beans. The position of the feruloyl group on the quinic acid backbone gives rise to different isomers, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These structural variations significantly influence their biological activities, making the study of their SAR crucial for identifying promising therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of FQA esters is intrinsically linked to their chemical structure. Key determinants of activity include the number and position of hydroxyl and methoxy groups on the aromatic ring of the ferulic acid moiety, as well as the esterification position on the quinic acid.

Antioxidant Activity

The antioxidant capacity of FQA esters is a cornerstone of their therapeutic potential, primarily attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals.

A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) revealed that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT) in both polar and lipidic environments.[1][2] Interestingly, 5-CQA, which possesses a catechol group (two adjacent hydroxyl groups), was found to be a more potent antioxidant than 5-FQA, which has a hydroxyl and a methoxy group.[1][2] This suggests that the dihydroxyphenyl structure is more effective for radical scavenging than the guaiacyl (methoxyphenol) structure in these compounds.

Experimental data for 3-O-feruloylquinic acid (3-FQA) demonstrates its significant radical scavenging capabilities across multiple assays.[3]

Antioxidant Assay Compound IC50 (mg/mL) Reference
ABTS Radical Scavenging3-O-Feruloylquinic Acid0.017[3]
DPPH Radical Scavenging3-O-Feruloylquinic Acid0.06[3]
Hydroxyl Radical Scavenging3-O-Feruloylquinic Acid0.49[3]

An online HPLC-ABTS method used to analyze coffee brews provided a direct comparison of the antioxidant activity of FQA isomers, identifying 3-FQA, 4-FQA, and 5-FQA.[4] While specific IC50 values were not reported in this format, the study highlighted the contribution of these individual isomers to the overall antioxidant capacity of the beverage.[4]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. FQA esters have demonstrated promising anti-inflammatory effects, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

  • Inhibition of Pro-inflammatory Mediators: 3-O-Feruloylquinic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the mRNA expression of pro-inflammatory cytokines and enzymes, including interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophage cells.[3] This activity is intrinsically linked to the inhibition of the NF-κB signaling pathway.[3]

Compound Cell Line Effect Reference
3-O-Feruloylquinic AcidRAW 264.7Inhibition of LPS-induced NO release and mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB.[3]
Neuroprotective Effects

Emerging evidence suggests that FQA esters possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases. Their antioxidant and anti-inflammatory activities are thought to be the primary mechanisms underlying these effects.

Feruloylquinic acids have been reported to exert neuroprotective effects by upregulating endogenous antioxidant enzymes and activating the Nrf2 pathway.[5][6] A comparative study on cinnamoylquinic acids, including tri-feruloylquinic acid, demonstrated their ability to promote neurogenesis in neural stem cells, suggesting a potential for neuronal repair. The study also highlighted that the substitution pattern on the quinic acid (positions 3, 4, and 5) is crucial for this activity.[6]

While direct comparative EC50 values for the neuroprotective effects of the common FQA isomers are yet to be established, the existing research strongly supports their potential in this therapeutic area.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

    • Prepare various concentrations of the test compound (FQA ester) in a suitable solvent.

    • In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the test sample to the FRAP reagent.

    • After a specified incubation time (e.g., 4 minutes) at 37°C, measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

Anti-inflammatory Assay

1. Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with LPS. NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • After a short incubation period, measure the absorbance at 540 nm.

    • A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

The biological activities of feruloylquinic acid esters are mediated through their interaction with complex cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Feruloylquinic acids have been shown to inhibit the NF-κB pathway.[3] The likely mechanism involves the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (P) NFkappaB_IkappaB NF-κB IκBα NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates NFkappaB_IkappaB->NFkappaB IκBα degradation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, etc.) Nucleus->Proinflammatory_Genes Induces Transcription FQA Feruloylquinic Acid Esters FQA->IKK_complex Inhibits

Caption: The inhibitory effect of Feruloylquinic Acid Esters on the NF-κB signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

While direct studies on the interaction of FQA isomers with the JAK-STAT pathway are limited, polyphenols, in general, are known to modulate this pathway. It is plausible that FQAs could interfere with the phosphorylation events mediated by JAKs or STATs, thereby downregulating the expression of inflammatory genes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates (P) JAK->STAT Phosphorylates (P) STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Induces Transcription FQA Feruloylquinic Acid Esters FQA->JAK May Inhibit

Caption: The potential modulatory effect of Feruloylquinic Acid Esters on the JAK-STAT pathway.

Conclusion and Future Directions

The structure-activity relationship of feruloylquinic acid esters reveals a class of compounds with significant therapeutic potential, particularly as antioxidant, anti-inflammatory, and neuroprotective agents. The position of the feruloyl group on the quinic acid moiety and the substitution pattern on the aromatic ring are key determinants of their biological activity. While 3-O-feruloylquinic acid and 5-O-feruloylquinic acid have been the subject of several studies, a comprehensive side-by-side comparison of all major isomers across a range of biological assays is still needed to fully elucidate their SAR.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the antioxidant, anti-inflammatory, and neuroprotective activities of 3-FQA, 4-FQA, and 5-FQA to establish a clear SAR.

  • Mechanistic Elucidation: Investigating the precise molecular targets of FQA isomers within key signaling pathways, such as NF-κB and JAK-STAT, to understand their mechanisms of action in greater detail.

  • Bioavailability and Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of different FQA isomers to assess their bioavailability and potential for in vivo efficacy.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of feruloylquinic acid esters and pave the way for the development of novel, nature-derived drugs for a variety of inflammatory and neurodegenerative disorders.

References

Validating the Anti-inflammatory Mechanism of Methyl 4-O-feruloylquinate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro anti-inflammatory mechanism of Methyl 4-O-feruloylquinate. We will explore its potential effects against established anti-inflammatory agents, presenting hypothetical yet plausible experimental data based on common in vitro assays. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate experimental design and data interpretation.

Introduction to this compound and Comparative Compounds

This compound is a derivative of ferulic acid, a well-documented anti-inflammatory agent.[1] It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

To objectively assess its efficacy, we will compare it with two reference compounds:

  • Ferulic Acid: A natural phenolic compound with known anti-inflammatory properties, acting as a positive control for natural product-based anti-inflammatory activity.[1]

  • Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID) that serves as a standard reference for potent anti-inflammatory action.[4]

Comparative Performance Data

The following tables summarize the expected quantitative outcomes from a series of in vitro assays designed to evaluate and compare the anti-inflammatory activities of this compound, Ferulic Acid, and Diclofenac.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
This compound 1035 ± 4.228.5
2558 ± 5.1
5085 ± 6.3
Ferulic Acid 1030 ± 3.835.2
2552 ± 4.5
5078 ± 5.9
Diclofenac 1045 ± 4.815.8
2575 ± 6.2
5095 ± 7.1

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages (at 50 µM)

CompoundInhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)
This compound 75 ± 6.868 ± 5.972 ± 6.3
Ferulic Acid 65 ± 5.560 ± 5.162 ± 5.4
Diclofenac 92 ± 8.188 ± 7.590 ± 7.8

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
This compound >10045.3
Ferulic Acid >10062.1
Diclofenac 5.21.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Ferulic Acid, or Diclofenac for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Principle: NO production is an indicator of inflammation. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • After LPS stimulation for 24 hours, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Cell culture supernatants are collected after 24 hours of LPS stimulation.

    • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Principle: Western blotting is used to detect the levels of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.

  • Protocol:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cyclooxygenase (COX) Inhibition Assay
  • Principle: This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

  • Protocol:

    • Commercially available COX-1 and COX-2 inhibitor screening kits are used.

    • The test compounds are incubated with purified COX-1 or COX-2 enzyme.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin H2 is measured, typically via a colorimetric or fluorometric method, according to the kit's instructions.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed RAW264.7 Cells treatment Pre-treat with Compounds start->treatment lps Stimulate with LPS treatment->lps cox_assay COX Inhibition Assay treatment->cox_assay no_assay NO Production Assay (Griess Reagent) lps->no_assay elisa Cytokine Measurement (ELISA) lps->elisa western Western Blot (NF-κB & MAPK Proteins) lps->western data Compare IC50 values and Inhibition Percentages no_assay->data elisa->data western->data cox_assay->data conclusion Validate Anti-inflammatory Mechanism data->conclusion

Figure 1: General experimental workflow for in vitro validation.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Degrades & Releases p50 p50 IκBα->p50 Degrades & Releases nucleus Nucleus p65->nucleus Translocation p50->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Activates Transcription compound This compound compound->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascade LPS LPS receptor Receptor LPS->receptor p38 p38 receptor->p38 Activates ERK ERK receptor->ERK Activates JNK JNK receptor->JNK Activates AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates nucleus Nucleus AP1->nucleus Translocation genes Pro-inflammatory Genes nucleus->genes Activates Transcription compound This compound compound->p38 Inhibits Phosphorylation compound->ERK Inhibits Phosphorylation compound->JNK Inhibits Phosphorylation

Figure 3: Proposed inhibition of the MAPK signaling pathway.

Conclusion

This guide outlines a comprehensive in vitro strategy to validate the anti-inflammatory mechanism of this compound. The proposed experiments, from broad cellular assays to specific molecular targets within the NF-κB and MAPK pathways, will provide a robust dataset for comparison with known anti-inflammatory agents. The presented data tables and pathway diagrams serve as a template for organizing and interpreting the experimental findings, ultimately enabling a thorough assessment of the therapeutic potential of this compound as an anti-inflammatory compound.

References

Comparative analysis of the bioavailability of feruloylquinic acid methyl esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioavailability of Feruloylquinic Acid Methyl Esters

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds formed by the esterification of ferulic acid and quinic acid.[1] Found in various plant-based foods and beverages, such as coffee, they are recognized for their antioxidant and anti-inflammatory properties. However, their therapeutic potential is often limited by low oral bioavailability. Esterification of the carboxylic acid group to form methyl esters is a promising strategy to enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved absorption and systemic availability.

This guide provides a comparative analysis of the bioavailability of feruloylquinic acid methyl esters versus their non-esterified counterparts. Due to the limited availability of direct comparative studies, this analysis is based on existing data for related compounds, such as ferulic acid, its alkyl esters, and other phenolic acid esters. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Bioavailability

The following table summarizes pharmacokinetic parameters that can be anticipated for feruloylquinic acid methyl esters compared to feruloylquinic acids, based on data from studies on similar compounds. The data for the methyl ester is inferred from studies on ethyl ferulate, as it represents a short-chain alkyl ester of ferulic acid and is expected to exhibit similar behavior of enhanced absorption followed by rapid hydrolysis to ferulic acid in vivo.

Compound ClassAnalyte Measured in PlasmaCmax (µg/mL)Tmax (h)Oral Bioavailability (%)Supporting Rationale & Citations
Feruloylquinic Acid (FQA) Ferulic Acid and its metabolitesLowVariable (depends on hydrolysis)Generally lowFQAs are hydrolyzed to ferulic acid in the GI tract and by plasma esterases. The bioavailability of the intact FQA is very low, and the appearance of ferulic acid in plasma is the primary indicator of absorption.[2]
Feruloylquinic Acid Methyl Ester (FQA-ME) (Hypothesized)Ferulic AcidHigher than FQARapid (short Tmax)Potentially higher than FQAIncreased lipophilicity of the methyl ester is expected to enhance absorption across the intestinal barrier. Rapid hydrolysis by plasma esterases would release ferulic acid into the bloodstream, leading to a higher peak concentration in a shorter time. This is supported by studies on other phenolic acid esters like rosmarinic acid methyl ester, which showed significantly improved bioavailability over the parent acid.[3]
Proxy Data: Ethyl FerulateFerulic Acid18.38 ± 1.380.25Not directly calculated, but rapid and high absorption indicated by high Cmax and short Tmax.After oral administration of ethyl ferulate (150 mg/kg) to rats, ferulic acid was rapidly detected in plasma, indicating efficient absorption and subsequent hydrolysis of the ester.[4]

Note: The data for Feruloylquinic Acid Methyl Ester is hypothesized based on the principles of drug absorption and data from analogous compounds. Direct experimental data from a head-to-head comparative study is currently unavailable in the published literature.

Experimental Protocols

The following is a detailed methodology for a typical in vivo pharmacokinetic study in rats to compare the bioavailability of a feruloylquinic acid and its methyl ester.

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight (12 hours) before oral administration of the test compounds, with free access to water.

2. Compound Administration

  • Test Compounds: 5-O-feruloylquinic acid and 5-O-feruloylquinic acid methyl ester.

  • Vehicle: Compounds are suspended in a vehicle suitable for oral administration, such as a mixture of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween 80 in distilled water.

  • Dose: A single oral dose of 100 mg/kg body weight is administered by oral gavage.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: 5-O-feruloylquinic acid (100 mg/kg).

    • Group 3: 5-O-feruloylquinic acid methyl ester (100 mg/kg).

    • For absolute bioavailability determination, intravenous administration groups for both compounds would be included.

3. Blood Sampling

  • Procedure: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein cannula at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Handling: Blood samples are collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.[5]

4. Bioanalytical Method

  • Technique: Plasma concentrations of the parent compounds and their major metabolite (ferulic acid) are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then filtered and injected into the HPLC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis

  • Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Elimination half-life (t1/2)

  • Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the two groups are performed using appropriate statistical tests, such as the Student's t-test or ANOVA.

Mandatory Visualization

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis animal_model Animal Model Selection (Sprague-Dawley Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting compound_admin Oral Administration (Gavage, 100 mg/kg) fasting->compound_admin blood_sampling Serial Blood Sampling (0-24 hours) compound_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation bioanalysis Bioanalysis (HPLC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis data_comparison Comparative Data Analysis pk_analysis->data_comparison

Caption: Experimental workflow for the comparative bioavailability study.

metabolic_pathway cluster_absorption Gastrointestinal Tract / Bloodstream cluster_metabolism Liver and Other Tissues fqa_me Feruloylquinic Acid Methyl Ester (FQA-ME) fa Ferulic Acid (FA) fqa_me->fa Esterase Hydrolysis (Rapid) fqa Feruloylquinic Acid (FQA) fqa->fa Esterase Hydrolysis (Slower) metabolites Metabolites (e.g., Ferulic Acid Glucuronide, Ferulic Acid Sulfate, Dihydroferulic Acid) fa->metabolites Phase II Metabolism

Caption: Postulated metabolic pathway of Feruloylquinic Acid Methyl Ester.

References

Methyl 4-O-feruloylquinate vs. 4-O-feruloylquinic Acid: A Comparative Efficacy Guide in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of Methyl 4-O-feruloylquinate (M4OFQ) and its parent compound, 4-O-feruloylquinic acid (4-FQA), in cell models is limited in the current scientific literature. However, by examining the available data on each compound and the known effects of methyl esterification on similar phenolic acids, we can provide a comparative guide for researchers, scientists, and drug development professionals.

This guide synthesizes the existing, albeit sparse, data on M4OFQ and 4-FQA and discusses the potential implications of the structural difference—the presence of a methyl ester group—on their biological activity.

Quantitative Data Summary

Due to the lack of head-to-head studies, the quantitative data for each compound is presented separately.

Table 1: Summary of Reported Bioactivity for this compound (M4OFQ)

BioactivityCell LineAssayResults
Anti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay3% protective rate at 5 μM[1]

Table 2: Summary of Reported and Potential Bioactivity for 4-O-feruloylquinic acid (4-FQA)

BioactivityCell Line/ModelAssay/MethodReported/Potential Effects
Prevention of Cardiovascular and Chronic DiseasesNot specifiedNot specifiedStated as potentially useful[2][3]
Anti-Avian Influenza Virus (H5N1)Not specifiedNeutral Red Uptake AssayActivity was evaluated, but specific results are not detailed in the available abstracts[2][3]
Antioxidant and Anti-inflammatory PropertiesComputational StudyNot applicablePredicted to have potent antioxidant and anti-inflammatory properties[4]

Discussion on the Effect of Methyl Esterification

The key structural difference between M4OFQ and 4-FQA is the methylation of the carboxylic acid group on the quinic acid moiety. This modification can significantly alter the physicochemical properties of the molecule, which in turn can influence its biological efficacy.

  • Lipophilicity and Cellular Uptake: Methyl esterification generally increases the lipophilicity of a compound. This enhanced lipid solubility can facilitate easier passage across the cell membrane, potentially leading to higher intracellular concentrations of the active compound compared to its more polar parent acid.

  • Bioavailability: In an in vivo context, increased lipophilicity can sometimes improve oral bioavailability. However, the methyl ester may also be subject to hydrolysis by cellular esterases, converting M4OFQ back to 4-FQA intracellularly. This could mean that M4OFQ may act as a prodrug, delivering the parent acid more efficiently to the site of action.

  • Activity of the Ester vs. the Acid: The biological activity of phenolic compounds is often attributed to their hydroxyl groups and the overall molecular structure. While the feruloyl group, which is crucial for antioxidant activity, remains unchanged in both molecules, the modification of the quinic acid moiety could influence how the molecule interacts with cellular targets. Some studies on other phenolic acids have shown that esterification can either enhance or decrease biological activity depending on the specific compound and the biological endpoint being measured.

Experimental Protocols

A detailed methodology for a key experiment cited for both compounds is provided below.

Neutral Red Uptake Assay for Antiviral Activity

This assay is used to determine the viability of cells after viral infection and treatment with the test compound.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Viral Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the H5N1 influenza virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour viral adsorption period, the virus-containing medium is removed, and fresh medium containing various concentrations of the test compound (e.g., M4OFQ or 4-FQA) is added to the wells.

  • Incubation: The plates are incubated for a period that allows for viral replication and cytotoxicity to occur, typically 48-72 hours.

  • Neutral Red Staining: The medium is removed, and the cells are incubated with a medium containing Neutral Red dye. This vital dye is taken up by viable cells.

  • Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol and acetic acid).

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The protective effect of the compound is calculated by comparing the absorbance of the treated, infected cells to that of untreated, infected cells and uninfected control cells.

Signaling Pathway and Experimental Workflow Diagrams

Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, a plausible signaling pathway that could be modulated by M4OFQ and 4-FQA is the NF-κB and MAPK pathway.

Anti_Inflammatory_Pathway cluster_NFkappaB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Proinflammatory_Genes->Cytokines AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates to Compound M4OFQ or 4-FQA Compound->TAK1 inhibits Compound->IKK inhibits Compound->MAPK_pathway inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by M4OFQ or 4-FQA.

Experimental_Workflow Start Start Cell_Seeding Seed MDCK cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate to confluence Cell_Seeding->Incubation1 Infection Infect cells with H5N1 virus Incubation1->Infection Treatment Treat with M4OFQ or 4-FQA Infection->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 NR_Staining Add Neutral Red dye Incubation2->NR_Staining Dye_Extraction Extract dye NR_Staining->Dye_Extraction Measurement Measure absorbance Dye_Extraction->Measurement Analysis Analyze data and calculate protection rate Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the Neutral Red Uptake Assay.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for Feruloylquinic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analytical determination of feruloylquinic acids (FQAs). Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate methodology for their specific applications.

Introduction

Feruloylquinic acids are a class of phenolic compounds found in various plant sources, notably in coffee beans, and are recognized for their antioxidant and other potential health benefits. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and the overall development of plant-based medicinal products. Both HPLC and qNMR are powerful analytical techniques, but they operate on different principles, offering distinct advantages and disadvantages. Cross-validation of these methods is essential to ensure the accuracy and reliability of analytical data.

Experimental Protocols

Detailed methodologies for the quantification of feruloylquinic acids using HPLC and qNMR are outlined below. These protocols are based on established methods for FQAs and structurally related compounds like caffeoylquinic and chlorogenic acids.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the analysis of phenolic acids in plant extracts.[1][2][3]

  • Sample Preparation:

    • Accurately weigh 100 mg of the dried and powdered plant material.

    • Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

      • A common gradient starts with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at 325 nm, which is the maximum absorption wavelength for feruloylquinic acids.[4]

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a series of standard solutions of a certified feruloylquinic acid isomer (e.g., 5-O-feruloylquinic acid) in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

    • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol is based on established qNMR methodologies for the quantification of natural products, including chlorogenic acid, a compound structurally similar to FQAs.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 5-10 mg of the dried extract and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Dissolve the sample and internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in an NMR tube.

  • NMR Spectrometer Parameters (¹H-NMR):

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse sequence is typically used.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30 seconds is often a safe starting point.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150) for the signals to be integrated.

    • Acquisition Time: Typically 2-4 seconds.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, characteristic signal of the feruloylquinic acid and a signal from the internal standard.

    • The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Performance Data

The following table summarizes typical validation parameters for HPLC and qNMR methods for the analysis of feruloylquinic acids and related phenolic compounds. This data has been compiled from multiple sources to provide a comparative overview.

ParameterHPLCqNMR
**Linearity (R²) **> 0.999[2][3]> 0.999
Accuracy (% Recovery) 95-105%[1][2]98-102%
Precision (RSD%) < 2%[2][3]< 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2]~1-5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[2]~5-15 µg/mL
Specificity High (with appropriate column and mobile phase)High (depends on signal overlap)
Sample Throughput Moderate (20-30 min per sample)High (5-15 min per sample)
Need for Reference Standard Requires specific standard for each analyteCan use a universal internal standard
Solvent Consumption HighLow
Cost per Sample Lower instrument cost, higher running costHigher instrument cost, lower running cost

Method Cross-Validation Workflow

A logical workflow for the cross-validation of HPLC and qNMR methods is essential to ensure data integrity. This process involves analyzing the same set of samples by both techniques and statistically comparing the results.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion A Develop & Validate HPLC Method D Analyze Samples by HPLC A->D B Develop & Validate qNMR Method E Analyze Samples by qNMR B->E C Prepare Homogeneous Sample Set C->D C->E F Compare Quantitative Results (e.g., Bland-Altman plot, t-test) D->F E->F G Assess Method Agreement F->G H Conclusion on Method Interchangeability G->H

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Signaling Pathway of Analysis Logic

The decision-making process for choosing between HPLC and qNMR can be visualized as a signaling pathway, where the analytical requirements trigger the selection of the appropriate method.

AnalysisLogic cluster_input Analytical Need cluster_decision Method Selection Criteria cluster_output Recommended Method Need Quantification of Feruloylquinic Acids Crit1 Need for Isomer Separation? Need->Crit1 Crit2 High Throughput Required? Crit1->Crit2 No HPLC HPLC Crit1->HPLC Yes Crit3 Availability of Specific Standards? Crit2->Crit3 No qNMR qNMR Crit2->qNMR Yes Crit3->HPLC Yes Crit3->qNMR No

Caption: Decision pathway for selecting between HPLC and qNMR.

Conclusion

Both HPLC and qNMR are robust and reliable methods for the quantification of feruloylquinic acids.

  • HPLC excels in its ability to separate complex mixtures of isomers and offers lower limits of detection, making it ideal for trace analysis and when individual isomer quantification is critical.[5] However, it requires specific reference standards for each analyte and has a higher solvent consumption.

  • qNMR , on the other hand, is a primary analytical method that can provide accurate quantification without the need for a specific feruloylquinic acid reference standard, as a universal internal standard can be used.[6] It is also faster and consumes less solvent, making it suitable for high-throughput screening. Its main limitation is the potential for signal overlap in complex mixtures and a higher limit of quantification compared to HPLC.

The choice between the two methods should be guided by the specific requirements of the analysis, such as the need for isomer separation, sample throughput, and the availability of reference standards. For comprehensive quality control, the use of both techniques in a complementary manner is highly recommended.

References

A Comparative Analysis of the Neuroprotective Effects of Feruloylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the neuroprotective capabilities of various feruloylquinic acid isomers is critical for advancing therapeutic strategies against neurodegenerative diseases. This guide provides a comprehensive comparison of these compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Feruloylquinic acids (FQAs) and their close relatives, caffeoylquinic acids (CQAs), are a class of polyphenolic compounds found in various plants, notably coffee beans. These compounds have garnered significant interest for their potent antioxidant and neuroprotective properties. Their ability to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's and Parkinson's, positions them as promising candidates for further investigation. The specific arrangement of feruloyl or caffeoyl groups on the quinic acid core gives rise to various isomers, each with potentially distinct biological activities. This guide delves into the comparative neuroprotective efficacy of these isomers, providing a clear overview of the current scientific evidence.

Quantitative Comparison of Neuroprotective Effects

To facilitate a direct comparison of the neuroprotective potential of different feruloylquinic and caffeoylquinic acid isomers, the following table summarizes key quantitative data from various in vitro and in vivo studies. The data highlights the differential effects of these isomers on cell viability, apoptosis, and oxidative stress markers.

IsomerModel SystemNeurotoxic InsultConcentrationKey Quantitative FindingsReference
3,5-dicaffeoylquinic acid (3,5-diCQA) SH-SY5Y human neuroblastoma cellsHydrogen Peroxide (H₂O₂)10-50 µMAttenuated H₂O₂-induced neuronal death and caspase-3 activation. Restored intracellular glutathione levels.[1][1]
3,4-dicaffeoylquinic acid (3,4-diCQA) SH-SY5Y human neuroblastoma cellsHydrogen Peroxide (H₂O₂)10-50 µMShowed neuroprotective effects against H₂O₂-induced cell damage.[1][1]
4,5-dicaffeoylquinic acid (4,5-diCQA) Not specified in direct comparisonNot specified in direct comparisonNot specified in direct comparisonExhibited higher antioxidant activities in some assays compared to 3,5-diCQA and 3,4-diCQA.[2][2]
3,4,5-tri-feruloylquinic acid (TFQA) Neural stem cells (NSCs) from adult mice brainsNot applicable (neurogenesis promotion)Not specifiedShowed more outstanding neural proliferation and differentiation capabilities than TCQA.[3][4][5][6][3][4][5][6]
3,4,5-tri-caffeoylquinic acid (TCQA) Neural stem cells (NSCs) from adult mice brainsNot applicable (neurogenesis promotion)Not specifiedPromoted neurogenesis and activated the ErbB signaling pathway.[3][4][5][6][3][4][5][6]
Dicaffeoylquinic acid isomers (general) Caco-2 cellsInflammatory mediatorsNot specifiedHad greater capacity to activate Nrf2 signaling compared to monocaffeoylquinic acid isomers.[7][8][9][7][8][9]
Monocaffeoylquinic acid isomers (general) Caco-2 cellsInflammatory mediatorsNot specifiedShowed lower capacity to activate Nrf2 signaling compared to dicaffeoylquinic acid isomers.[7][8][9][7][8][9]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of feruloylquinic and caffeoylquinic acid isomers are mediated through the modulation of several key intracellular signaling pathways. A prominent mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[10][11]

Nrf2 Signaling Pathway Feruloylquinic/Caffeoylquinic Acid Isomers Feruloylquinic/Caffeoylquinic Acid Isomers Keap1 Keap1 Feruloylquinic/Caffeoylquinic Acid Isomers->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Enzyme Genes (e.g., HO-1, NQO1) Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant Enzyme Genes (e.g., HO-1, NQO1) Transcription

Figure 1: Activation of the Nrf2 antioxidant response pathway.

Another significant pathway implicated in the neurogenic effects of some of these isomers is the ErbB signaling pathway, which plays a crucial role in neural stem cell proliferation and differentiation.[3][4][5][6]

Experimental Workflows

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of feruloylquinic acid isomers in an in vitro model of oxidative stress.

Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Assessment of Neuroprotection Seed Neuronal Cells (e.g., SH-SY5Y) Seed Neuronal Cells (e.g., SH-SY5Y) Pre-treat with FQA/CQA Isomers Pre-treat with FQA/CQA Isomers Seed Neuronal Cells (e.g., SH-SY5Y)->Pre-treat with FQA/CQA Isomers Induce Oxidative Stress (e.g., H₂O₂) Induce Oxidative Stress (e.g., H₂O₂) Pre-treat with FQA/CQA Isomers->Induce Oxidative Stress (e.g., H₂O₂) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induce Oxidative Stress (e.g., H₂O₂)->Cell Viability Assay (MTT) Apoptosis Assay (Caspase-3 Activity) Apoptosis Assay (Caspase-3 Activity) Induce Oxidative Stress (e.g., H₂O₂)->Apoptosis Assay (Caspase-3 Activity) Oxidative Stress Markers (GSH levels) Oxidative Stress Markers (GSH levels) Induce Oxidative Stress (e.g., H₂O₂)->Oxidative Stress Markers (GSH levels)

Figure 2: In vitro neuroprotection assessment workflow.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the feruloylquinic acid isomers for a specified period (e.g., 24 hours).

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., H₂O₂) to the wells and incubate for the desired duration.

  • MTT Incubation: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric substrate.

  • Cell Lysis: Following treatment, lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[12][13][14][15][16]

Morris Water Maze for Cognitive Function Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models.[17][18][19][20]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: Parameters such as escape latency, path length, and time in the target quadrant are analyzed to assess cognitive function. Improvements in these parameters in treated animals compared to a disease-model control group indicate a neuroprotective effect.[17][18][19][20]

Conclusion

The available evidence strongly suggests that feruloylquinic and caffeoylquinic acid isomers are potent neuroprotective agents. Dicaffeoylquinic and triferuloylquinic acid isomers appear to exhibit greater efficacy in certain models compared to their monocaffeoyl counterparts, potentially due to the increased number of hydroxyl groups and altered stereochemistry influencing their antioxidant capacity and interaction with cellular signaling pathways. Specifically, the activation of the Nrf2 pathway is a key mechanism underlying their antioxidant and cytoprotective effects. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomers for therapeutic development in the context of neurodegenerative diseases.

References

In Vivo Therapeutic Potential of Methyl 4-O-feruloylquinate: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct in vivo studies validating the therapeutic potential of Methyl 4-O-feruloylquinate. To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document synthesizes in vivo data from structurally similar and biochemically related compounds: ferulic acid and various caffeoylquinic acids. This information can serve as a foundational resource to inform potential therapeutic applications and guide the design of future in vivo studies for this compound.

Comparative Analysis of Therapeutic Potential

While specific data for this compound is not available, the known anti-inflammatory and neuroprotective effects of its constituent moieties—ferulic acid and a quinic acid derivative—suggest its potential efficacy in similar therapeutic areas. The following tables summarize quantitative in vivo data from studies on related compounds, offering a comparative perspective.

Anti-Inflammatory Activity

The anti-inflammatory potential of compounds is often evaluated in rodent models of induced inflammation, such as carrageenan-induced paw edema. In these models, a reduction in paw swelling indicates anti-inflammatory activity.

CompoundAnimal ModelDosageRoute of AdministrationMaximum Inhibition of Edema (%)Time PointReference Standard
4,5-Dicaffeoylquinic Acid Rat5, 10, 20 mg/kgOralDose-dependent suppressionNot SpecifiedNot Specified
Caffeoylquinic acid derivatives from Solidago virgaurea Rat25, 50 mg/kgNot SpecifiedCompound 3 (50 mg/kg) showed 88% of the activity of indomethacin3 hoursIndomethacin (10 mg/kg)

Table 1: In Vivo Anti-inflammatory Effects of Caffeoylquinic Acid Derivatives.[1][2]

Neuroprotective Activity

The neuroprotective effects of related compounds have been assessed in various animal models of neurodegenerative diseases and ischemic injury. Key outcomes often include the reduction of neuronal damage and improvement in cognitive or motor functions.

CompoundAnimal ModelInsultDosageKey Neuroprotective Outcome
(+)-Borneol Mouse (MPTP-induced Parkinson's Disease)MPTP30 mg/kgAttenuated motor deficits, increased dopamine levels, reduced loss of dopaminergic neurons
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) Mouse (Aβ1–42-injected Alzheimer's Disease model)Amyloid-β1–4250 mg/kg/day (intraperitoneal)Decreased BACE-1 and Aβ expression, attenuated oxidative stress and neuroinflammation, improved cognitive deficits

Table 2: In Vivo Neuroprotective Effects of Structurally Related or Functionally Similar Compounds.[3][4]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments commonly employed to assess the therapeutic potential of compounds like this compound, based on studies of related molecules.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Groups: Animals are divided into control, standard drug (e.g., Indomethacin 10 mg/kg), and test compound groups (at various doses).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats

This model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Treatment: The test compound or vehicle is administered at a specific time point before, during, or after the ischemic insult.

  • Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and molecular markers of apoptosis and inflammation are assessed at a predetermined time after reperfusion (e.g., 24 hours).

Potential Signaling Pathways and Experimental Workflows

Based on the known mechanisms of ferulic acid and caffeoylquinic acids, this compound may exert its therapeutic effects by modulating key signaling pathways involved in inflammation and neuronal survival.

G cluster_inflammation Potential Anti-Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Pro-inflammatory Cytokines (TNF-a, IL-1b) Pro-inflammatory Cytokines (TNF-a, IL-1b) NF-kB Activation->Pro-inflammatory Cytokines (TNF-a, IL-1b) This compound This compound This compound->NF-kB Activation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_neuroprotection Potential Neuroprotective Signaling Pathway Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis This compound This compound Nrf2 Activation Nrf2 Activation This compound->Nrf2 Activation Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2 Activation->Antioxidant Enzyme Expression Antioxidant Enzyme Expression->Oxidative Stress

Caption: Hypothetical neuroprotective mechanism via activation of the Nrf2 pathway.

G cluster_workflow General In Vivo Experimental Workflow Animal Model Selection Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Study Efficacy Study Dose-Response Study->Efficacy Study Histopathological Analysis Histopathological Analysis Efficacy Study->Histopathological Analysis Biochemical Assays Biochemical Assays Efficacy Study->Biochemical Assays Data Analysis Data Analysis Histopathological Analysis->Data Analysis Biochemical Assays->Data Analysis

Caption: A generalized workflow for in vivo validation of a therapeutic compound.

References

Safety Operating Guide

Proper Disposal of Methyl 4-O-feruloylquinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-O-feruloylquinate, ensuring compliance and safety in research and development environments. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets (SDS), it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Hazard and Safety Summary

All personnel handling this compound must be familiar with its hazard profile and the required personal protective equipment (PPE).

Hazard ClassificationGHS CodePersonal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)H302Protective gloves, protective clothing, eye protection, face protection[1]
Skin corrosion/irritation (Category 2)H315Protective gloves, protective clothing[1]
Serious eye damage/eye irritation (Category 2A)H319Eye protection (goggles or face shield)[1][2]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335Respiratory protection (e.g., N95 respirator)[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] This substance should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[3]

1. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[2] The container should be kept closed when not in use and stored in a designated, well-ventilated waste accumulation area.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, should be collected and disposed of as solid hazardous waste.[1]

2. Handling Spills:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as listed in the table above.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust, and place it into the designated hazardous waste container.[2]

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[1] Collect the absorbed material and place it into the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[1]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

  • Do not dispose of this compound down the drain or in regular trash.[2] This can lead to environmental contamination.

  • Ensure all waste is properly documented according to your institution's and local regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal cluster_3 Spill Response start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end Proper Disposal Complete disposal_service->end spill Accidental Spill Occurs ppe Wear Appropriate PPE spill->ppe contain_solid Sweep Solid Spill (Avoid Dust) ppe->contain_solid Solid Spill contain_liquid Absorb Liquid Spill ppe->contain_liquid Liquid Spill contain_solid->collect_solid contain_liquid->collect_solid Dispose of absorbent material as solid waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 4-O-feruloylquinate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Protection Type Specific Recommendations Source
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][1][2][3]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure.[2][3][1][2][3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[2] Use in a well-ventilated area.[1][3][4][1][2][3][5]

Emergency First Aid Procedures

Immediate response is crucial in the event of exposure.

Exposure Route First Aid Measures Source
Ingestion Do NOT induce vomiting. Wash out mouth with water and call a physician.[1][1][3][4]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4][1][3][4]
Skin Contact Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][3][1][3][4]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1][1][3][4]

Handling, Storage, and Disposal

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid formation of dust and aerosols.[1][4]

  • Use only in a well-ventilated area or outdoors.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][3]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Recommended storage temperature is 4°C for sealed storage, away from moisture and light.[1] For long-term storage, -20°C is recommended.[3]

  • In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Do not let the product enter drains.[3][4]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Personal Precautions:

  • Wear full personal protective equipment, including respiratory protection.[1][3]

  • Evacuate personnel to safe areas.[1][4]

  • Ensure adequate ventilation.[1][4]

Containment and Cleaning:

  • Prevent further leakage or spillage if safe to do so.[3][4]

  • For solids, sweep up and shovel. Avoid creating dust.[3]

  • For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders).[1]

  • Place in suitable, closed containers for disposal.[3]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Chemical Spill Response Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue (Sweep or Absorb) contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

Quantitative Data

Property Value Source
Molecular Formula C18H22O9[4][6]
Molecular Weight 382.36 g/mol [4]
Purity >97% or >98%[3][6]
CAS Number 195723-10-5[1][4][6]

Note: Further quantitative data such as LD50, flash point, and vapor pressure are not available in the referenced safety data sheets.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-O-feruloylquinate
Reactant of Route 2
Methyl 4-O-feruloylquinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.